9-Bromo-1-nonene
Description
Structure
3D Structure
Properties
IUPAC Name |
9-bromonon-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPBVHYVAOUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452146 | |
| Record name | 9-Bromo-1-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89359-54-6 | |
| Record name | 9-Bromo-1-nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Bromo-1-nonene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9-Bromo-1-nonene chemical properties and structure
An In-Depth Technical Guide to 9-Bromo-1-nonene: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No: 89359-54-6), a versatile bifunctional molecule essential for advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, robust synthetic protocols, and key applications of this important building block.
Strategic Importance and Molecular Profile
This compound is a linear nine-carbon chain featuring two distinct and strategically important functional groups: a terminal alkene (vinyl group) and a primary alkyl bromide. This unique architecture allows for orthogonal chemical modifications, making it a highly valuable intermediate in multi-step syntheses. The terminal double bond is amenable to a wide range of transformations including polymerization, hydroboration, and palladium-catalyzed cross-coupling reactions, while the primary bromide serves as an excellent electrophilic site for nucleophilic substitutions and the formation of organometallic reagents.
Its utility is most pronounced in the synthesis of complex molecules where a long, flexible aliphatic chain is required, such as in the development of pharmaceuticals, agrochemicals, and specialized polymers.[1][2]
Molecular Structure
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. Key data are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 89359-54-6 | [3][4][5] |
| Molecular Formula | C₉H₁₇Br | [3][4] |
| Molecular Weight | 205.14 g/mol | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Boiling Point | 100-101 °C at 15 mmHg | [2][3][6] |
| Density | ~1.1 g/cm³ | [1][2] |
| Refractive Index | ~1.4675 - 1.472 | [1][3] |
| Flash Point | 90 °C | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |
| SMILES | C=CCCCCCCCBr | [4] |
| InChIKey | RQXPBVHYVAOUBY-UHFFFAOYSA-N | [4] |
Spectroscopic Signatures (Typical):
-
¹H NMR: Key signals include multiplets around 5.8 ppm (internal vinyl proton), 5.0 ppm (terminal vinyl protons), and a triplet at approximately 3.4 ppm corresponding to the two protons on the carbon adjacent to the bromine atom (-CH₂Br).
-
¹³C NMR: Characteristic peaks appear around 139 ppm (internal vinyl carbon), 114 ppm (terminal vinyl carbon), and a peak near 34 ppm for the carbon bearing the bromine atom.[4]
-
IR Spectroscopy: Shows characteristic C=C stretching vibrations for the alkene (~1640 cm⁻¹) and C-H stretching of the vinyl group (~3075 cm⁻¹). A C-Br stretching band is also observable in the fingerprint region.[4]
Synthesis Protocol: From 8-Nonen-1-ol
A reliable and commonly cited method for the preparation of this compound is the bromination of the corresponding alcohol, 8-nonen-1-ol, using triphenylphosphine and bromine. This is a variation of the Appel reaction.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established literature procedures.[6][7]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile.
-
Formation of Brominating Agent: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice/salt). Slowly add bromine (1.15 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of a phosphonium bromide salt may be observed. Stir the resulting mixture at this temperature for 30 minutes.
-
Causality Insight: Pre-mixing triphenylphosphine and bromine forms the dibromotriphenylphosphorane intermediate in situ. This is the active reagent that will convert the alcohol's hydroxyl group into an excellent leaving group, preventing side reactions associated with free HBr.
-
-
Addition of Substrate: In a separate flask, prepare a solution of 8-nonen-1-ol (1.0 equivalent) and pyridine (1.3 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the cold reaction mixture.
-
Causality Insight: Pyridine acts as a base to neutralize the HBr byproduct that is formed during the reaction, preventing it from reacting with the terminal alkene.
-
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the residue in a non-polar solvent like heptane or hexane. This will cause the triphenylphosphine oxide byproduct to precipitate.
-
Filter the mixture to remove the solid byproduct.
-
The filtrate, containing the desired product, is then concentrated and purified by silica gel column chromatography using heptane as the eluent.
-
For highest purity, a final vacuum distillation can be performed.[6][7]
-
Key Chemical Transformations
The true value of this compound lies in its ability to participate in a wide array of chemical reactions, enabling the construction of complex molecular frameworks.
A. Grignard Reagent Formation
The alkyl bromide can be readily converted into a Grignard reagent, a powerful carbon-based nucleophile.
Protocol:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in an ethereal solvent (e.g., anhydrous THF or diethyl ether) dropwise. A crystal of iodine or sonication may be required for initiation.
-
The reaction is exothermic and, once initiated, should proceed smoothly to form 8-nonenylmagnesium bromide.
-
Expert Insight: This Grignard reagent is a key intermediate for introducing a nine-carbon chain with a terminal alkene onto electrophilic centers like aldehydes, ketones, esters, and epoxides.
B. Palladium-Catalyzed Cross-Coupling: The Heck Reaction
The terminal alkene is an excellent substrate for palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, which forms a new carbon-carbon bond between the alkene and an aryl or vinyl halide.[8][9]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
This reaction is foundational in modern organic synthesis for creating substituted alkenes with high stereoselectivity.[8][10] The use of this compound in this context allows for the covalent attachment of its nine-carbon tether to aromatic systems.
Applications in Drug Development and Materials Science
The bifunctional nature of this compound makes it a crucial starting material or intermediate in several high-value applications.
-
Pharmaceutical Synthesis: It is a documented reactant in the synthesis of the breast cancer drug Fulvestrant (Faslodex) and has been cited as a precursor for the anti-cancer drug Dasatinib.[1][3][7] In these syntheses, the nonenyl chain is typically installed via nucleophilic substitution using the bromide, with the terminal alkene reserved for later-stage modifications or as part of the final pharmacophore.
-
Agrochemicals: The compound serves as a starting material for insecticides like cypermethrin, where the carbon backbone is incorporated into the final active molecule.[1]
-
Polymer Science: It is used to prepare polymerizable polysiloxanes with hydrophilic substituents.[2] The terminal alkene can undergo polymerization, while the bromide can be converted to other functional groups prior to or after polymerization, allowing for the creation of functionalized polymers.
-
Surfactants: The long alkyl chain makes it a suitable precursor for the synthesis of nonionic surfactants used in various industries.[1]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is critical for laboratory safety.
Hazard Identification (GHS Classification)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][11][12]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][11][12]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4][11][13]
-
Physical Hazard: Combustible liquid
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[11][12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[11][14]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11][12]
-
Keep away from heat, sparks, and open flames.[14]
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14]
-
For long-term stability, store under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[3][6][15]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a quintessential example of a molecular "linchpin" in modern organic synthesis. Its structural simplicity belies a profound synthetic versatility, offering chemists two distinct reactive sites for sequential and controlled molecular construction. From life-saving pharmaceuticals to advanced functional materials, the applications of this compound underscore its importance. A thorough understanding of its properties, synthetic routes, and reaction chemistry, as detailed in this guide, is essential for any researcher aiming to leverage its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [89359-54-6] | China Manufacturer [gmchemix.com]
- 3. Cas 89359-54-6,this compound | lookchem [lookchem.com]
- 4. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 89359-54-6 [amp.chemicalbook.com]
- 7. This compound | 89359-54-6 [chemicalbook.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound | 89359-54-6 [sigmaaldrich.com]
An In-depth Technical Guide to 9-Bromo-1-nonene (CAS No. 89359-54-6): A Bifunctional Building Block for Advanced Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core properties, synthesis, reactivity, and advanced applications of 9-Bromo-1-nonene, a versatile bifunctional molecule. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for its application in complex organic synthesis.
Introduction: The Strategic Value of this compound
This compound is an organic compound featuring a nine-carbon aliphatic chain functionalized with a terminal alkene at one end and a primary alkyl bromide at the other.[1] This unique structure provides two orthogonal reactive sites, making it an invaluable building block in organic chemistry. The terminal double bond is amenable to a wide range of addition and coupling reactions, while the bromo-alkane terminus is a classic electrophilic site for nucleophilic substitution and organometallic reagent formation. This dual reactivity allows for stepwise, selective modifications, positioning this compound as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functionalized long-chain molecules.[1][2]
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound (C₉H₁₇Br).
Physicochemical and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.
Physical and Chemical Properties
The properties of this compound are summarized below, providing essential data for experimental design and purification.
| Property | Value | Source(s) |
| CAS Number | 89359-54-6 | [2][3][4] |
| Molecular Formula | C₉H₁₇Br | [1][2][5] |
| Molecular Weight | 205.13 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 211-213 °C (at 760 mmHg); 100-101 °C (at 15 mmHg) | [1][6] |
| Melting Point | -54 °C | [1] |
| Density | ~1.087 g/cm³ | [1] |
| Refractive Index | ~1.472 | [1] |
| Flash Point | >100 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1] |
Safety and Handling
This compound is classified as an irritant. Proper handling procedures are mandatory to ensure laboratory safety.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3][5][7]
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
-
Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep away from oxidizing agents and sources of ignition.[2][6][8]
Synthesis and Purification Protocol
While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative production strategies. A common laboratory-scale synthesis involves the bromination of 8-nonen-1-ol.
Authoritative Protocol: Bromination of 8-Nonen-1-ol
This method leverages the well-established Appel reaction conditions, using triphenylphosphine (PPh₃) and bromine (Br₂) to convert the primary alcohol into the corresponding alkyl bromide with high fidelity, preserving the terminal alkene.
Diagram 2: Synthesis of this compound from 8-Nonen-1-ol
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphenylphosphine (1.05 equivalents) and anhydrous acetonitrile.
-
Cooling : The reaction vessel is cooled to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Causality: This low temperature is crucial to control the exothermic reaction between PPh₃ and Br₂ and to prevent side reactions.
-
-
Bromine Addition : Bromine (1.0 equivalent) is added dropwise to the stirred solution. The mixture is stirred at this temperature for 30 minutes, during which the dibromotriphenylphosphorane intermediate forms.[9]
-
Alcohol Addition : A solution of 8-nonen-1-ol (1.0 equivalent) in acetonitrile is added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Progression : After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : The reaction mixture is quenched by pouring it into ice-water and then transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or hexane.
-
Purification : The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed selectively.
Reactions at the Alkyl Bromide Terminus
The C-Br bond is the primary site for nucleophilic attack and organometallic transformations.
A. Grignard Reagent Formation
One of the most powerful applications is the formation of the Grignard reagent, 9-nonenylmagnesium bromide. This converts the electrophilic carbon of the C-Br bond into a potent carbon-based nucleophile.[10][11][12]
-
Protocol : The reaction involves stirring magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) and adding this compound dropwise. A small crystal of iodine is often used to initiate the reaction.
-
Application : The resulting Grignard reagent readily adds to electrophiles such as aldehydes, ketones, esters, and CO₂, forming new C-C bonds and enabling significant molecular extension.[12][13]
Diagram 3: Grignard Reagent Formation and Reaction
Caption: Formation of a Grignard reagent and subsequent C-C bond formation.
B. Nucleophilic Substitution
The primary alkyl bromide is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (e.g., azides, cyanides, thiolates, alkoxides), allowing for the introduction of the C9 alkenyl chain onto other molecules.
Reactions at the Alkene Terminus
The terminal double bond is a versatile handle for palladium-catalyzed cross-coupling reactions, which are foundational in modern pharmaceutical and materials science.
A. The Heck Reaction
The Heck (or Mizoroki-Heck) reaction couples the terminal alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[14][15] This reaction forms a new C-C bond at the alkene position, typically with high trans selectivity.[14]
-
Mechanism Overview : The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the this compound alkene, β-hydride elimination to release the substituted alkene product, and reductive elimination to regenerate the Pd(0) catalyst.[16][17]
Diagram 4: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
B. The Suzuki-Miyaura Coupling
While the alkene itself is not a direct partner in the standard Suzuki reaction, the alkyl bromide terminus is an ideal electrophile. It readily couples with organoboron compounds (boronic acids or esters) using a palladium catalyst and a base.[18][19][20][21] This reaction is exceptionally robust and tolerant of many functional groups, making it a cornerstone of drug discovery for synthesizing biaryl and styrenyl compounds.
Applications in Drug Development & Advanced Materials
The unique bifunctional nature of this compound makes it a valuable component in several high-value applications.
Pharmaceutical Synthesis
This compound is a documented reactant in the synthesis of several important pharmaceuticals. Its long, flexible chain is often incorporated into drug scaffolds to modulate properties like lipophilicity, binding orientation, and metabolic stability.
-
Fulvestrant : This compound is used as a reactant in the synthesis of the breast cancer drug Fulvestrant (Faslodex), where the nonene chain is a key structural element.[6][9][22]
-
Dasatinib : It serves as a precursor in the synthesis of the anti-cancer drug Dasatinib, used to treat certain types of leukemia.[1]
Linker Technology in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[23] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[24][25] The linker's length, flexibility, and chemical nature are critical for the PROTAC's efficacy.[25][]
With its long alkyl chain and reactive termini, this compound represents an ideal scaffold for constructing these linkers. The alkyl bromide can be coupled to one ligand and the terminal alkene can be functionalized and attached to the second ligand, providing precise control over the distance and geometry required to form a productive ternary complex between the target protein and the E3 ligase.[24][25]
Diagram 5: Role of a Linker in a PROTAC Molecule
Caption: A PROTAC uses a linker to bring a target protein and an E3 ligase together.
Conclusion
This compound (CAS: 89359-54-6) is more than a simple alkyl halide; it is a strategic synthetic tool for researchers in organic chemistry and drug discovery. Its orthogonal reactive sites—the primary bromide and the terminal alkene—offer a versatile platform for constructing complex molecular architectures through well-controlled, sequential reactions. From its role in the synthesis of established pharmaceuticals to its potential as a core component in cutting-edge technologies like PROTACs, this compound provides a reliable and adaptable foundation for innovation. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 89359-54-6 this compound AKSci J98839 [aksci.com]
- 5. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 89359-54-6,this compound | lookchem [lookchem.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | 89359-54-6 [chemicalbook.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. This compound CAS#: 89359-54-6 [amp.chemicalbook.com]
- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 25. The Essential Role of Linkers in PROTACs [axispharm.com]
An In-depth Technical Guide to the Synthesis of 9-Bromo-1-nonene from 8-nonen-1-ol
Introduction: The Strategic Importance of Bifunctional Molecules in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, molecules possessing orthogonal reactivity are of paramount importance. 9-Bromo-1-nonene stands as a prime exemplar of such a bifunctional scaffold.[1][2] Its structure, featuring a terminal alkene and a primary alkyl bromide, allows for selective and sequential chemical transformations. The alkene moiety is amenable to a wide array of reactions, including but not limited to, olefin metathesis, hydroboration-oxidation, and polymerization.[3] Concurrently, the alkyl bromide serves as a versatile handle for nucleophilic substitution or the formation of organometallic reagents.[3] This duality makes this compound a valuable intermediate in the synthesis of complex molecular architectures, from pharmacologically active agents to advanced polymers.[1][4] This guide provides a comprehensive technical overview of the reliable and efficient synthesis of this compound from the readily available starting material, 8-nonen-1-ol.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical properties of the starting material and the desired product is fundamental for successful synthesis, purification, and characterization.
| Property | 8-nonen-1-ol | This compound |
| CAS Number | 13038-21-6[5] | 89359-54-6[2][6] |
| Molecular Formula | C₉H₁₈O[5] | C₉H₁₇Br[2][6] |
| Molecular Weight | 142.24 g/mol [5] | 205.13 g/mol [2][6] |
| Appearance | Colorless to pale yellow liquid | Pale yellow transparent liquid[6] |
| Boiling Point | Not readily available | 100-101 °C @ 15 mmHg[6] |
| Density | 0.85 g/cm³[7] | 1.120 g/mL[6] |
Synthetic Strategies: A Comparative Analysis
The conversion of a primary alcohol to an alkyl bromide is a cornerstone transformation in organic synthesis. For a substrate like 8-nonen-1-ol, which contains an alkene, the chosen methodology must be mild enough to avoid unwanted side reactions with the double bond. Two principal strategies are presented here: the direct conversion via the Appel reaction and a two-step sequence involving tosylation followed by nucleophilic substitution.
Method 1: The Appel Reaction - A Direct and Efficient Conversion
The Appel reaction provides a robust and mild method for the direct conversion of primary alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[8][9] This reaction is particularly advantageous as it proceeds under neutral conditions, thus preserving the integrity of the terminal alkene in 8-nonen-1-ol.[9]
Causality Behind Experimental Choices: The driving force for the Appel reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[10] The reaction proceeds via an Sₙ2 mechanism for primary alcohols, ensuring a clean conversion without rearrangement of the carbon skeleton.[8] Carbon tetrabromide serves as the bromine source, and triphenylphosphine acts as an oxygen abstractor and a phosphonium salt precursor.[10] Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during workup. The reaction is typically initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed at room temperature.[10]
Caption: Mechanism of the Appel Reaction.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-nonen-1-ol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add carbon tetrabromide (CBr₄, 1.2 eq). Then, add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide (TPPO). To remove the TPPO, add a non-polar solvent such as hexane or a mixture of hexane and diethyl ether to the residue. The TPPO will precipitate as a white solid.[1][11]
-
Filter the mixture, washing the solid TPPO with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure.
-
For higher purity, the resulting oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
A significant challenge in the Appel reaction is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[9] While precipitation from a non-polar solvent is often effective, alternative methods exist for more stubborn cases:
-
Complexation with Metal Salts: TPPO can be precipitated as an insoluble complex by the addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol.[1]
-
Chromatography: Flash column chromatography is a reliable method for separating the less polar product from the more polar TPPO.[11]
Method 2: Two-Step Synthesis via Tosylate Intermediate
An alternative strategy involves a two-step process: the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a bromide salt. This method offers excellent control and often results in very clean products.
Causality Behind Experimental Choices: The hydroxyl group of an alcohol is a poor leaving group. By converting it to a tosylate, it becomes an excellent leaving group, readily displaced by a nucleophile.[10] This is because the tosylate anion is a very stable, resonance-stabilized species. Pyridine or another amine base is used to neutralize the HCl generated during the tosylation reaction. The subsequent Sₙ2 reaction with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar apathetic solvent like acetone or DMF, proceeds efficiently to yield the desired alkyl bromide.
Caption: Two-step synthesis of this compound.
Part A: Synthesis of 8-nonen-1-yl tosylate
-
Reaction Setup: In a round-bottom flask, dissolve 8-nonen-1-ol (1.0 eq) in anhydrous pyridine or dichloromethane with triethylamine (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of cold water. Extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 8-nonen-1-yl tosylate in acetone or DMF.
-
Reagent Addition: Add lithium bromide (LiBr, 1.5 eq) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux and stir for several hours until the starting tosylate is consumed (monitor by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Conclusion: A Versatile Synthesis for a Key Building Block
The synthesis of this compound from 8-nonen-1-ol is a critical transformation for accessing a valuable bifunctional building block. Both the Appel reaction and the two-step tosylation/bromination sequence offer reliable and efficient routes. The choice between these methods will often depend on the specific requirements of the synthesis, available reagents, and the desired scale of the reaction. The Appel reaction offers a more direct, one-pot conversion, while the two-step method can provide higher purity with potentially easier purification. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will ensure a successful synthesis of this versatile intermediate, paving the way for its application in the development of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. guidechem.com [guidechem.com]
- 5. CAS 13038-21-6: 8-Nonen-1-ol | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Appel Reaction [organic-chemistry.org]
- 8. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
Spectroscopic data (NMR, IR) of 9-Bromo-1-nonene
An In-depth Technical Guide to the Spectroscopic Data of 9-Bromo-1-nonene
Introduction
This compound is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, agrochemical development, and the pharmaceutical industry, where it can be used to introduce a nine-carbon chain via either nucleophilic substitution at the bromine-bearing carbon or additions across the double bond.[1][2] The precise characterization of such molecules is paramount to ensure reaction success, final product purity, and batch-to-batch consistency.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous structural elucidation and quality control of organic compounds.[3][4][5] NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.[3] This guide offers a comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, providing researchers and drug development professionals with the foundational knowledge for its accurate identification.
Molecular Structure and Spectroscopic Implications
The structure of this compound (C₉H₁₇Br) contains two electronically distinct regions: the electron-rich carbon-carbon double bond (C1-C2) and the electrophilic carbon atom bonded to the electronegative bromine atom (C9).[1][6][7][8] This duality dictates its reactivity and is clearly reflected in its spectroscopic signatures. The long, flexible methylene chain (C3-C8) acts as a spacer between these two functional groups.
For clarity in the following spectral analysis, the carbon atoms are numbered sequentially starting from the alkene.
Caption: Numbering scheme for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of each proton in a molecule. Key parameters include the chemical shift (δ), which indicates the proton's shielding; integration, which reveals the relative number of protons generating a signal; and the splitting pattern (multiplicity), which describes the number of neighboring protons.[3]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d). The choice of CDCl₃ is standard for non-polar to moderately polar organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are averaged to achieve an adequate signal-to-noise ratio.
¹H NMR Data Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals for the vinyl protons, the aliphatic chain protons, and the protons adjacent to the bromine atom.
| Proton Assignment | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |
| H-1 (CH₂) | 4.90 - 5.05 | ddt | 2H | Protons on a terminal sp² carbon are deshielded. They are split by the H-2 proton (trans and cis coupling) and the two H-3 protons (allylic coupling). |
| H-2 (CH) | 5.75 - 5.85 | ddt | 1H | The single vinyl proton is the most deshielded due to its position on the double bond. It is split by the two H-1 protons (geminal, cis, and trans) and the two H-3 protons. |
| H-3 (CH₂) | ~2.05 | q | 2H | Allylic protons are slightly deshielded. They are split by the H-2 proton and the H-4 protons, appearing as a quartet or more complex multiplet. |
| H-9 (CH₂) | ~3.40 | t | 2H | Protons on the carbon adjacent to the electronegative bromine atom are significantly deshielded. They are split into a triplet by the two neighboring H-8 protons. |
| H-4 to H-8 (CH₂) | 1.25 - 1.85 | m | 10H | The methylene protons of the long alkyl chain are shielded and have similar electronic environments, resulting in a complex, overlapping multiplet in this region. |
Note: Estimated chemical shifts are based on standard values for similar functional groups.
Caption: Key ¹H-¹H coupling relationships in this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering direct insight into the carbon skeleton.[4] Standard spectra are broadband proton-decoupled, meaning each carbon signal appears as a singlet.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 75 MHz on a 300 MHz instrument). Due to the low natural abundance of ¹³C, a greater number of scans (hundreds to thousands) and a longer acquisition time are required to achieve a good signal-to-noise ratio.
¹³C NMR Data Interpretation
The spectrum shows two downfield signals for the sp² carbons, one signal for the carbon attached to bromine, and a series of upfield signals for the sp³ carbons of the alkyl chain.[6][9]
| Carbon Assignment | Chemical Shift (δ, ppm) (Typical) | Rationale for Chemical Shift |
| C-1 (CH₂) | ~114.1 | Shielded sp² carbon of the terminal alkene. |
| C-2 (CH) | ~139.1 | Deshielded sp² carbon of the internal alkene position. |
| C-9 (CH₂) | ~34.0 | Carbon atom bonded to the electronegative bromine is deshielded relative to other sp³ carbons. |
| C-8 (CH₂) | ~32.8 | Beta-effect of the bromine atom causes a slight deshielding. |
| C-3 (CH₂) | ~33.8 | Allylic carbon is slightly deshielded. |
| C-4, C-5, C-6, C-7 | 28.1 - 29.1 | The remaining sp³ carbons in the alkyl chain have similar chemical environments and appear in a narrow upfield range. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]
Experimental Protocol: IR Spectrum Acquisition
-
Technique: For a liquid sample like this compound, an Attenuated Total Reflectance (ATR) FT-IR spectrometer is ideal. This requires only a single drop of the neat liquid placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty crystal is recorded first. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[6]
IR Data Interpretation
The IR spectrum of this compound is dominated by absorptions from the alkene and alkane C-H bonds, the C=C double bond, and the C-Br bond.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3075 | =C-H Stretch | Alkene | Medium |
| 2925, 2855 | -C-H Stretch | Alkane (CH₂) | Strong |
| ~1640 | C=C Stretch | Alkene | Medium |
| ~1465 | -CH₂- Bend (Scissoring) | Alkane | Medium |
| ~990, ~910 | =C-H Bend (Out-of-plane) | Alkene (monosubstituted) | Strong |
| ~640-550 | C-Br Stretch | Alkyl Bromide | Medium-Strong |
The presence of strong bands at ~3075, ~1640, and ~910 cm⁻¹ is definitive proof of the terminal alkene group. The strong absorptions just below 3000 cm⁻¹ confirm the saturated alkyl chain, and the band in the low-frequency fingerprint region (below 700 cm⁻¹) is characteristic of the carbon-bromine bond.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, distinguishing the vinyl, allylic, aliphatic, and bromine-adjacent protons and carbons based on their distinct chemical shifts and coupling patterns. The IR spectrum rapidly confirms the presence of the key alkene and alkyl bromide functional groups. This comprehensive dataset serves as a crucial reference for scientists in synthesis, quality assurance, and drug development, ensuring the identity and purity of this versatile chemical intermediate.
References
- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound [89359-54-6] | China Manufacturer [gmchemix.com]
- 3. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Haloalkane - Wikipedia [en.wikipedia.org]
- 9. This compound(89359-54-6)FT-IR [chemicalbook.com]
An In-Depth Technical Guide to the Physical Properties of 9-Bromo-1-nonene
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromo-1-nonene is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block in the construction of more complex chemical architectures. Its utility spans various fields, including the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its fundamental physical properties, namely its boiling point and density, is paramount for its effective handling, purification, and application in synthetic protocols. This guide provides a detailed examination of these properties, underpinned by experimental methodologies and theoretical considerations, to empower researchers in their scientific endeavors.
Core Physical Properties of this compound
The physical characteristics of this compound are dictated by its molecular structure, which features a nine-carbon aliphatic chain, a terminal double bond, and a bromine atom at the opposing end. These features give rise to a specific set of intermolecular forces that govern its boiling point and density.
| Physical Property | Value | Conditions |
| Boiling Point | 100-101 °C | at 15 mmHg[1][2][3][4] |
| Density | ~1.1034 - 1.120 g/mL | at 20 °C (estimate)[1][3] |
Molecular Structure and its Influence on Physical Properties
The interplay between the different functional groups within the this compound molecule dictates its physical behavior. The long alkyl chain contributes to van der Waals forces, while the bromine atom introduces a significant dipole moment, leading to dipole-dipole interactions. The terminal alkene is less polar but contributes to the overall size and shape of the molecule.
References
- 1. This compound | 89359-54-6 [chemicalbook.com]
- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound [89359-54-6] | China Manufacturer [gmchemix.com]
- 4. 89359-54-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Key reactions involving 9-Bromo-1-nonene
An In-Depth Technical Guide to the Key Reactions of 9-Bromo-1-nonene
Abstract
As a bifunctional molecule, this compound serves as a versatile and strategic building block in modern organic synthesis. Possessing both a primary alkyl bromide and a terminal alkene, it offers orthogonal reactivity that can be selectively addressed to construct complex molecular architectures. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core reactions involving this compound. We will delve into the mechanistic underpinnings and practical execution of Grignard reagent formation, nucleophilic substitutions, and a suite of palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings. Furthermore, reactions leveraging the terminal olefin, such as cross-metathesis, will be discussed. Each section is designed to move beyond simple protocols, offering insights into the causality of experimental choices to ensure reproducibility and successful application.
Introduction: The Strategic Value of this compound
This compound (CAS: 89359-54-6) is a colorless to pale yellow liquid characterized by a nine-carbon chain with a bromine atom at the C9 position and a double bond between C1 and C2.[1][2] This unique arrangement of functional groups—a reactive alkyl halide and a terminal alkene—makes it a highly valuable intermediate for synthesizing a wide array of organic compounds, from pharmaceuticals to functionalized polymers.[1][2][3]
The primary alkyl bromide is amenable to classic nucleophilic substitution and organometallic reagent formation, while the terminal alkene provides a handle for transformations such as palladium-catalyzed couplings and olefin metathesis.[3] This dual reactivity allows for sequential, selective modifications, enabling the construction of long-chain, functionalized molecules that are central to various fields. Notably, it is a key reactant in the synthesis of the breast cancer drug Fulvestrant and is frequently employed in the synthesis of insect pheromones, which are crucial for developing environmentally benign pest management tools.[1][4]
Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Reference |
| CAS Number | 89359-54-6 | [5][6] |
| Molecular Formula | C₉H₁₇Br | [1][5][6] |
| Molecular Weight | 205.13 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 100-101 °C / 15 mmHg | [1][2] |
| IUPAC Name | 9-bromonon-1-ene | [5] |
Core Reactions at the Carbon-Bromine Bond
The primary alkyl bromide is the more traditionally reactive site under many conditions, serving as a potent electrophile or a precursor to a powerful nucleophile.
Grignard Reagent Formation and Application
The conversion of this compound into its corresponding Grignard reagent, non-8-en-1-ylmagnesium bromide, transforms the electrophilic C9 carbon into a potent, nucleophilic carbanion.[7][8] This is one of the most fundamental and powerful transformations for carbon-carbon bond formation.
Causality of Experimental Design: The formation of a Grignard reagent is highly sensitive to moisture and protic solvents.[8] The carbon-magnesium bond is highly polarized and will readily react with any available proton source (like water or alcohols) to quench the reagent, forming non-1-ene and rendering it useless for subsequent C-C bond formation.[7][9][10] Therefore, the use of anhydrous ethereal solvents (like diethyl ether or THF) is critical; the ether molecules coordinate to the magnesium center, stabilizing the Grignard reagent in solution.[8] Initiation of the reaction can be sluggish due to a passivating oxide layer on the magnesium metal; a small crystal of iodine is often used to activate the surface.[8]
Caption: Workflow for Grignard reagent formation and subsequent reaction.
Experimental Protocol: Formation of Non-8-en-1-ylmagnesium Bromide
-
Preparation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents).[8] The system is purged with dry nitrogen.
-
Solvent Addition: Anhydrous diethyl ether or THF is added to the flask to cover the magnesium.[8] A small crystal of iodine is added to initiate the reaction.
-
Initiation: A small portion of a solution of this compound (1.0 equivalent) in anhydrous ether is added from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Addition: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, the mixture is stirred and may be gently heated for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent and should be used immediately.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are pillars of modern synthesis, and the alkyl bromide of this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[11][12][13] This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
Mechanistic Insight: The catalytic cycle involves three key steps:[11][13]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[11][13]
-
Transmetalation: The organic group from the activated boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.[11][12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[11][14]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Setup: A flask is charged with phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).[11]
-
Degassing: The flask is sealed and purged with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent and Reactant Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added, followed by this compound (1.0 eq).[11]
-
Reaction: The resulting solution is heated, typically to 80-100 °C, and stirred for several hours until completion, as monitored by TLC or GC-MS.[11]
-
Workup: After cooling, water is added, and the mixture is extracted with an organic solvent (e.g., EtOAc). The organic phase is dried and concentrated to yield the crude product, which is then purified by column chromatography.[11]
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond via the reaction of a vinyl or aryl halide with a terminal alkyne.[15] It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt.[16]
Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to this compound.[17]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[17] This species then undergoes transmetalation with the Pd(II) complex. The final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.[17]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or an amine base (e.g., diisopropylamine) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper co-catalyst (CuI, 0.025 eq).[17]
-
Reactant Addition: The terminal alkyne (e.g., phenylacetylene, 1.1 eq) is added.[17]
-
Reaction: The mixture is stirred at room temperature for several hours. The reaction is often run under an inert atmosphere.[17]
-
Workup: The reaction is diluted with an ether and filtered through celite to remove catalyst residues. The filtrate is washed with aqueous solutions (e.g., NH₄Cl, NaHCO₃), dried, and concentrated.[17] The product is purified by flash chromatography.
Core Reactions at the Carbon-Carbon Double Bond
The terminal alkene of this compound provides a second site of reactivity, which is central to palladium-catalyzed reactions like the Heck coupling and olefin metathesis.
Heck-Mizoroki Coupling
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[18][19] In this context, this compound can act as the alkene partner, reacting with an aryl or vinyl halide.
Mechanistic Insight: The accepted mechanism involves several steps:[20][21]
-
Oxidative Addition: Pd(0) inserts into the aryl/vinyl halide bond.
-
Migratory Insertion (Syn-Addition): The alkene (this compound) coordinates to the Pd(II) complex, followed by insertion into the palladium-aryl/vinyl bond.[20]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C bond of the product and a palladium-hydride species.[20][21]
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[20]
Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.
Olefin Cross-Metathesis
Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes (e.g., Grubbs' catalysts). Cross-metathesis between this compound and another terminal olefin is a highly effective strategy for chain elongation and the synthesis of insect pheromones.[22] For instance, the Z-selective cross-metathesis has been used to synthesize various lepidopteran female sex pheromones.[22]
Causality of Experimental Design: The choice of catalyst is paramount in olefin metathesis as it dictates the efficiency and stereoselectivity (E/Z ratio) of the newly formed double bond. Modern ruthenium-based catalysts offer high functional group tolerance, allowing the reaction to proceed without affecting the alkyl bromide moiety.[22] The reaction is typically driven to completion by using one olefin partner in excess or by removing a volatile byproduct (e.g., ethylene).
Summary and Outlook
This compound stands out as a strategic linchpin in synthetic chemistry. Its bifunctional nature permits a diverse range of high-yield transformations at two distinct, electronically different sites. The reactions detailed in this guide—from the fundamental Grignard reaction to sophisticated, palladium-catalyzed cross-couplings and olefin metathesis—highlight its utility in building molecular complexity. For researchers in drug discovery and materials science, mastering the chemistry of this versatile building block opens a direct and efficient path to novel long-chain compounds, complex natural products, and functionalized polymers.
References
- 1. Cas 89359-54-6,this compound | lookchem [lookchem.com]
- 2. This compound [89359-54-6] | China Manufacturer [gmchemix.com]
- 3. This compound [myskinrecipes.com]
- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Terminal Alkene in 9-Bromo-1-nonene
Introduction
9-Bromo-1-nonene is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl bromide. This unique structure makes it a valuable building block in organic synthesis, allowing for selective transformations at either the carbon-carbon double bond or the carbon-bromine bond. Its utility is prominent in the synthesis of pharmaceuticals, agrochemicals, and polymers. This guide provides an in-depth exploration of the reactivity of the terminal alkene in this compound, offering insights into the mechanistic principles and practical applications of its key reactions.
The presence of the bromine atom on the opposite end of the carbon chain from the double bond generally has a minimal electronic effect on the reactivity of the alkene. However, its presence is a crucial consideration for the overall synthetic strategy, as it allows for subsequent modifications after the alkene has been functionalized. This guide will focus
An In-Depth Technical Guide to the Applications of 9-Bromo-1-nonene: A Versatile Bifunctional Building Block
Foreword: Unlocking the Potential of a C9 Workhorse
In the landscape of modern organic synthesis and materials science, the strategic choice of building blocks is paramount to innovation. Among the myriad of available reagents, 9-Bromo-1-nonene emerges as a uniquely versatile C9 synthon, distinguished by its orthogonal reactive handles: a terminal alkene and a primary alkyl bromide. This bifunctionality opens a gateway to a diverse array of chemical transformations, allowing for its incorporation into complex molecular architectures and functional materials. This guide provides an in-depth exploration of the core applications of this compound, offering not just a catalogue of its uses, but a deeper understanding of the chemical principles that underpin its utility. We will delve into its pivotal role in the synthesis of pharmaceuticals, its application in advanced polymerization techniques, and its potential in the burgeoning field of self-assembled monolayers and targeted protein degradation. It is our hope that this comprehensive overview will serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of this remarkable molecule.
Physicochemical Properties and Synthesis
This compound is a colorless to pale yellow liquid with the molecular formula C₉H₁₇Br. Its structure features a nine-carbon chain with a terminal double bond and a bromine atom at the opposite end, providing two distinct points for chemical modification.
| Property | Value |
| Molecular Formula | C₉H₁₇Br |
| Molecular Weight | 205.14 g/mol |
| Boiling Point | 100-101 °C at 15 mmHg |
| Density | ~1.103 g/cm³ |
| CAS Number | 89359-54-6 |
This data is compiled from various chemical suppliers and databases.
The synthesis of this compound is most commonly achieved from 8-nonen-1-ol. A standard laboratory procedure involves the Appel reaction, where the alcohol is treated with a source of bromine, such as N-bromosuccinimide (NBS) or bromine (Br₂), in the presence of triphenylphosphine (PPh₃).
Figure 1: General synthesis of this compound from 8-nonen-1-ol.
Core Applications in Organic Synthesis
The true value of this compound lies in its ability to participate in a wide range of organic reactions, making it a cornerstone in the synthesis of complex molecules.
Synthesis of Fulvestrant: A Case Study in Drug Development
A prominent application of this compound is in the synthesis of Fulvestrant, a crucial drug in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] In this synthesis, this compound serves as the precursor to the C9 alkyl side chain that is a defining feature of the Fulvestrant molecule.
The synthetic strategy typically involves the conversion of this compound into an organometallic reagent, such as a Grignard reagent or a zirconocene derivative.[2][3] This nucleophilic species then undergoes a 1,6-conjugate addition to a steroidal dienone, a key carbon-carbon bond-forming step that introduces the nine-carbon side chain.[2]
Figure 2: Key steps in Fulvestrant synthesis involving this compound.
Experimental Protocol: Grignard Reagent Formation and Conjugate Addition (Illustrative)
-
Grignard Reagent Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of this compound in anhydrous tetrahydrofuran (THF) dropwise. The reaction is initiated, often with gentle heating or a crystal of iodine, and maintained at a gentle reflux until the magnesium is consumed. The resulting Grignard reagent, 8-nonenylmagnesium bromide, is used in the subsequent step.
-
Copper-Catalyzed Conjugate Addition: In a separate flask, the steroidal dienone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A catalytic amount of a copper(I) salt, such as copper(I) iodide or cyanide, is added. The prepared Grignard reagent is then added slowly to the reaction mixture. The reaction is stirred at low temperature for a specified time before being quenched with a saturated aqueous solution of ammonium chloride. The desired 1,6-adduct is then isolated and purified.[4]
Cross-Coupling Reactions: Building Molecular Complexity
The terminal alkene and the alkyl bromide moieties of this compound can be independently utilized in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, to construct more complex carbon skeletons.
-
Suzuki Coupling: The alkyl bromide can participate in Suzuki coupling with organoboron compounds, although this is less common for sp³-hybridized carbons without activating groups. More strategically, the terminal alkene can undergo hydroboration to form a terminal organoborane, which can then be coupled with aryl or vinyl halides.[5][6]
-
Heck Reaction: The terminal alkene is an excellent substrate for Heck coupling with aryl or vinyl halides, leading to the formation of substituted alkenes.[7][8][9] This reaction allows for the direct arylation or vinylation of the nonene chain.
Figure 3: Cross-coupling strategies utilizing this compound.
Applications in Polymer Science
The bifunctional nature of this compound makes it a valuable tool in polymer chemistry, enabling the synthesis of functional polymers and complex macromolecular architectures.
Post-Polymerization Modification
Polymers containing pendant bromoalkyl groups can be synthesized and subsequently functionalized by nucleophilic substitution of the bromide.[10][11][12][13][14][15] This allows for the introduction of a wide variety of functional groups onto a pre-formed polymer backbone. This compound can be used to create monomers for this purpose or can be directly grafted onto existing polymer chains.
Initiator for Controlled Radical Polymerization
The alkyl bromide functionality can be transformed into an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).[16][17][18][] For example, esterification of the corresponding alcohol (derived from this compound via hydrolysis of the Grignard reagent) with 2-bromoisobutyryl bromide would yield a bifunctional ATRP initiator, capable of initiating polymerization from one end while retaining the terminal alkene for further modification.
Experimental Protocol: Synthesis of an ATRP Initiator from this compound (Conceptual)
-
Hydrolysis of Grignard Reagent: The Grignard reagent of this compound is carefully quenched with water to yield 1-nonene.
-
Hydroboration-Oxidation: 1-nonene is subjected to hydroboration-oxidation to produce 9-nonen-1-ol.
-
Esterification: 9-nonen-1-ol is then reacted with an excess of 2-bromoisobutyryl bromide in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature. The product, 9-nonenyl 2-bromo-2-methylpropanoate, is a bifunctional molecule that can serve as an ATRP initiator.
Monomer for Ring-Opening Metathesis Polymerization (ROMP)
This compound can be used to functionalize strained cyclic monomers, such as norbornene derivatives, for use in ROMP.[20][21][22][23] The resulting polymers possess pendant nonenyl chains, which can be further modified via the terminal alkene or the bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] Novel approaches for the rational design of PROTAC linkers | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]
- 17. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 18. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Formation of 9-Bromo-1-nonene Grignard Reagent
Introduction: The Synthetic Utility of the 9-Nonenyl Magnesium Bromide
The Grignard reagent derived from 9-bromo-1-nonene, 9-nonenyl magnesium bromide, is a powerful intermediate in organic synthesis. It provides a nucleophilic nine-carbon chain featuring a terminal alkene, making it an invaluable tool for the construction of complex molecules, including natural products, polymers, and specialized long-chain functionalized compounds. The carbon-magnesium bond is highly polarized, rendering the terminal carbon atom strongly nucleophilic and basic, capable of forming new carbon-carbon bonds by reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and epoxides.[1][2][3][4]
However, the successful formation of this reagent is not trivial and requires meticulous attention to experimental detail. The process is highly sensitive to atmospheric moisture and oxygen, and the reaction's initiation can be sluggish, followed by a highly exothermic propagation phase.[5][6][7] This guide provides a robust protocol grounded in established chemical principles, explaining the causality behind each step to ensure reliable and safe synthesis for researchers in discovery and development settings.
Foundational Principles: Mechanism and Critical Parameters
Reaction Mechanism
The formation of a Grignard reagent is an oxidative insertion of magnesium metal into the carbon-halogen bond.[8] The mechanism, while complex, is understood to involve radical intermediates initiated by a single-electron transfer (SET) from the surface of the magnesium metal to the alkyl halide.[9][10]
Key Mechanistic Steps:
-
Single-Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the C-Br bond of this compound, leading to the formation of a radical anion.
-
Fragmentation: The radical anion fragments to form an alkyl radical (R•) and a bromide anion (Br⁻).
-
Recombination: The highly reactive alkyl radical rapidly combines with a magnesium radical cation (Mg⁺•) on the metal surface to form the final organomagnesium compound, RMgBr.
Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential. They do not possess acidic protons that would quench the Grignard reagent, and their lone pair electrons on oxygen coordinate to the magnesium center, stabilizing the reagent in solution.[1][9][11] This solvation is crucial for both the formation and the subsequent reactivity of the Grignard reagent.
Critical Experimental Parameters
Successful Grignard reagent formation is contingent on rigorous control over the following parameters:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly destroyed by protic sources, most notably water.[7][12][13] All glassware must be scrupulously dried (flame- or oven-drying is standard practice), and solvents must be anhydrous. The presence of even trace amounts of moisture will prevent the reaction from initiating or lower the final yield.
-
Magnesium Activation: A passivating layer of magnesium oxide (MgO) coats the surface of magnesium turnings, preventing reaction with the alkyl halide.[8][14][15] This layer must be disrupted to expose the reactive metal surface. Several activation methods exist, including mechanical crushing, sonication, or the use of chemical activators like iodine or 1,2-dibromoethane.[14][16][17] Iodine works by reacting with a small amount of magnesium to form MgI₂, which helps to chemically clean the surface. 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, providing a visual cue (bubbling) that the magnesium is active.[14][18]
-
Solvent Choice: Both diethyl ether and THF are commonly used. THF is often preferred due to its higher boiling point (66 °C vs. 34.6 °C for Et₂O), which allows for better temperature control and can facilitate the reaction of less reactive halides.[1][5] For aryl and vinyl halides, THF is generally the more appropriate solvent.[1]
-
Inert Atmosphere: To prevent oxidation of the magnesium surface and reaction with the Grignard reagent itself, the entire procedure must be conducted under an inert atmosphere, typically dry nitrogen or argon.[5][14]
-
Temperature Control: The formation of Grignard reagents is highly exothermic.[6][12][19] While gentle heating may be required for initiation, the reaction must be cooled once it begins to prevent the solvent from boiling too vigorously and to minimize side reactions, such as Wurtz coupling. An ice-water bath should always be on hand.[12]
Experimental Protocol: Synthesis of 9-Nonenyl Magnesium Bromide
This protocol details the formation of the Grignard reagent on a laboratory scale.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound (≥97%, anhydrous) | Three-neck round-bottom flask (e.g., 250 mL) |
| Magnesium turnings | Reflux condenser |
| Anhydrous Tetrahydrofuran (THF) | Pressure-equalizing dropping funnel |
| Iodine (crystal) | Magnetic stirrer and stir bar |
| Nitrogen or Argon gas supply | Schlenk line or inert gas manifold |
| Ice-water bath | Syringes and needles |
| Heating mantle or heat gun |
Glassware Preparation
CRITICAL: All glassware (flask, condenser, dropping funnel, stir bar) must be completely free of water.
-
Clean and rinse all glassware with acetone.
-
Dry in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
Step-by-Step Synthesis Procedure
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a dropping funnel. Ensure all joints are well-sealed. Maintain a gentle positive pressure of inert gas throughout the procedure.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and subsequently dissipates, indicating reaction with the magnesium surface. Allow the flask to cool.
-
Initiation: Add a small portion (~10-15%) of the total required anhydrous THF via syringe, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF. Add approximately 10% of this solution to the magnesium suspension in the flask.
-
Observe Initiation: The reaction has initiated when the brownish iodine color fades, the solution becomes cloudy and grayish, and gentle bubbling or spontaneous refluxing of the solvent is observed.[15][18] If the reaction does not start, gently warm the flask with the palm of your hand or a warm water bath.[20] In stubborn cases, adding a few drops of 1,2-dibromoethane can be effective.[21]
-
Controlled Addition: Once initiation is confirmed, place an ice-water bath under the flask. Begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle, controllable reflux. The solution will typically become progressively more turbid and gray or brown.[21]
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish-brown suspension. The Grignard reagent is now ready for titration and use in a subsequent reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and quantification of 9-nonenyl magnesium bromide.
Quantification: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent before use, as the yield is never quantitative. Iodine titration is a reliable and straightforward method.[18][22]
Iodine Titration Protocol
-
Accurately weigh approximately 100-150 mg of iodine (I₂) into a flame-dried flask equipped with a stir bar and flushed with inert gas.
-
Dissolve the iodine in 2-3 mL of anhydrous THF. The solution will be dark brown. Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the prepared Grignard reagent solution dropwise from a 1 mL syringe with vigorous stirring.
-
The endpoint is reached when the characteristic brown color of the iodine is fully discharged and the solution becomes colorless or slightly yellow.[18][23]
-
Record the volume of the Grignard reagent added. Repeat the titration for accuracy.
Molarity Calculation
Molarity (mol/L) = [Mass of I₂ (g) / Molar Mass of I₂ ( g/mol )] / Volume of Grignard solution (L)
Molar Mass of I₂ = 253.81 g/mol
Troubleshooting and Optimization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvents.[24] 2. Inactive magnesium surface (MgO layer).[24][25] | 1. Repeat with meticulously dried apparatus and anhydrous solvents. 2. Crush some Mg turnings with a glass rod (carefully!).[15] Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[14][25] |
| Reaction Starts Violently | 1. Addition of this compound was too fast. 2. Insufficient cooling. | 1. Immediately cool the flask with an ice-water bath. 2. Reduce the rate of addition. Ensure the reaction is well-stirred. |
| Solution Turns Dark Brown/Black | 1. Localized overheating causing decomposition. 2. Wurtz coupling side reactions.[26] | 1. Improve cooling and slow the addition rate. 2. Ensure high dilution with THF. This may still result in a usable reagent, but titration is essential. |
| Low Yield (Determined by Titration) | 1. Trace moisture in reagents or apparatus. 2. Incomplete reaction. | 1. Use freshly distilled/dried solvents. Ensure inert atmosphere is dry. 2. Extend the final stirring time after addition is complete. |
Safety Precautions
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[6][12] All operations must be conducted in a certified chemical fume hood, away from ignition sources.
-
Exothermic Reaction: The reaction can become vigorous. An ice-water bath must be readily available to control the temperature and prevent a runaway reaction.[6][12][19] The reaction flask size should be at least double the total volume of the reagents.[6]
-
Reactivity: Grignard reagents react violently with water, releasing flammable gases.[19] Ensure no water is nearby.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric or highly reactive reagents) must be worn at all times.[5][6]
-
Working Alone: It is highly advisable not to perform a Grignard reaction while working alone in the laboratory.[5][6]
References
- 1. leah4sci.com [leah4sci.com]
- 2. byjus.com [byjus.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. homework.study.com [homework.study.com]
- 17. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. chemtips.wordpress.com [chemtips.wordpress.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols: Surface Modification of Polymers with 9-Bromo-1-nonene
Introduction: Engineering Surfaces for Advanced Applications
The functionalization of polymer surfaces is a cornerstone of modern materials science, enabling the transformation of bulk materials into highly specialized interfaces for a myriad of applications, from biomedical devices to advanced electronics.[1][2] Modifying the surface of a polymer, while preserving its desirable bulk properties, allows for the precise control of characteristics such as biocompatibility, hydrophilicity, and chemical reactivity.[1][3] This guide focuses on the use of 9-Bromo-1-nonene, a versatile bifunctional molecule, for the surface modification of polymers, with a particular emphasis on creating platforms for advanced research and drug development.
This compound (C₉H₁₇Br) is an ω-functionalized alkene possessing a terminal double bond and a primary bromide. This unique structure allows for a two-stage functionalization strategy. The terminal alkene provides a reactive handle for covalent attachment to a polymer substrate through various chemical pathways. Subsequently, the terminal bromine atom serves as an ideal initiator for "grafting from" polymerizations, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that enables the growth of well-defined polymer chains with predictable molecular weights and low polydispersity from a surface.
This document provides a comprehensive overview of the principles, detailed experimental protocols, and potential applications of using this compound for polymer surface modification. The methodologies described herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals seeking to create novel functional materials.
The "Grafting From" Approach: A Paradigm for Controlled Surface Functionalization
The "grafting from" strategy involves immobilizing an initiator species onto a substrate surface, from which polymer chains are then grown in situ. This approach offers significant advantages over the "grafting to" method (attaching pre-formed polymers to a surface), primarily in achieving higher grafting densities and greater control over the architecture of the grafted polymer layer.
The use of this compound as a precursor for a surface-bound ATRP initiator is a powerful embodiment of the "grafting from" technique. The long nine-carbon chain of this compound provides a flexible spacer, which can enhance the accessibility of the initiating bromide group and influence the morphology of the resulting polymer brush.
PART 1: Immobilization of this compound onto Polymer Surfaces
The successful grafting of polymer brushes begins with the robust and efficient immobilization of the initiator. The terminal double bond of this compound offers several pathways for its attachment to various polymer substrates. The choice of method depends on the chemical nature of the substrate.
Protocol 1: Hydrosilylation on Hydroxyl-Functionalized Surfaces (e.g., Silica, PVA)
This protocol is suitable for substrates that possess or can be modified to have surface hydroxyl (-OH) groups. The process involves two steps: silylation of the surface to introduce Si-H bonds, followed by the hydrosilylation of this compound.
Materials:
-
Hydroxyl-functionalized polymer substrate (e.g., silica wafers, polyvinyl alcohol films)
-
Trichlorosilane (HSiCl₃) or a suitable hydrosilane
-
Anhydrous toluene
-
This compound
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene
-
Triethylamine (for acid scavenging, if necessary)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox for moisture-sensitive reactions
Procedure:
-
Surface Preparation:
-
Thoroughly clean the hydroxyl-functionalized substrate. For silica wafers, this typically involves sonication in acetone, followed by piranha solution treatment (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION IS ADVISED ). For polymer films, appropriate solvent washing and drying are necessary.
-
Dry the substrate under high vacuum or by heating.
-
-
Surface Silylation (Introduction of Si-H groups):
-
In an inert atmosphere (glovebox or Schlenk line), place the dry substrate in a reaction vessel.
-
Add anhydrous toluene to cover the substrate.
-
Add trichlorosilane (or another suitable hydrosilane) to the toluene. The concentration will depend on the desired surface coverage. A 1-5% (v/v) solution is a good starting point.
-
If the substrate is sensitive to acid, add an equivalent of triethylamine to scavenge the HCl produced.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or as optimized for the specific substrate.
-
Rinse the substrate thoroughly with anhydrous toluene to remove any unreacted silane.
-
-
Hydrosilylation of this compound:
-
In a new reaction vessel under an inert atmosphere, place the silylated substrate.
-
Add a solution of this compound in anhydrous toluene. A 5-10% (v/v) solution is a typical starting point.
-
Add a catalytic amount of Karstedt's catalyst (e.g., 10-20 ppm relative to the alkene).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The reaction progress can be monitored by the disappearance of the Si-H peak in the FTIR spectrum of a control sample.
-
After the reaction is complete, cool the vessel to room temperature.
-
Rinse the substrate extensively with toluene, followed by ethanol and deionized water, to remove any unreacted reagents and catalyst.
-
Dry the substrate under a stream of inert gas or in a vacuum oven.
-
Protocol 2: Thiol-Ene "Click" Chemistry on Thiol-Functionalized Surfaces
This protocol is ideal for surfaces that can be functionalized with thiol (-SH) groups. The thiol-ene reaction is a "click" chemistry reaction, known for its high efficiency, specificity, and mild reaction conditions.[4][5][6][7][8]
Materials:
-
Polymer substrate
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS) for silica-based or hydroxyl-containing surfaces, or other appropriate thiolating agents.
-
Anhydrous solvent (e.g., toluene, ethanol)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV lamp (365 nm)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Surface Thiolation:
-
The method for introducing thiol groups will vary with the substrate. For silica or hydroxyl-containing polymers, a common method is silanization with MPTMS.
-
Clean and dry the substrate as described in Protocol 1.
-
Immerse the substrate in a solution of MPTMS in an appropriate anhydrous solvent (e.g., 1-5% v/v in toluene) for 2-6 hours at room temperature or slightly elevated temperature (e.g., 60 °C).
-
Rinse the substrate thoroughly with the solvent to remove unreacted MPTMS.
-
-
Thiol-Ene Reaction:
-
In a reaction vessel under an inert atmosphere, place the thiol-functionalized substrate.
-
Prepare a solution containing this compound and the photoinitiator (e.g., 1-5 mol% relative to the alkene) in a suitable solvent (e.g., isopropanol, THF).
-
Immerse the substrate in this solution.
-
Irradiate the reaction vessel with a UV lamp (365 nm) for 30-120 minutes. The reaction is typically performed at room temperature.
-
After irradiation, remove the substrate and rinse it extensively with the reaction solvent, followed by ethanol and deionized water.
-
Dry the substrate under a stream of inert gas or in a vacuum oven.
-
PART 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Once the this compound is successfully immobilized, the surface is ready for the "grafting from" polymerization. The following is a general protocol for SI-ATRP of a common monomer, methyl methacrylate (MMA), which can be adapted for other vinyl monomers.
Materials:
-
This compound functionalized substrate
-
Monomer (e.g., Methyl Methacrylate, MMA), purified by passing through a column of basic alumina to remove inhibitor
-
Copper(I) bromide (Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole, toluene, or a mixture with a more polar solvent like DMF depending on the monomer)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flasks and cannulas
-
Syringes for liquid transfer
Procedure:
-
Preparation of the Reaction Mixture (Schlenk Technique):
-
Place the this compound functionalized substrate into a Schlenk flask.
-
In a separate Schlenk flask, add Cu(I)Br.
-
Seal both flasks and subject them to several cycles of vacuum and backfilling with inert gas to remove all oxygen.
-
To the flask containing the substrate, add the desired amount of degassed monomer and solvent via cannula or syringe. The monomer concentration is typically in the range of 1-5 M.
-
To the flask containing Cu(I)Br, add degassed solvent and the ligand (PMDETA). The molar ratio of Cu(I)Br to PMDETA is typically 1:1. The mixture should be stirred until a homogeneous, colored solution is formed.
-
-
Initiation of Polymerization:
-
Using a cannula or syringe, transfer the catalyst solution (Cu(I)Br/PMDETA) to the flask containing the substrate and monomer.
-
The total volume of the reaction mixture should be sufficient to completely immerse the substrate.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C for MMA).
-
Allow the polymerization to proceed for the desired time. The thickness of the polymer brush will increase with time.
-
-
Termination and Purification:
-
To stop the polymerization, cool the reaction flask to room temperature and expose the mixture to air. The solution will turn green/blue, indicating the oxidation of Cu(I) to Cu(II).
-
Remove the substrate from the reaction mixture.
-
Rinse the substrate extensively with a good solvent for the polymer (e.g., toluene or THF for PMMA) to remove any physisorbed polymer. Sonication can aid in this process.
-
Finally, rinse with ethanol and deionized water, then dry under a stream of inert gas.
-
| Parameter | Typical Range | Rationale |
| Monomer Concentration | 1 - 5 M | Higher concentrations generally lead to faster polymerization rates. |
| [Monomer]:[Initiator] | 100:1 to 1000:1 | This ratio theoretically determines the degree of polymerization of the grafted chains. |
| [Cu(I)Br]:[PMDETA] | 1:1 | A 1:1 stoichiometry is common, but can be adjusted to tune catalyst activity. |
| [Initiator]:[Cu(I)Br] | 1:0.1 to 1:1 | A lower catalyst concentration can be used in some systems to reduce contamination. |
| Temperature | 60 - 110 °C | The optimal temperature depends on the monomer and catalyst system. |
| Reaction Time | 1 - 24 hours | Longer times lead to thicker polymer brushes. |
PART 3: Characterization of Modified Surfaces
A multi-technique approach is essential for the comprehensive characterization of the modified polymer surfaces.
| Technique | Information Obtained |
| Contact Angle Goniometry | Changes in surface wettability (hydrophilicity/hydrophobicity) after each modification step. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of bromine after initiator immobilization and changes in elemental ratios after polymerization. |
| Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Presence of specific functional groups (e.g., Si-H, C-Br, ester carbonyls from the polymer). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. Can also be used to measure the thickness of the grafted polymer layer by scratching the layer and imaging the step height. |
| Ellipsometry | Precise measurement of the thickness of the grafted polymer layer on reflective substrates. |
PART 4: Applications in Research and Drug Development
The ability to graft well-defined polymer brushes from surfaces opens up a vast array of applications, particularly in the biomedical and pharmaceutical fields.
-
Biocompatible Coatings: Grafting of hydrophilic and biocompatible polymers, such as poly(ethylene glycol) methacrylate (PEGMA) or poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), can significantly reduce protein adsorption and cell adhesion on medical implants, improving their biocompatibility and reducing the risk of biofouling.[3][9]
-
Drug Delivery Systems: Polymer brushes can be designed to respond to specific stimuli (e.g., pH, temperature), allowing for the controlled release of therapeutic agents.[10] For instance, a pH-responsive polymer can be used to release a drug in the acidic environment of a tumor.
-
Biosensors: The high surface area and functionalizability of polymer brushes make them excellent platforms for the immobilization of biorecognition elements (e.g., antibodies, enzymes), leading to highly sensitive biosensors.
-
Tissue Engineering: Surfaces modified with specific polymer brushes can be used to control cell adhesion, proliferation, and differentiation, providing a powerful tool for the development of advanced tissue engineering scaffolds.[1]
Conclusion
The use of this compound as a versatile linker and initiator for surface-initiated ATRP provides a robust and adaptable platform for the creation of functional polymer surfaces. The detailed protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and drug development professionals to engineer novel materials with tailored surface properties. The ability to precisely control the architecture and composition of the grafted polymer brushes opens up exciting possibilities for advancing a wide range of technologies.
References
- 1. Surface modification of polymers for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Surface Modification of Polymer Substrates for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Modification with Polymers for Biomedical and Desalination Applications [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Synthesis of a Bifunctional ATRP Initiator from 9-Bromo-1-nonene for Advanced Polymer Architectures
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of a novel bifunctional Atom Transfer Radical Polymerization (ATRP) initiator, 9-(2-bromoisobutyryloxy)nonyl bromide, derived from the commercially available starting material, 9-bromo-1-nonene. This initiator is uniquely designed with two distinct orthogonally reactive sites: a primary alkyl bromide and a tertiary α-bromo ester. This architecture enables the sequential or simultaneous growth of different polymer chains, opening avenues for the synthesis of complex macromolecular structures such as block copolymers and functionalized materials. This document is intended for researchers in polymer chemistry, materials science, and drug development, offering detailed, field-proven protocols and the scientific rationale behind the experimental design.
Introduction to ATRP and Bifunctional Initiators
Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled/"living" radical polymerization, celebrated for its ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and high degrees of chain-end functionality.[1][2] The process relies on a reversible equilibrium between active propagating radicals and dormant alkyl halide species, mediated by a transition metal complex (typically copper-based).[2]
The heart of the ATRP process is the initiator, as it dictates the number of growing polymer chains and provides a scaffold for the final polymer architecture.[][4] While simple initiators yield linear polymers, initiators bearing additional functional groups allow for the synthesis of more complex structures.[5] A bifunctional initiator, such as the one described herein, contains two initiating sites. The target molecule, 9-(2-bromoisobutyryloxy)nonyl bromide, possesses a primary alkyl bromide and a tertiary alkyl bromide. The tertiary bromide, activated by the adjacent ester group, is a highly efficient site for initiating ATRP.[] The primary bromide is significantly less reactive under typical ATRP conditions and can be used for subsequent nucleophilic substitution reactions or other polymerization techniques, providing a powerful tool for macromolecular engineering.
Synthetic Strategy Overview
The synthesis of the target initiator from this compound is achieved through a robust two-step process. The first step involves the anti-Markovnikov hydroboration-oxidation of the terminal alkene to yield the corresponding primary alcohol, 9-bromo-1-nonanol. The second step is the esterification of this alcohol with 2-bromoisobutyryl bromide to install the ATRP initiating moiety.
Caption: Synthetic workflow for the bifunctional ATRP initiator.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of 9-Bromo-1-nonanol via Hydroboration-Oxidation
This procedure utilizes 9-borabicyclo[3.3.1]nonane (9-BBN), a sterically hindered borane that provides excellent regioselectivity for the anti-Markovnikov hydration of terminal alkenes, minimizing the formation of the Markovnikov alcohol isomer.[6][7]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 205.15 | 24.36 | 5.0 g |
| 9-BBN (0.5 M in THF) | 122.03 | 26.80 | 53.6 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL |
| Sodium Hydroxide (3 M aq.) | 40.00 | - | 27 mL |
| Hydrogen Peroxide (30% aq.) | 34.01 | - | 27 mL |
| Diethyl ether | 74.12 | - | 200 mL |
| Saturated aq. NaCl (brine) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.0 g, 24.36 mmol). Dissolve the alkene in 50 mL of anhydrous THF.
-
Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add 9-BBN (0.5 M solution in THF, 53.6 mL, 26.80 mmol) dropwise via a syringe over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add the 3 M sodium hydroxide solution (27 mL), followed by the dropwise addition of 30% hydrogen peroxide (27 mL). Caution: The oxidation is exothermic; maintain the temperature below 20 °C.
-
Work-up: After the addition of the peroxide, stir the mixture at room temperature for 2 hours. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated aqueous NaCl (brine) and then 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 9-bromo-1-nonanol as a colorless oil.
Step 2: Synthesis of 9-(2-bromoisobutyryloxy)nonyl bromide
This is a standard esterification using a highly reactive acyl bromide, 2-bromoisobutyryl bromide, and a non-nucleophilic base, triethylamine, to scavenge the HBr byproduct.[8][9]
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 9-Bromo-1-nonanol | 223.16 | 10.0 | 2.23 g |
| 2-Bromoisobutyryl bromide | 229.90 | 12.0 | 1.74 mL (2.76 g) |
| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.09 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 50 mL |
| Saturated aq. NaHCO₃ | - | - | 30 mL |
| Saturated aq. NaCl (brine) | - | - | 30 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 9-bromo-1-nonanol (2.23 g, 10.0 mmol) and triethylamine (2.09 mL, 15.0 mmol) in 50 mL of anhydrous dichloromethane.
-
Esterification: Cool the solution to 0 °C in an ice bath. Add 2-bromoisobutyryl bromide (1.74 mL, 12.0 mmol) dropwise over 15 minutes. A white precipitate of triethylammonium bromide will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the final ATRP initiator as a colorless oil.[10][11][12]
PART 2: Characterization
The structure and purity of the intermediate and final product should be confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR spectroscopy.
Expected ¹H NMR Data for 9-(2-bromoisobutyryloxy)nonyl bromide (in CDCl₃):
-
δ 4.15 (t, 2H): -CH₂-O-C(=O)-
-
δ 3.41 (t, 2H): -CH₂-Br
-
δ 1.94 (s, 6H): -C(CH₃)₂Br
-
δ 1.86 (quint, 2H): -CH₂-CH₂-Br
-
δ 1.65 (quint, 2H): -CH₂-CH₂-O-
-
δ 1.2-1.5 (m, 10H): -(CH₂)₅- (methylene chain)
The integration of the peak at 4.15 ppm (2H) versus the peak at 1.94 ppm (6H) is a key indicator of successful esterification.
PART 3: Application in ATRP
The synthesized initiator is now ready for use in Atom Transfer Radical Polymerization. The tertiary bromide will preferentially initiate polymerization due to the stabilizing effect of the adjacent carbonyl group.
Caption: General mechanism of ATRP.
This bifunctional initiator allows for the synthesis of, for example, a polystyrene block (from the ATRP site) with a terminal primary bromide that can be later converted to an azide for "click" chemistry, or used to initiate a second, different polymerization.
Conclusion
This application note details a reliable and efficient two-step synthesis of a versatile, bifunctional ATRP initiator, 9-(2-bromoisobutyryloxy)nonyl bromide, from this compound. The protocols provided are robust and have been designed with consideration for common laboratory practices. The resulting initiator is a valuable tool for polymer chemists, enabling the creation of sophisticated macromolecular architectures with a high degree of control.
References
- 1. DL-Ethyl 2-bromobutyrate(533-68-6) 1H NMR spectrum [chemicalbook.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. US2458819A - Purifying alkyl halides - Google Patents [patents.google.com]
- 12. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with 9-Bromo-1-nonene
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications
The precise control over the surface chemistry of nanoparticles is a cornerstone of modern nanotechnology, enabling their application in fields ranging from targeted drug delivery to advanced catalysis and diagnostics.[1][2][3][4][5][6][7] The functionalization of these nanoscale materials with specific organic molecules dictates their interaction with the biological or chemical environment, influencing properties such as stability, biocompatibility, and target specificity.[1][8][9] This guide provides a comprehensive overview and detailed protocols for the functionalization of various nanoparticles with 9-Bromo-1-nonene, a bifunctional linker molecule that offers a terminal alkene for surface attachment and a terminal bromide for subsequent conjugation reactions.
The introduction of a nine-carbon chain with a terminal bromine atom onto a nanoparticle surface imparts a dual functionality. The alkene group allows for covalent attachment to the nanoparticle surface through various robust chemical reactions, while the exposed bromo- group serves as a versatile handle for further chemical modifications, such as the attachment of therapeutic agents, targeting ligands, or imaging probes. This strategic functionalization is pivotal for the development of sophisticated, multifunctional nanomedicines and diagnostic tools.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind the chosen functionalization strategies, provide step-by-step experimental protocols for different nanoparticle types, and detail the necessary characterization techniques to validate the surface modification.
Core Principles of Nanoparticle Functionalization with this compound
The functionalization of nanoparticles with this compound can be achieved through several chemical strategies, with the choice of method depending on the nanoparticle's core material. The two primary approaches detailed in this guide are:
-
Hydrosilylation for Silicon-Based Nanoparticles: This method is particularly effective for silicon nanoparticles (SiNPs) and silica nanoparticles (SiO₂NPs) that possess or can be modified to have silicon-hydride (Si-H) bonds on their surface.[10][11][12] The hydrosilylation reaction involves the addition of the Si-H bond across the double bond of this compound, forming a stable silicon-carbon bond. This reaction can be initiated thermally, photochemically, or with a catalyst.[10][11]
-
Thiol-Ene "Click" Chemistry for Gold Nanoparticles: Gold nanoparticles (AuNPs) have a strong affinity for thiol groups.[13][14] This protocol involves a two-step process: first, the AuNP surface is functionalized with a thiol-containing molecule, and then the terminal alkene of this compound is coupled to the surface-bound thiol via a thiol-ene "click" reaction.[13][15][16][17] This approach is highly efficient and proceeds under mild conditions.
-
Ligand Exchange for Various Nanoparticles: For nanoparticles synthesized with a surface coating of ligands (e.g., oleic acid on iron oxide nanoparticles), a ligand exchange process can be employed.[18][19][20][21] While not a direct reaction with the alkene, this method can be adapted by first modifying this compound to have a functional group with a high affinity for the nanoparticle surface, which then displaces the original ligands.
This guide will focus on the first two, more direct and robust, methods.
Experimental Protocols
Protocol 1: Functionalization of Silicon Nanoparticles via Hydrosilylation
This protocol describes the attachment of this compound to hydrogen-terminated silicon nanoparticles (H-SiNPs).
Materials:
-
Hydrogen-terminated silicon nanoparticles (H-SiNPs)
-
This compound
-
Anhydrous toluene
-
Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
-
Centrifuge
-
Ethanol
-
Pentane
Procedure:
-
Preparation of H-SiNPs: Synthesize or procure H-SiNPs. If starting from oxide-coated SiNPs, an etching step with hydrofluoric acid (HF) is required to generate the hydride-terminated surface. Caution: HF is extremely corrosive and toxic. Handle with extreme care in a certified fume hood with appropriate personal protective equipment. A typical procedure involves etching in a dilute HF solution.[11]
-
Reaction Setup: In a Schlenk flask, disperse a known quantity of H-SiNPs in anhydrous toluene under an inert atmosphere (Argon or Nitrogen). Sonicate the dispersion for 15-20 minutes to ensure homogeneity.
-
Addition of Reagents: To the H-SiNP dispersion, add a molar excess of this compound. For thermal hydrosilylation, the reaction can be heated. For a lower temperature reaction, a radical initiator like AIBN can be added.
-
Reaction Conditions:
-
Thermal Hydrosilylation: Heat the reaction mixture to 80-110°C and stir for 12-24 hours under an inert atmosphere.
-
Radical-Initiated Hydrosilylation: If using AIBN, heat the reaction mixture to 60-80°C (the decomposition temperature of AIBN) and stir for 4-8 hours under an inert atmosphere.
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Precipitate the functionalized SiNPs by adding ethanol and centrifuge to collect the nanoparticles.
-
Wash the nanoparticles multiple times with ethanol and pentane to remove unreacted this compound and any byproducts.
-
Dry the purified this compound functionalized SiNPs under vacuum.
-
Visualization of the Hydrosilylation Workflow:
Caption: Workflow for the hydrosilylation of silicon nanoparticles.
Protocol 2: Functionalization of Gold Nanoparticles via Thiol-Ene "Click" Chemistry
This protocol details the surface modification of gold nanoparticles (AuNPs) with this compound using a two-step thiol-ene reaction.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
11-Mercaptoundecanoic acid (MUA) or similar ω-functionalized thiol
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Allylamine
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV lamp (365 nm)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
Part A: Thiol Functionalization of AuNPs
-
Ligand Exchange: To a solution of citrate-capped AuNPs, add a solution of MUA in ethanol. The molar ratio of MUA to AuNPs should be optimized, but a large excess is typically used.
-
Incubation: Stir the mixture at room temperature for 12-24 hours to allow for the displacement of citrate ions by the thiol group of MUA.
-
Purification: Centrifuge the solution to pellet the MUA-functionalized AuNPs. Remove the supernatant and wash the nanoparticles several times with ethanol and then water to remove excess MUA. Resuspend the purified MUA-AuNPs in a suitable buffer like PBS.
Part B: Amine Modification and Subsequent Thiol-Ene Reaction
-
Activation of Carboxylic Acid: In a flask, activate the carboxylic acid groups on the MUA-AuNPs using DCC and NHS in anhydrous DMF. Stir for 1-2 hours at room temperature.
-
Amine Coupling: Add allylamine to the activated MUA-AuNPs and stir for an additional 12-24 hours at room temperature. This will result in alkene-terminated AuNPs.
-
Purification: Purify the alkene-functionalized AuNPs by centrifugation and washing with DMF and then water.
-
Thiol-Ene "Click" Reaction:
-
Disperse the purified alkene-functionalized AuNPs in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add this compound and a photoinitiator (DMPA).
-
Irradiate the mixture with a UV lamp (365 nm) for 1-2 hours while stirring. The reaction should be carried out under an inert atmosphere.
-
-
Final Purification: Purify the this compound functionalized AuNPs by centrifugation and repeated washing with ethanol and water to remove any unreacted reagents.
Visualization of the Thiol-Ene "Click" Chemistry Workflow:
Caption: Workflow for the functionalization of gold nanoparticles.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.
| Technique | Purpose | Expected Observations for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the nanoparticle surface. | Appearance of characteristic C-H stretching peaks from the nonene chain and the C-Br stretching peak. Disappearance or reduction of peaks from the initial surface ligands (e.g., Si-H for SiNPs, citrate peaks for AuNPs).[22][23][24][25][26] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Detection of Bromine (Br 3d) and an increase in the Carbon (C 1s) signal. Changes in the binding energies of the core-level spectra of the nanoparticle elements (e.g., Si 2p, Au 4f) can indicate new chemical bonding.[22][23][24][25] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess colloidal stability. | An increase in the hydrodynamic diameter is expected after functionalization due to the attached organic layer. The zeta potential may also change, affecting the stability of the colloidal dispersion.[25][27][28] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step corresponding to the decomposition of the organic layer (this compound) at elevated temperatures. This allows for the calculation of grafting density.[25] |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and aggregation state of the nanoparticles. | TEM can confirm that the nanoparticles have maintained their morphology and have not undergone significant aggregation during the functionalization process.[13] |
Applications in Research and Drug Development
Nanoparticles functionalized with this compound are versatile platforms for a multitude of applications:
-
Drug Delivery: The terminal bromide can be converted to an azide or other reactive group to "click" therapeutic molecules, such as chemotherapy drugs or siRNA, for targeted delivery.[2][4][5][6]
-
Bioimaging: Fluorescent dyes or contrast agents for MRI can be attached to the bromo- terminus, enabling the tracking of nanoparticles in vitro and in vivo.
-
Diagnostics: Targeting ligands like antibodies or aptamers can be conjugated to the nanoparticle surface to create highly specific biosensors for disease biomarkers.
-
Catalysis: The functionalized nanoparticles can serve as supports for catalytic metal complexes, with the alkyl chain influencing the local reaction environment.
Conclusion and Future Perspectives
The functionalization of nanoparticles with this compound provides a robust and versatile method for creating advanced nanomaterials with tailored surface properties. The protocols outlined in this guide, based on well-established hydrosilylation and thiol-ene click chemistry, offer reliable pathways to achieve this surface modification. The subsequent availability of a terminal bromide group opens up a vast chemical space for further conjugation, making these nanoparticles valuable building blocks for the next generation of nanomedicines and diagnostic agents. As the field of nanotechnology continues to evolve, the ability to precisely engineer the nanoparticle-bio interface will remain a critical driver of innovation.
References
- 1. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface functionalization of nanoparticles for nanomedicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Stabilization and Functionalization of Nanoparticles [tu-braunschweig.de]
- 9. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonochemically activated room temperature hydrosilylation of silicon nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Hydrosilylation of Silicon Nanocrystals with Bifunctional Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] FTIR and XPS study of Pt nanoparticle functionalization and interaction with alumina. | Semantic Scholar [semanticscholar.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. people.se.cmich.edu [people.se.cmich.edu]
- 25. Surface Study of Fe3O4 Nanoparticles Functionalized With Biocompatible Adsorbed Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Colloidal stability of polyethylene glycol functionalized Co0.5Zn0.5Fe2O4 nanoparticles: effect of pH, sample and salt concentration for hyperthermia application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 9-Bromo-1-nonene in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Synthetic Value of a Bifunctional Linchpin
In the intricate field of total synthesis, the selection of starting materials is a critical determinant of strategic success.[1][2] An ideal building block offers not only a substantial portion of the target's carbon skeleton but also versatile chemical handles for convergent and efficient bond construction. 9-Bromo-1-nonene, a C9 α,ω-bifunctionalized hydrocarbon, exemplifies this principle. Its structure, featuring a terminal alkene and a primary alkyl bromide, presents two electronically distinct and orthogonally reactive sites. This duality allows for a programmed, stepwise elaboration of complex molecular architectures, minimizing the need for cumbersome protection-deprotection sequences and enabling its application in the synthesis of a diverse array of natural products, most notably insect pheromones and other long-chain aliphatic compounds.[3][4]
This guide provides an in-depth exploration of the strategic applications of this compound. We will dissect its core reactivity, present field-proven protocols for its key transformations, and illustrate its utility through a case study in natural product synthesis.
Core Reactivity: A Tale of Two Functional Groups
The synthetic power of this compound lies in the differential reactivity of its terminal alkene and primary alkyl bromide. The alkene serves as a locus for additions and carbon-carbon bond formations via organometallic catalysis, while the alkyl bromide is a classic electrophilic handle for nucleophilic substitution and the formation of organometallic reagents.
Caption: Orthogonal reactivity of this compound.
Part 1: Transformations at the Alkyl Bromide Center
The C-Br bond is the more traditional electrophilic site, readily participating in reactions that form the cornerstone of carbon-carbon bond construction.
Grignard Reagent Formation: Inverting Reactivity
The conversion of the electrophilic alkyl bromide into a potent carbon-centered nucleophile via Grignard reagent formation is arguably the most fundamental transformation of this compound. This reaction provides a powerful tool for coupling with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.[5][6]
Causality Behind the Protocol: The success of Grignard reagent formation hinges on the complete exclusion of protic sources (water, alcohols), which would instantly quench the highly basic organometallic species.[7] Glassware must be rigorously dried, and anhydrous ethereal solvents are required to stabilize the "RMgX" species. A slight excess of magnesium ensures complete conversion of the alkyl halide.[7]
Protocol 1: Formation of 9-Nonenylmagnesium Bromide
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine (a single crystal for initiation)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of inert gas.[7]
-
Initiation: Place magnesium turnings (1.2 eq) and a crystal of iodine in the reaction flask under a positive pressure of inert gas. Gently heat the flask with a heat gun until violet iodine vapors are observed. This helps to activate the magnesium surface. Cool to room temperature.
-
Solvent Addition: Add a portion of the anhydrous solvent (approx. 20% of total volume) to cover the magnesium turnings.
-
Reagent Addition: Dissolve this compound (1.0 eq) in the remaining anhydrous solvent and add it to the dropping funnel. Add a small aliquot (approx. 5-10%) of the solution to the magnesium suspension.
-
Reaction Monitoring: The reaction should initiate spontaneously, evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Controlled Addition: Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a steady reflux.[7]
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting gray-brown solution of 9-nonenylmagnesium bromide is ready for use in subsequent steps.[7]
Cross-Coupling Reactions: Precision C-C Bond Formation
Cross-coupling reactions are indispensable tools in modern organic synthesis.[8][9][10] this compound, either directly or as its derived organometallic reagent, is an excellent substrate for these transformations.
A. Iron-Catalyzed Cross-Coupling: Particularly relevant in pheromone synthesis, iron-catalyzed cross-coupling offers a more economical and environmentally benign alternative to palladium-based systems.[11] These reactions are effective for coupling Grignard reagents with alkenyl or aryl halides. For instance, the total synthesis of the codling moth sex pheromone, (8E,10E)-dodecadien-1-ol, utilizes a key iron-mediated coupling between an α,ω-difunctionalized Grignard reagent and a dienyl bromide.[11] This strategy highlights the convergent power of using organometallic derivatives of building blocks like this compound.
B. Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13][14] While the alkyl bromide of this compound does not participate directly, a common strategy involves first reacting the terminal alkene and then using the bromide as the handle for a subsequent Sonogashira coupling after conversion to a vinyl or aryl halide, or more commonly, by coupling a different fragment to the bromide and then using another functionality for the Sonogashira step. The reaction proceeds under mild conditions, tolerating a wide variety of functional groups.[12]
Caption: Simplified catalytic cycles for Sonogashira coupling.
Protocol 2: Representative Copper-Free Sonogashira Coupling
This protocol is a general representation and would require modification if this compound were part of the alkyne or halide fragment.
Materials:
-
Aryl or Vinyl Halide (e.g., derivative of this compound) (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Et₃N, piperidine, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., THF, DMF, Toluene)
-
Inert atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl/vinyl halide (1.0 eq), palladium catalyst, and solvent.
-
Add the base, followed by the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to the desired temperature (typically 50-100°C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium salts.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Julia-Kocienski Olefination: Stereoselective Alkene Synthesis
The Julia-Kocienski olefination is a powerful method for constructing disubstituted alkenes with high (E)-selectivity.[15][16][17][18] The strategy involves the reaction of a metalated heteroaryl alkyl sulfone with a carbonyl compound.[19] this compound is an ideal precursor for one of the key fragments. The bromide is first displaced by a sulfur nucleophile (e.g., the thiolate of 1-phenyl-1H-tetrazole) and then oxidized to the corresponding sulfone. This sulfone can then be deprotonated and reacted with an aldehyde to generate the target alkene.
Caption: Key steps of the Julia-Kocienski olefination.
Part 2: Transformations at the Terminal Alkene
The terminal double bond provides a gateway to a different set of synthetic operations, most powerfully leveraged by modern transition-metal catalysis.
Olefin Metathesis: Building Rings and Extending Chains
Olefin metathesis has revolutionized the synthesis of complex molecules.[20] this compound is an excellent substrate for both cross-metathesis and, after elaboration, ring-closing metathesis.
A. Z-Selective Cross-Metathesis: In the synthesis of many insect pheromones, the stereochemistry of the double bonds is crucial for biological activity.[3][21] Ruthenium-based Z-selective metathesis catalysts can couple this compound with another terminal olefin to produce a longer-chain product with high cis-selectivity. This provides a highly efficient and direct route to key pheromone precursors.[21]
B. Ring-Closing Metathesis (RCM): RCM is a dominant strategy for the construction of macrocyclic natural products.[22][23][24] A typical strategy involves first using the alkyl bromide of this compound to couple with another molecular fragment that also contains a terminal alkene. The resulting diene is then subjected to RCM to forge the macrocyclic ring. The high functional group tolerance of modern Grubbs and Schrock-type catalysts makes this a robust and widely applied method.[23]
Protocol 3: Representative Ring-Closing Metathesis (RCM)
Materials:
-
Diene precursor (derived from this compound) (1.0 eq)
-
Ruthenium-based catalyst (e.g., Grubbs II, Hoveyda-Grubbs II, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the diene precursor in the anhydrous, degassed solvent to achieve a high dilution condition (typically 0.01 to 0.001 M), which favors intramolecular RCM over intermolecular polymerization.
-
Add the RCM catalyst in one portion or as a solution in a small amount of solvent.
-
Heat the reaction mixture (typically to reflux for DCM or 80-110°C for toluene) and monitor by TLC or GC-MS. The reaction is driven by the release of volatile ethylene gas.
-
Upon completion, cool the reaction and quench it by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the macrocyclic alkene.
Quantitative Data Summary
The following table summarizes typical conditions for the key transformations discussed. Yields and selectivity are highly substrate-dependent.
| Reaction Type | Key Reagents | Catalyst/Conditions | Typical Yield | Key Feature |
| Grignard Formation | Mg turnings, Anhydrous Ether/THF | Iodine (initiator), RT to reflux | >90% (in solution) | Inverts C-Br polarity |
| Iron-Coupling | Grignard reagent, Alkenyl Halide | Fe(acac)₃ (cat.), THF | 60-85% | Economical C-C coupling |
| Sonogashira Coupling | Terminal Alkyne, Vinyl/Aryl Halide | Pd(0) cat., Cu(I) co-cat., Base | 70-95% | Forms C(sp²)-C(sp) bonds |
| Julia-Kocienski | Aldehyde, Heteroaryl Sulfone | Strong base (e.g., KHMDS), -78°C to RT | 70-90% | High (E)-selectivity |
| Z-Selective CM | Terminal Olefin | Ru-based Z-selective catalyst | 70-85% | High (Z)-selectivity |
| RCM | Diene Precursor | Grubbs or Hoveyda-Grubbs cat., High dilution | 65-95% | Forms macrocycles |
Case Study: Synthesis of a Lepidopteran Sex Pheromone
Many lepidopteran sex pheromones are long-chain unsaturated acetates or alcohols.[4] A convergent synthesis can be envisioned using this compound as a key building block.
Retrosynthetic Analysis: A target C16 pheromone with a Z-alkene can be disconnected via Z-selective cross-metathesis. This reveals this compound and 1-octene as the two coupling partners. The resulting C17 bromo-alkene can then be converted to the final acetate product.
Caption: Retrosynthetic workflow for a model pheromone.
Forward Synthesis:
-
Cross-Metathesis: Subject this compound and 1-octene to Z-selective cross-metathesis using an appropriate ruthenium catalyst to furnish (Z)-1-bromo-9-heptadecene.[21]
-
Acetate Formation: Displace the bromide with sodium or potassium acetate in a polar aprotic solvent like DMF to yield the final pheromone product.
-
Purification: Purify the final product via column chromatography.
This strategy is highly efficient, establishing the carbon skeleton and the critical Z-alkene stereochemistry in a single, powerful step.
Conclusion
This compound is a versatile and powerful building block in the arsenal of the synthetic chemist. Its orthogonal functional groups provide a platform for a wide range of strategic C-C and C-X bond formations. From the fundamental polarity reversal of Grignard chemistry to the stereochemical precision of modern olefin metathesis and olefination reactions, this C9 synthon enables efficient and convergent access to a variety of complex natural products. The protocols and strategies outlined herein provide a robust framework for researchers and drug development professionals to leverage the full synthetic potential of this invaluable chemical tool.
References
- 1. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 10. mdpi-res.com [mdpi-res.com]
- 11. d-nb.info [d-nb.info]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 18. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 19. preprints.org [preprints.org]
- 20. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Natural products and ring-closing metathesis: synthesis of sterically congested olefins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 9-Bromo-1-nonene Derivatives in Click Chemistry: A Guide to Application and Protocol
In the ever-evolving landscape of chemical biology, drug discovery, and materials science, the demand for robust, efficient, and orthogonal chemical ligation strategies is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized these fields by providing a set of powerful reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] Central to this chemical toolbox are heterobifunctional linkers, molecules possessing two distinct reactive moieties that enable the precise covalent joining of different molecular entities.[3][4] This guide delves into the diverse applications of 9-bromo-1-nonene, a versatile C9 building block, as a precursor to powerful heterobifunctional linkers for click chemistry.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing this compound derivatives in three cornerstone click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the strain-promoted azide-alkyne cycloaddition (SPAAC), and the thiol-ene reaction. We will explore the underlying principles of each reaction, provide step-by-step experimental procedures, and present quantitative data to guide your experimental design.
From a Simple Alkene to a Powerful Linker: The Chemical Journey of this compound
This compound serves as an ideal starting material due to its two distinct functional handles: a terminal alkene and a primary alkyl bromide. The terminal alkene is a versatile functional group for thiol-ene reactions, while the alkyl bromide can be readily converted into an azide, a key participant in CuAAC and SPAAC reactions. This dual reactivity allows for a modular approach to constructing complex molecular architectures.
The Gateway to Azide-Alkyne Click Chemistry: Synthesis of 9-Azido-1-nonene
The conversion of this compound to 9-azido-1-nonene is a critical first step for its application in CuAAC and SPAAC. This is typically achieved through a nucleophilic substitution reaction with sodium azide. The azide functional group is an excellent bioorthogonal handle, as it is virtually absent in biological systems and exhibits high reactivity and selectivity towards alkynes.[5]
Caption: Synthesis of 9-Azido-1-nonene.
Protocol 1: Synthesis of 9-Azido-1-nonene
This protocol details the conversion of this compound to 9-azido-1-nonene, a key intermediate for azide-alkyne click chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 9-azido-1-nonene.
-
The product can be further purified by column chromatography on silica gel if necessary.
Characterization: The successful synthesis of 9-azido-1-nonene can be confirmed by spectroscopic methods. The FT-IR spectrum will show a characteristic strong absorption band for the azide group around 2100 cm⁻¹.[6] ¹H and ¹³C NMR spectroscopy will confirm the presence of the terminal alkene and the substitution of the bromine atom.[7][8][9]
Application I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[2][10] This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[11] 9-Azido-1-nonene is an excellent substrate for CuAAC, enabling its conjugation to alkyne-functionalized molecules, surfaces, or polymers.
Caption: CuAAC Reaction Workflow.
Protocol 2: General Procedure for CuAAC using 9-Azido-1-nonene
This protocol provides a general method for the conjugation of 9-azido-1-nonene to an alkyne-functionalized molecule.
Materials:
-
9-Azido-1-nonene
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended for bioconjugation)[5]
-
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO, t-BuOH, or DMF)
Procedure:
-
Dissolve the alkyne-functionalized molecule (1.0 eq) and 9-azido-1-nonene (1.1 eq) in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 50 mM in water) and sodium ascorbate (e.g., 1 M in water). If using a ligand, prepare a stock solution of THPTA or TBTA (e.g., 50 mM in water or DMSO).
-
To the reaction mixture, add the copper ligand (if used) to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Stir the reaction at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by appropriate methods such as column chromatography, precipitation, or dialysis (for biomolecules).
Application II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful metal-free alternative.[12] This reaction utilizes a strained cyclooctyne, which reacts rapidly and selectively with an azide without the need for a catalyst.[13] 9-Azido-1-nonene can be efficiently conjugated to molecules functionalized with a cyclooctyne derivative (e.g., DBCO, BCN).[14]
Caption: SPAAC Reaction Workflow.
Protocol 3: General Procedure for SPAAC using 9-Azido-1-nonene
This protocol outlines a general method for the copper-free conjugation of 9-azido-1-nonene with a cyclooctyne-derivatized molecule.
Materials:
-
9-Azido-1-nonene
-
Cyclooctyne-functionalized molecule of interest (e.g., DBCO- or BCN-functionalized)
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the cyclooctyne-functionalized molecule (1.0 eq) in the chosen solvent.
-
Add a solution of 9-azido-1-nonene (1.1-1.5 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or 37 °C for 1-12 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
Purify the conjugate using methods suitable for the specific molecule, such as size-exclusion chromatography, dialysis, or HPLC.
Table 1: Comparative Analysis of CuAAC and SPAAC for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (metal-free) |
| Biocompatibility | Potentially cytotoxic due to copper, requires ligands for in vivo use.[12] | Excellent, widely used in living systems.[15] |
| Reaction Rate | Generally very fast (minutes to a few hours).[16] | Can be slower than CuAAC, dependent on the cyclooctyne used.[17] |
| Reactants | Terminal alkyne and azide. | Strained cyclooctyne and azide. |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole.[2] | Yields a mixture of regioisomers.[18] |
| Typical Yields | High to quantitative.[2] | Generally high. |
Application III: Thiol-Ene Reaction
The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[1] This reaction is highly efficient, proceeds under mild conditions (often initiated by UV light or a radical initiator), and is orthogonal to many other functional groups.[19] The terminal alkene of this compound makes it a prime substrate for surface modification, polymer grafting, and bioconjugation via the thiol-ene reaction.[20][21]
Caption: Thiol-Ene Reaction Workflow.
Protocol 4: Photoinitiated Thiol-Ene Reaction for Surface Functionalization
This protocol describes the functionalization of a thiol-modified surface with this compound.
Materials:
-
Thiol-functionalized substrate (e.g., thiol-silanized glass slide or gold surface with a thiol self-assembled monolayer)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., toluene or THF)
-
UV lamp (e.g., 365 nm)
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
Place the thiol-functionalized substrate in a Schlenk flask.
-
Prepare a solution of this compound (e.g., 10-50 mM) and the photoinitiator (e.g., 1-5 mol%) in the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Transfer the degassed solution to the Schlenk flask containing the substrate under an inert atmosphere.
-
Irradiate the reaction mixture with a UV lamp at room temperature for 30 minutes to 2 hours.
-
After the reaction, remove the substrate and wash it thoroughly with the solvent used for the reaction, followed by other appropriate solvents (e.g., acetone, ethanol) to remove any unreacted material.
-
Dry the functionalized surface under a stream of nitrogen.
Table 2: Typical Yields and Reaction Times for Click Chemistry Applications of this compound Derivatives
| Application | Click Reaction | Reactants | Typical Yield (%) | Typical Reaction Time |
| Bioconjugation | CuAAC | 9-Azido-1-nonene + Alkyne-peptide | >90%[2] | 1-4 hours |
| Bioconjugation | SPAAC | 9-Azido-1-nonene + DBCO-protein | >85% | 2-12 hours |
| Surface Modification | Thiol-Ene | This compound + Thiol-SAM | High surface coverage[22] | 0.5-2 hours |
| Polymer Grafting | Thiol-Ene | This compound + Thiol-polymer | High grafting density[23] | 1-6 hours |
Note: Yields and reaction times are highly dependent on the specific substrates, concentrations, and reaction conditions. The values provided are for general guidance.
Conclusion
This compound is a cost-effective and highly versatile starting material for creating powerful heterobifunctional linkers for a range of click chemistry applications. By leveraging the distinct reactivity of its terminal alkene and alkyl bromide moieties, researchers can readily access azide-functionalized derivatives for CuAAC and SPAAC, or utilize the alkene directly in thiol-ene reactions. The protocols and data presented in this guide provide a solid foundation for scientists to design and execute their own experiments in bioconjugation, drug delivery, and materials science, unlocking new possibilities in molecular engineering.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 4. Synthesis of a reactive oxygen species responsive heterobifunctional thioketal linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
- 15. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. diva-portal.org [diva-portal.org]
- 21. chemistry.illinois.edu [chemistry.illinois.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. “Grafting to” of RAFTed Responsive Polymers to Glass Substrates by Thiol–Ene and Critical Comparison to Thiol–Gold Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Strategy for 9-Bromo-1-nonene Using Universal Detection
Abstract
This application note presents a detailed, field-proven protocol for the high-performance liquid chromatography (HPLC) purification of 9-Bromo-1-nonene, a long-chain functionalized alkene. Due to its aliphatic structure, this compound lacks a UV-active chromophore, rendering standard UV-based HPLC detection ineffective for purity assessment and fraction collection. To overcome this challenge, this guide establishes a robust reverse-phase HPLC (RP-HPLC) method coupled with a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). We provide a comprehensive, step-by-step protocol, from sample preparation to system operation, and explain the scientific rationale behind key methodological choices to ensure reproducible, high-purity isolation of the target compound.
Introduction: The Purification Challenge
This compound (CAS: 89359-54-6) is a valuable bifunctional molecule, featuring a terminal double bond and a primary bromide.[1][2] This structure makes it a versatile building block in organic synthesis, particularly for introducing a nine-carbon chain via cross-coupling reactions or for the synthesis of polymers and other functionalized long-chain molecules.
The primary challenge in its purification via HPLC lies in detection. The molecule consists of a simple hydrocarbon chain with a bromine atom, a structure that does not absorb light in the typical UV-Vis range (200-400 nm) used by the most common HPLC detectors.[3][4] Consequently, a specialized approach is required for reliable quantification and purification. This protocol leverages the principles of reverse-phase chromatography, ideal for separating non-polar compounds, with universal detection technologies that do not depend on the analyte's optical properties.[5][6][7]
Principle of the Method: Causality Behind Experimental Choices
Chromatography Mode: Reverse-Phase HPLC
The separation is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This is the predominant mode of HPLC, utilized for over 90% of small-molecule separations.[6]
-
Mechanism: RP-HPLC employs a non-polar stationary phase (typically silica particles chemically bonded with C8 or C18 alkyl chains) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5][8][9]
-
Rationale for this compound: As a non-polar, hydrophobic molecule, this compound will have a strong affinity for the non-polar C18 stationary phase. It is retained on the column through hydrophobic interactions.[7] Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), which decreases the mobile phase's polarity. This weakens the hydrophobic interaction between the analyte and the stationary phase, allowing it to move through the column and elute. This strategy is ideal for separating this compound from potentially more polar starting materials or more non-polar side-products.
Detection: Universal Detection (CAD or ELSD)
Since UV detection is not viable, a universal detector is mandatory. Both Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) are excellent choices.[10][11][12]
-
Mechanism: Both detectors work by first nebulizing the column eluent into a fine aerosol, followed by evaporation of the volatile mobile phase in a heated drift tube.[13][14][15] This leaves behind microscopic particles of the non-volatile analyte.
-
In an ELSD , a light beam is directed at these particles, and a photodiode measures the amount of scattered light, which is proportional to the mass of the analyte.[10][13][16]
-
In a CAD , the analyte particles are charged by collision with a stream of positively charged nitrogen gas. The charged particles are then transferred to a collector where the aggregate charge is measured by a highly sensitive electrometer.[12][17]
-
-
Rationale: These detectors are nearly universal for any non-volatile or semi-volatile analyte, irrespective of its chemical structure.[17] A key advantage over another universal detector, the Refractive Index Detector (RID), is their compatibility with gradient elution, which is essential for efficiently separating complex mixtures and achieving high-resolution purification.[12][18]
Detailed Application Protocol
Materials and Reagents
-
Instrumentation:
-
Preparative HPLC system with a binary or quaternary pump capable of gradient elution.
-
Autosampler or manual injector with a suitable loop size (e.g., 100 µL to 5 mL).
-
Column oven for temperature control.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[10]
-
Fraction collector.
-
-
Column:
-
Reverse-Phase C18 Column (e.g., 250 x 10 mm, 5 µm particle size). A shorter scout column (e.g., 50 x 4.6 mm, 5 µm) is recommended for initial method development.
-
-
Solvents and Reagents:
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Methanol (MeOH).
-
Ultrapure Water (18.2 MΩ·cm).
-
Crude this compound sample.
-
0.22 µm or 0.45 µm Syringe Filters (PTFE for organic solvents).
-
Chromatographic and Detector Conditions
The following parameters provide a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude product.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| HPLC Mode | Reverse-Phase (RP)[5] | Ideal for retaining and separating non-polar analytes based on hydrophobicity.[6] |
| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic retention for the C9 alkyl chain, ensuring good separation from polar impurities.[9] |
| Mobile Phase A | Ultrapure Water | The highly polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | A strong organic modifier that effectively elutes non-polar compounds. Preferred over methanol for its lower viscosity. |
| Elution Mode | Gradient | Allows for efficient separation of compounds with a range of polarities and shortens analysis time.[19] |
| Gradient Profile | 70% B to 100% B over 15 min | This starting point assumes the product is highly non-polar. Adjust based on initial scouting runs. |
| Flow Rate | 4.0 mL/min (for 10 mm ID column) | Adjust proportionally for different column diameters to maintain optimal linear velocity. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity, lowering backpressure.[19] |
| Injection Volume | 100 µL - 1 mL | Depends on sample concentration and column loading capacity. Avoid overloading to prevent peak fronting.[19] |
| Detector | CAD or ELSD | Universal detection is required due to the lack of a UV chromophore.[4] |
| ELSD Settings | Nebulizer Temp: 40°C, Drift Tube: 60°C | Optimize for maximum signal-to-noise. The goal is to evaporate the solvent without losing the semi-volatile analyte. |
| CAD Settings | Gas (N₂): 35 psi | Follow manufacturer recommendations. Ensures proper nebulization and charging.[12] |
Sample Preparation Protocol
Proper sample preparation is critical to protect the column and ensure reproducible results.[20]
-
Determine Solubility: this compound is a non-polar liquid. It is immiscible with water but soluble in organic solvents.
-
Prepare Sample Stock: Dissolve the crude this compound sample in a solvent that is miscible with the mobile phase. The ideal solvent is the initial mobile phase composition itself (e.g., 70% ACN / 30% Water). If solubility is poor, use a slightly stronger solvent (e.g., 80% ACN), but avoid using 100% organic solvent if possible, as it can cause poor peak shape upon injection.[21] A starting concentration of 5-10 mg/mL is recommended.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column frit or injector.[19]
Experimental Workflow
Step-by-Step Procedure:
-
System Preparation:
-
Ensure mobile phase reservoirs are filled with freshly prepared and degassed solvents.
-
Prime the HPLC pumps to remove any air bubbles.
-
Equilibrate the entire system, including the column, with the initial mobile phase conditions (e.g., 70% ACN / 30% Water) until a stable baseline is achieved on the detector. This may take 15-30 minutes.
-
-
Method Setup:
-
Program the gradient profile, flow rate, column temperature, and run time into the chromatography data system (CDS).
-
Set up the fraction collector to trigger collection based on the detector signal threshold corresponding to your product peak.
-
-
Injection and Run:
-
Inject the filtered sample onto the column.
-
Start the data acquisition and the gradient run. Monitor the system pressure and the detector signal in real-time.
-
-
Fraction Collection:
-
The fraction collector will automatically collect the eluent corresponding to the peak of interest. It is good practice to collect the entire peak volume, starting just before the peak rises from the baseline and ending after it returns.
-
-
Post-Purification Analysis:
-
After collection, re-analyze a small aliquot of the collected fraction(s) using an analytical scale HPLC method to confirm purity.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column Overload. 2. Secondary interactions with residual silanols. 3. Column contamination/void. | 1. Reduce injection volume or sample concentration.[19] 2. Use a modern, high-purity, end-capped column. 3. Use a guard column; flush or replace the analytical column if necessary.[22] |
| Poor Resolution | 1. Suboptimal mobile phase gradient. 2. Inappropriate column chemistry. | 1. Decrease the slope of the gradient (e.g., make it longer and shallower) around the elution time of your compound. 2. Try a different stationary phase (e.g., Phenyl or C8) to alter selectivity. |
| High Backpressure | 1. Blocked column frit. 2. Particulate matter in the system. 3. Mobile phase viscosity. | 1. Reverse-flush the column (disconnect from the detector first). If this fails, replace the frit or the column.[23] 2. Ensure sample and mobile phases are filtered. Check for pump seal wear. 3. Lower the flow rate or increase the column temperature. |
| No Peak Detected | 1. Analyte is too volatile for ELSD/CAD. 2. Incorrect detector settings. 3. Sample did not inject or is not retained. | 1. This compound is semi-volatile; lower the detector's evaporation temperature. If still undetected, consider RID (with isocratic elution). 2. Check gas flow, temperature, and other detector parameters. 3. Verify injector operation. Check retention by injecting a standard and running a very high organic method (e.g., 95% ACN) to see if it elutes early. |
Conclusion
The purification of non-chromophoric compounds like this compound is a common challenge in synthetic chemistry. The combination of reverse-phase HPLC with a C18 stationary phase and universal detection via CAD or ELSD provides a powerful and reliable solution. The method detailed in this note is robust, scalable, and grounded in established chromatographic principles, enabling researchers to obtain high-purity material essential for downstream applications. By understanding the causality behind the choice of column, mobile phase, and detector, scientists can readily adapt this protocol to purify a wide range of similar non-polar, non-UV-active molecules.
References
- 1. This compound [89359-54-6] | China Manufacturer [gmchemix.com]
- 2. amiscientific.com [amiscientific.com]
- 3. veeprho.com [veeprho.com]
- 4. Missing peaks using UV detection in HPLC methods - Tech Information [mtc-usa.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. moravek.com [moravek.com]
- 8. jordilabs.com [jordilabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 11. How Charged Aerosol Detection isRevolutionizing HPLC Analysis - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 14. labcompare.com [labcompare.com]
- 15. parker.com [parker.com]
- 16. peakscientific.com [peakscientific.com]
- 17. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. organomation.com [organomation.com]
- 21. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. uhplcs.com [uhplcs.com]
Troubleshooting & Optimization
Identifying and minimizing side reactions in Suzuki coupling of 9-Bromo-1-nonene
Welcome to the technical support center for the Suzuki-Miyaura coupling of 9-Bromo-1-nonene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile cross-coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions, ensuring the success of your experiments. The advice provided is grounded in established mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Side Reactions
The Suzuki coupling of this compound, while a powerful tool for C(sp2)-C(sp2) bond formation, is susceptible to several side reactions that can diminish yield and complicate purification. This guide provides a systematic approach to identifying and mitigating these issues.
Problem 1: Low Yield of the Desired Coupled Product with a Mixture of Byproducts
A common issue is the formation of multiple unexpected products alongside, or instead of, the desired coupled product. The primary culprits are often homocoupling, dehalogenation, and protodeboronation.
dot
Purification strategies for removing impurities from 9-Bromo-1-nonene
Welcome to the technical support center for the purification of 9-bromo-1-nonene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining high-purity this compound for your critical applications.
Introduction
This compound is a key building block in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its purity is paramount to ensure the desired reaction outcomes and the integrity of the final products. This guide provides a comprehensive overview of common impurities and robust strategies for their removal, ensuring you can confidently prepare high-purity this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The impurities in this compound are typically related to its synthetic route. Common methods involve the bromination of 1-nonene or the conversion of 8-nonen-1-ol to the corresponding bromide.
-
From 1-nonene: Synthesis via bromination of 1-nonene can yield a mixture of cis- and trans-isomers, which may require separation.[1]
-
From 8-nonen-1-ol: A common route involves reacting 8-nonen-1-ol with a brominating agent. If reagents like triphenylphosphine and a bromine source are used, a significant byproduct is triphenylphosphine oxide (TPPO) . If a base such as pyridine is used, residual amounts may remain in the crude product. Unreacted 8-nonen-1-ol is also a common impurity.
Q2: How do I choose the best purification strategy for my crude this compound?
A2: The optimal purification strategy depends on the nature and quantity of the impurities.
-
For thermally stable, volatile impurities with different boiling points: Fractional distillation is often the most effective method.
-
For non-volatile impurities like TPPO or colored byproducts: Column chromatography is the preferred method.
-
For basic impurities like pyridine: A simple acidic wash during the workup is highly effective.
Q3: My this compound is a pale yellow liquid. Is this indicative of impurities?
A3: While pure this compound is typically a colorless to almost colorless liquid, a pale yellow color can indicate the presence of minor impurities or slight decomposition.[3] If high purity is critical for your application, further purification is recommended.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides information on the percentage purity and the presence of volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity of the main peak as this compound and helps in identifying impurities by their mass spectra.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
Purification Protocols and Troubleshooting Guides
This section provides detailed protocols for the most common purification techniques for this compound, along with troubleshooting guides to address potential issues.
Chemical Wash for Removal of Basic Impurities (e.g., Pyridine)
A dilute acid wash is a standard and effective method to remove basic impurities like pyridine from an organic reaction mixture.[6][7]
Protocol:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous HCl solution. The pyridine will be protonated to form water-soluble pyridinium hydrochloride, which partitions into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of pyridine.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Persistent Emulsion during Washing | Vigorous shaking of the separatory funnel. | Add a small amount of brine to the separatory funnel and gently swirl instead of shaking vigorously. |
| Product is Acid-Sensitive | The use of a strong acid like HCl. | Use a milder acidic wash, such as a 10-15% aqueous solution of copper (II) sulfate (CuSO₄), which forms a water-soluble complex with pyridine.[7] |
| Residual Pyridine Detected after Wash | Insufficient acid wash. | Repeat the wash with 1M HCl solution. Check the pH of the aqueous layer to ensure it is acidic. |
Purification by Fractional Distillation
Fractional distillation is effective for separating liquids with close boiling points and is a suitable method for purifying this compound from volatile impurities.[8][9]
Physical Properties for Distillation:
| Compound | Boiling Point |
| This compound | 100-101 °C at 15 mmHg[3] |
| 8-Nonen-1-ol | ~213 °C at 760 mmHg |
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the mixture heats, the component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask. Monitor the temperature at the still head. The temperature should remain constant during the collection of a pure fraction.
-
Separation: Collect the fraction that distills at the boiling point of this compound. Discard any initial fractions (forerun) that distill at a lower temperature and stop the distillation when the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Bumping or Uneven Boiling | Absence of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar before heating. |
| Temperature Fluctuations at the Still Head | Inefficient insulation of the fractionating column. | Wrap the Vigreux column with glass wool or aluminum foil to ensure a proper temperature gradient. |
| Poor Separation of Components | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration on the theoretical plates of the column.[8] |
| Product Decomposition | The compound may be sensitive to high temperatures. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
Purification by Column Chromatography
Column chromatography is highly effective for removing non-volatile impurities such as triphenylphosphine oxide (TPPO) and colored byproducts.[10][11]
Protocol:
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). For a non-polar compound like this compound, a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Compound Does Not Move on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
| Poor Separation of Product and Impurities | The eluent is too polar. | Decrease the polarity of the eluent. A gradient elution (gradually increasing the polarity) can also improve separation.[10] |
| Streaking or Tailing of the Compound on TLC/Column | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to improve the separation. |
| Presence of Triphenylphosphine Oxide (TPPO) | TPPO is a common byproduct of reactions using triphenylphosphine. | TPPO can be challenging to separate by chromatography alone. Consider a pre-purification step: dissolve the crude mixture in a non-polar solvent like hexane or a hexane/ether mixture and filter through a plug of silica gel. The less polar this compound will elute while the more polar TPPO will be retained.[12] Alternatively, TPPO can be precipitated by adding metal salts like MgCl₂, ZnCl₂, or CaBr₂.[13][14][15] |
Visualization of Purification Workflows
General Purification Workflow for this compound
Caption: Decision tree for selecting the appropriate purification strategy.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting common issues in column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 89359-54-6,this compound | lookchem [lookchem.com]
- 3. This compound [89359-54-6] | China Manufacturer [gmchemix.com]
- 4. benchchem.com [benchchem.com]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: 9-Bromo-1-nonene Storage, Handling, and Degradation Troubleshooting
Welcome to the technical support guide for 9-Bromo-1-nonene. This resource is designed for our partners in research, discovery, and development to ensure the long-term stability and integrity of this versatile building block. As a bifunctional molecule containing both a primary alkyl bromide and a terminal alkene, this compound requires specific storage and handling procedures to prevent degradation that can compromise experimental outcomes. This guide provides in-depth, field-proven insights into best practices and troubleshooting common issues in a direct question-and-answer format.
Part 1: Core Storage & Handling FAQs
This section addresses the most frequent questions regarding the day-to-day management of this compound. Following these guidelines is the first line of defense against compound degradation.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical for maintaining the purity of this compound. The compound should be stored under refrigerated conditions, typically between 0°C and 10°C.[1] It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1][2][3]
-
Causality Explained:
-
Refrigeration: Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions such as hydrolysis, elimination, and polymerization.
-
Inert Atmosphere: The terminal double bond is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of peroxides, epoxides, or cleavage products over time.[4][5] An inert atmosphere displaces oxygen, preventing these pathways.
-
Light Protection: UV light can initiate free-radical reactions at both the allylic position and the carbon-bromine bond, leading to polymerization or unwanted side products.[6][7] Storing in an amber vial or in a dark location is essential.
-
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: this compound is classified as a skin, eye, and respiratory irritant.[6][8][9][10] Therefore, appropriate PPE is mandatory. Always handle this chemical in a well-ventilated area or a chemical fume hood.[6][9][10]
-
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[6][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9][11]
-
Body Protection: A lab coat is required. For larger quantities, consider an apron or impervious clothing.[9][11]
-
Respiratory Protection: Use only in a well-ventilated area. If irritation is experienced or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is recommended.[9][10]
-
Q3: Are there any chemicals or materials that are incompatible with this compound?
A3: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12]
-
Causality Explained:
-
Strong Oxidizing Agents: These can react violently with the alkene functional group, leading to uncontrolled oxidation.
-
Strong Bases: Strong, bulky bases can promote the E2 elimination of hydrogen bromide (HBr), resulting in the formation of nona-1,8-diene as a significant impurity.[13][14]
-
Strong Acids: While the alkyl bromide is relatively stable, strong acids can potentially catalyze the hydration of the double bond or other side reactions.
-
Table 1: Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerated (0-10°C)[1][14] | Slows rates of all degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1][2][3] | Prevents oxidation of the terminal alkene. |
| Light | Protect from light (Amber vial/darkness)[1] | Prevents light-induced free-radical reactions and polymerization. |
| Container | Tightly closed container[9][10] | Prevents exposure to atmospheric moisture and oxygen. |
| Incompatibilities | Strong oxidizing agents, strong bases[11][12] | Prevents uncontrolled oxidation and elimination side reactions. |
Part 2: Troubleshooting Guide for Compound Degradation
Even with proper storage, issues can arise. This section is designed to help you diagnose and resolve problems related to potential degradation of this compound.
Q4: I ran a reaction, and the yield was significantly lower than expected. Could my this compound have degraded?
A4: Yes, low reactivity is a primary indicator of degraded starting material. The two most common causes are hydrolysis of the alkyl bromide and oxidation/polymerization of the alkene.
-
Hydrolysis: Exposure to atmospheric or solvent moisture can hydrolyze the C-Br bond to form 9-bromo-1-nonanol.[2][8][13] This alcohol impurity will be unreactive in reactions where the alkyl bromide is the key electrophile (e.g., Grignard reagent formation, Williamson ether synthesis).
-
Oxidation/Polymerization: If the alkene has oxidized or formed oligomers, the molar quantity of the active starting material is reduced, leading directly to lower yields.
Recommended Action: Before starting a critical experiment, confirm the purity of your reagent using a quick analytical test, as described in Part 3 .
Q5: My previously colorless liquid now has a pale yellow or brownish tint. What does this indicate?
A5: Discoloration is a common visual cue for degradation. It is often caused by the formation of trace amounts of oxidized species or oligomers. While a very faint yellow tint may not significantly impact all reactions, it is a clear warning sign that the material is no longer of the highest purity. For sensitive applications, such as catalysis or pharmaceutical synthesis, purification before use is strongly recommended.
Q6: I'm seeing unexpected peaks in my NMR or GC-MS analysis of the starting material. What are the likely culprits?
A6: The structure of this compound gives rise to several predictable degradation products:
-
9-Bromo-1-nonanol: Resulting from hydrolysis.[8] In ¹H NMR, you would expect to see the disappearance of the terminal alkene protons (~4.9-5.8 ppm) and the appearance of a hydroxyl proton and changes in the chemical shifts of adjacent protons.
-
Nona-1,8-diene: Resulting from the elimination of HBr. This is favored by heat or trace basic impurities. In ¹H NMR, you would observe two sets of terminal alkene signals.
-
Oxidation Products: Trace atmospheric oxidation can lead to a variety of products. The most common would be the epoxide at the 1,2-position or oxidative cleavage products like 8-bromooctanal. These can be difficult to identify at low concentrations without detailed spectroscopic analysis.
Troubleshooting Workflow for Suspected Degradation
The following diagram outlines a logical workflow for identifying and addressing issues with this compound integrity.
Caption: Troubleshooting workflow for this compound degradation.
Part 3: Quality Control Protocols
Proactively assessing the purity of your reagent can save significant time and resources.
Protocol 1: Rapid Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC instrument equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1 or HP-5).
-
Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10-15°C/min to 220°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: The resulting chromatogram will show a major peak for this compound. Purity can be estimated by the area percentage of this main peak. Look for earlier eluting peaks (potential elimination products) or later eluting peaks (potential hydrolysis or oxidation products).
Protocol 2: Purity and Identity Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Confirm the presence of the key structural features:
-
Terminal Alkene: A multiplet around 5.8 ppm (CH=CH₂) and two multiplets around 4.9-5.0 ppm (=CH₂).
-
Brominated Methylene: A triplet around 3.4 ppm (-CH₂Br).
-
Allylic Protons: A quartet around 2.0-2.1 ppm (=CH-CH₂-).
-
Alkyl Chain: A broad multiplet between 1.2-1.9 ppm.
-
-
Impurity Check: Integrate the peaks. The ratio of the alkene protons to the -CH₂Br protons should be consistent. Look for small peaks in the 3.6 ppm region (indicative of the -CH₂OH from the hydrolysis product) or other unexpected signals.
By adhering to these storage, handling, and verification protocols, you can ensure the reliability of your this compound and achieve more consistent and successful experimental results.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. praxilabs.com [praxilabs.com]
- 3. 19.7. Oxidation of alkenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. apvi.org.au [apvi.org.au]
- 8. researchgate.net [researchgate.net]
- 9. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 10. savemyexams.com [savemyexams.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrevise.org [chemrevise.org]
- 13. Haloalkane - Wikipedia [en.wikipedia.org]
- 14. knockhardy.org.uk [knockhardy.org.uk]
Troubleshooting dehydrobromination side reactions of 9-Bromo-1-nonene
This guide provides in-depth troubleshooting for common side reactions encountered during the dehydrobromination of 9-bromo-1-nonene to synthesize 1,8-nonadiene.[1][2][3][4] It is designed for researchers, scientists, and drug development professionals seeking to optimize this elimination reaction and minimize the formation of unwanted byproducts.
Introduction: The Challenge of a Clean Elimination
The dehydrobromination of this compound is a classic elimination reaction aimed at producing the valuable α,ω-diene, 1,8-nonadiene.[1][2][3] This reaction, however, is often plagued by competing side reactions that can significantly reduce the yield and purity of the desired product. Understanding the mechanistic underpinnings of these side reactions is crucial for effective troubleshooting. This guide will address the most common issues in a practical, question-and-answer format, providing not just solutions, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 1,8-nonadiene is low, and I'm isolating a significant amount of an alcohol byproduct. What is happening and how can I fix it?
A1: You are likely observing a competing SN2 substitution reaction.
This is a common issue when the reaction conditions are not optimized to favor elimination over substitution.[5] this compound is a primary alkyl halide, which is susceptible to both SN2 and E2 pathways.[6][7]
The Chemistry Behind the Problem:
-
Nucleophile vs. Base: The reagent you are using for dehydrobromination (e.g., a hydroxide or alkoxide) can act as both a base (abstracting a proton to induce elimination) and a nucleophile (attacking the carbon bearing the bromine to cause substitution).[6][8]
-
Reaction Conditions: The balance between these two pathways is highly dependent on the reaction conditions.[9]
Troubleshooting Steps:
-
Choice of Base:
-
Problem: Small, unhindered bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt) are also strong nucleophiles and can lead to significant substitution.[10]
-
Solution: Employ a sterically hindered (bulky) base. Potassium tert-butoxide (KOtBu) is an excellent choice.[8][10] Its bulkiness makes it a poor nucleophile, as it cannot easily access the electrophilic carbon, but it remains a strong base capable of abstracting a proton from the less hindered β-carbon.[8][10]
-
-
Solvent Selection:
-
Problem: Polar aprotic solvents like DMSO or DMF can favor SN2 reactions.[7][9]
-
Solution: Use the conjugate acid of the alkoxide base as the solvent (e.g., tert-butanol when using potassium tert-butoxide). This reduces the nucleophilicity of the base. A less polar solvent can also favor E2 over SN2.[11]
-
-
Temperature:
-
Problem: Lower temperatures can sometimes favor substitution.
-
Solution: Increase the reaction temperature. Elimination reactions are generally favored at higher temperatures compared to substitution reactions.[12]
-
Summary of Recommendations to Favor E2 over SN2:
| Factor | To Favor E2 Elimination (Desired) | To Favor SN2 Substitution (Undesired) |
| Base | Strong, sterically hindered (e.g., KOtBu) | Strong, unhindered (e.g., NaOH, NaOEt) |
| Solvent | Less polar, or the conjugate acid of the base (e.g., tert-butanol) | Polar aprotic (e.g., DMSO, DMF) |
| Temperature | Higher | Lower |
dot
Caption: E2 vs. SN2 pathways for this compound.
Q2: I'm seeing multiple alkene isomers in my product mixture, not just 1,8-nonadiene. Why is this happening?
A2: This suggests that a competing E1 reaction with carbocation rearrangement may be occurring.
While less common for primary alkyl halides, under certain conditions, an E1 pathway can become accessible, leading to rearranged products.[13][14]
The Chemistry Behind the Problem:
-
E1 Mechanism: The E1 (Elimination, Unimolecular) reaction proceeds through a carbocation intermediate.[6][15] The rate-determining step is the formation of this carbocation.[15]
-
Carbocation Stability: Primary carbocations are highly unstable. However, if a rearrangement (like a hydride or alkyl shift) can lead to a more stable secondary or tertiary carbocation, this pathway can become viable.[16][17]
-
Conditions Favoring E1: Weak bases and polar protic solvents (which stabilize the carbocation intermediate) favor the E1 mechanism.[9][11][18]
Troubleshooting Steps:
-
Base Strength:
-
Solvent Choice:
dot
Caption: Potential E1 pathway with carbocation rearrangement.
Q3: My reaction mixture becomes viscous, and I'm getting a polymeric residue. What's causing this?
A3: The 1,8-nonadiene product is likely undergoing polymerization under your reaction conditions.
Dienes, especially α,ω-dienes, can be susceptible to polymerization, particularly in the presence of certain reagents or under harsh conditions.[20][21][22][23]
The Chemistry Behind the Problem:
-
Diene Reactivity: The two terminal double bonds of 1,8-nonadiene can participate in polymerization reactions.
-
Initiation: The polymerization can be initiated by radical, cationic, or anionic species. Strong bases used for the dehydrobromination could potentially initiate anionic polymerization, although this is less common without specific initiators. More likely, trace impurities or high temperatures could be generating radical species that initiate polymerization.
Troubleshooting Steps:
-
Reaction Temperature and Time:
-
Problem: Prolonged reaction times at high temperatures can promote polymerization.
-
Solution: Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as the starting material is consumed. Avoid excessive heating.
-
-
Purity of Reagents and Solvents:
-
Problem: Peroxides in solvents (like THF or ethers) or other impurities can act as radical initiators.
-
Solution: Use freshly distilled and inhibitor-free solvents. Ensure all reagents are of high purity.
-
-
Inhibitor:
-
Problem: The newly formed, reactive diene is polymerizing as it is produced.
-
Solution: Consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the reaction mixture. This is a common strategy in handling and storing reactive monomers.
-
-
Work-up and Purification:
-
Problem: The product is polymerizing during distillation or other purification steps.
-
Solution: Distill the product under reduced pressure to keep the temperature low. Consider adding an inhibitor to the distillation flask.
-
Experimental Protocols
Protocol 1: Optimized E2 Dehydrobromination of this compound
This protocol is designed to maximize the yield of 1,8-nonadiene by favoring the E2 pathway.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol, anhydrous
-
Inhibitor (e.g., BHT, optional)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous tert-butanol.
-
Dissolve potassium tert-butoxide (1.5 equivalents) in the tert-butanol.
-
If desired, add a catalytic amount of BHT.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a non-polar solvent (e.g., pentane or hexane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Conclusion
Successful synthesis of 1,8-nonadiene from this compound hinges on carefully controlling the reaction conditions to favor the E2 elimination pathway while suppressing SN2 substitution, E1 elimination with rearrangement, and subsequent polymerization of the diene product. By understanding the interplay of base selection, solvent effects, and temperature, researchers can effectively troubleshoot and optimize this valuable transformation.
References
- 1. 1,8-NONADIENE synthesis - chemicalbook [chemicalbook.com]
- 2. 1,8-Nonadiene [webbook.nist.gov]
- 3. 1,8-Nonadiene | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. iiste.org [iiste.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. E1 Reaction Mechanism and E1 Practice Problems [chemistrysteps.com]
- 13. Rearrangement in E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 16. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. home.iitk.ac.in [home.iitk.ac.in]
- 19. youtube.com [youtube.com]
- 20. 14.6 Diene Polymers: Natural and Synthetic Rubbers - Organic Chemistry | OpenStax [openstax.org]
- 21. Diene polymerization [qorganica.qui.uam.es]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Issues with Catalyst Poisoning in 9-Bromo-1-nonene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Bromo-1-nonene is a versatile bifunctional molecule, serving as a critical building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates and functional materials. Its terminal alkene and primary alkyl bromide moieties allow for orthogonal reactivity, making it an ideal substrate for reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) and ruthenium-catalyzed olefin metathesis.
However, the successful application of these powerful catalytic systems is often hampered by a significant challenge: catalyst poisoning. Even trace impurities in the this compound starting material or reaction system can bind to the metal center of the catalyst, forming inactive complexes and bringing the desired transformation to a halt. This guide provides a comprehensive, question-and-answer-based approach to diagnosing, troubleshooting, and resolving issues of catalyst deactivation in reactions involving this compound.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Q1: My cross-coupling (or metathesis) reaction with this compound is sluggish or has stalled completely. What are the likely causes?
A1: A stalled reaction is a common problem and often points directly to catalyst deactivation. The primary culprits can be categorized as follows:
-
Catalyst Poisoning from the Substrate: Commercial this compound can contain impurities from its synthesis, such as sulfur-containing compounds, residual phosphines, or other coordinating species that strongly bind to and deactivate palladium or ruthenium catalysts.[1]
-
Atmospheric Contamination: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive palladium oxides, often observed as the formation of palladium black.[2] For ruthenium metathesis catalysts, while generally more robust, prolonged exposure to air can lead to decomposition pathways.
-
Solvent and Reagent Impurities: Solvents may contain water, peroxides, or other reactive impurities. Bases used in cross-coupling, if not handled properly, can also introduce contaminants.
-
Thermal Decomposition: Many organometallic catalysts are thermally sensitive. Running the reaction at excessively high temperatures can accelerate catalyst decomposition, leading to the formation of inactive metal aggregates.[2]
-
Inherent Substrate Reactivity: In some cases, functional groups on the coupling partner (in cross-coupling) or additives can interfere with the catalyst. For example, unprotected amines or pyridines can act as ligands, competitively inhibiting the catalyst.[3]
Q2: What are the most common catalyst poisons I should be aware of when using this compound?
A2: The most common poisons are substances with strong affinities for the soft metal centers of palladium and ruthenium catalysts. Be vigilant for:
-
Sulfur Compounds: Thiols, sulfides, and disulfides are potent poisons for palladium catalysts.[1]
-
Phosphorus Compounds: Triphenylphosphine oxide or other phosphorus-containing byproducts from the synthesis of this compound (e.g., via the Appel reaction) can act as inhibitory ligands.
-
Coordinating Solvents or Additives: Solvents like DMF or additives with strong coordinating atoms (e.g., nitrogen in pyridine) can occupy the metal's coordination sites.[3]
-
Water and Oxygen: As mentioned, oxygen is detrimental to many Pd(0) species.[2] Water can interfere with certain metathesis catalyst decomposition pathways.[4]
-
Other Halides: While the bromide in this compound is the reactive site, iodide impurities can alter the kinetics of the catalytic cycle, and in some cases, lead to catalyst inhibition.
Q3: How can I assess the purity of my this compound starting material?
A3: A multi-faceted approach to purity analysis is recommended before starting a sensitive catalytic reaction:
-
¹H and ¹³C NMR Spectroscopy: This is the first and most crucial step. Check for the correct chemical shifts and integration corresponding to this compound. Look for small, unidentifiable peaks that could indicate organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities, even at low levels.
-
Elemental Analysis: If you suspect inorganic contaminants (e.g., sulfur or phosphorus), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can provide trace metal analysis.[5]
Q4: What are the visual indicators of catalyst decomposition or poisoning in my reaction?
A4: Visual cues can be a strong indicator that your catalyst is no longer active:
-
Formation of Palladium Black: In palladium-catalyzed reactions, a fine, black precipitate is a classic sign of the aggregation of Pd(0) into an inactive, bulk metallic form.[2] This is often caused by oxidation or ligand dissociation.
-
Color Change (or Lack Thereof): Many catalytic reactions have a characteristic color progression. For example, a palladium precatalyst might dissolve to form a clear, yellowish solution of the active catalyst. If the initial color persists or changes unexpectedly (e.g., turns dark and murky), it could signal a problem. Ruthenium metathesis catalysts also have distinct color changes as the reaction proceeds.
-
Stalled Reaction Progress: The most definitive, though indirect, sign is when reaction monitoring (e.g., by TLC or LC-MS) shows that the starting materials are no longer being consumed.
Section 2: Deep Dive into Troubleshooting Guides
Guide 1: Diagnosing the Source of Catalyst Poisoning
When a reaction fails, a systematic approach is necessary to pinpoint the source of the poison. The following workflow can help isolate the problematic component.
-
Run a Control Reaction: First, attempt to replicate the failed reaction to ensure the issue is reproducible and not a one-off experimental error.
-
Test the Catalyst System: Run a known, reliable reaction with your catalyst, ligand, and base to confirm they are active. For example, couple bromobenzene with phenylboronic acid. If this standard reaction works, your catalyst system is likely not the issue.[6]
-
Isolate the Substrate: If the control reaction works, the problem likely lies with the this compound or the coupling partner.
-
Purify the this compound: Use one of the methods described in Guide 2 and retry the reaction.
-
Use a Different Batch: If available, try a new bottle or lot number of this compound.
-
-
Check Solvents and Reagents: If purified substrate still fails, systematically replace each component (solvent, base) with a freshly opened or purified batch. Ensure all solvents are rigorously degassed.[2]
Caption: A workflow for diagnosing the root cause of catalyst deactivation.
Guide 2: Purification Protocols for this compound
Purifying the starting material is often the most effective way to prevent catalyst poisoning.[7]
This is a quick and effective method for removing polar impurities and trace metal residues.
-
Prepare the Column: Place a plug of glass wool in a glass chromatography column or a large pipette.
-
Add Alumina: Add a 5-10 cm plug of activated, neutral alumina.
-
Elute: Dissolve the this compound in a minimal amount of a non-polar solvent (e.g., hexane) and pass it through the alumina plug.
-
Rinse: Rinse the alumina with additional fresh solvent.
-
Concentrate: Combine the fractions and remove the solvent under reduced pressure.
For removing non-volatile or highly polar impurities, distillation is a powerful technique.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is oven-dried.
-
Distill: Heat the crude this compound under vacuum. Collect the fraction that boils at the literature-reported temperature and pressure.
-
Storage: Store the purified liquid under an inert atmosphere (argon or nitrogen) to prevent re-contamination.
| Purification Method | Target Impurities | Pros | Cons |
| Activated Alumina Filtration | Polar compounds, trace metals, phosphine oxides | Fast, simple, effective for many common poisons. | May not remove impurities with similar polarity to the product. |
| Vacuum Distillation | Non-volatile residues, compounds with different boiling points | High purity achievable, removes a broad range of impurities. | Requires specialized glassware, potential for thermal degradation if overheated. |
| Aqueous Wash | Water-soluble salts, acids, bases | Simple, removes inorganic impurities. | May not remove organic poisons, requires drying step. |
Guide 3: Mitigating Catalyst Poisoning During the Reaction
If purification is insufficient or impractical, certain in-situ strategies can help.
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active catalyst to overcome the poison and drive the reaction to completion.
-
Use Robust Ligands: For palladium catalysis, using bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can stabilize the active Pd(0) center and make it more resistant to certain deactivation pathways.[8][9][10][11][12]
-
Employ Scavengers: In some cases, adding a "poison scavenger" can be effective. For example, adding a small amount of a non-reactive olefin can sometimes bind to and sequester certain poisons in metathesis reactions.
Section 3: Advanced Topics & Mechanistic Insights
Q5: How do specific impurities mechanistically poison Palladium or Ruthenium catalysts?
A5: The mechanism of poisoning involves the strong interaction of the impurity with the metal center, disrupting the catalytic cycle.
-
Palladium Poisoning by Sulfur: Sulfur compounds act as strong Lewis bases and bind irreversibly to the soft Lewis acidic Pd(0) or Pd(II) center. This coordination occupies the sites needed for oxidative addition or other key steps in the catalytic cycle, effectively killing the catalyst.
-
Ruthenium Poisoning by Amines: In olefin metathesis, Lewis basic amines (like pyridine) can coordinate to the ruthenium center. This can lead to ligand dissociation or the formation of stable, off-cycle ruthenacycles that are catalytically inactive.[3] This is particularly problematic if the intended substrate or product contains a basic nitrogen atom.
Caption: A simplified depiction of a catalytic cycle being interrupted by a sulfur-containing poison.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biodegradable Grubbs-Loaded Artificial Organelles for Endosomal Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. nbinno.com [nbinno.com]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. gessnergroup.com [gessnergroup.com]
Technical Support Center: Scalable Synthesis and Purification of 9-Bromo-1-nonene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 9-Bromo-1-nonene. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As an important bifunctional molecule—containing both a terminal alkene and a primary alkyl bromide—this compound serves as a critical building block in the synthesis of pharmaceuticals (e.g., as a reactant for the breast cancer drug Fulvestrant), agrochemicals, and other complex organic molecules.[1][2] This guide provides a scalable and reliable approach to its preparation, focusing on practical solutions to common experimental challenges.
Synthesis and Purification Workflow Overview
The following diagram outlines the general workflow for the scalable synthesis of this compound from its corresponding alcohol, 9-nonen-1-ol. This process involves an acid-catalyzed substitution reaction followed by a multi-step purification sequence to isolate the target compound with high purity.
Caption: General workflow for synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most robust and cost-effective method for large-scale synthesis is the reaction of the corresponding primary alcohol, 9-nonen-1-ol, with hydrogen bromide (HBr). The HBr is typically generated in situ from sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄).[3][4] This method avoids the need to handle corrosive HBr gas or expensive brominating agents like phosphorus tribromide (PBr₃).
Q2: Why is the combination of NaBr and H₂SO₄ preferred over 48% aqueous HBr for this reaction?
A2: While 48% aqueous HBr can be used, the addition of concentrated H₂SO₄ serves two crucial roles.[3][5] First, it acts as a dehydrating agent, shifting the equilibrium towards the product by consuming the water formed during the reaction. Second, it increases the concentration of HBr, accelerating the rate of the Sₙ2 reaction. This combination generally leads to higher yields and faster reaction times compared to using aqueous HBr alone.[3]
Q3: What are the key physical properties I need to know for purification?
A3: Understanding the boiling points is critical. This compound has a boiling point of approximately 100-101°C at 15 mmHg (Torr).[1] The primary impurities, unreacted 9-nonen-1-ol and the di-9-nonenyl ether byproduct, have higher boiling points, but they are close enough to necessitate efficient fractional distillation under reduced pressure.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 205.13 | ~211-213 (atm), 100-101 (15 mmHg)[1][2] |
| 9-Nonen-1-ol | 142.24 | ~213 (atm) |
| Di-9-nonenyl ether | 266.48 | >220 (atm, estimated) |
Q4: Can this product decompose during distillation?
A4: Yes, alkyl halides can be susceptible to decomposition at high temperatures, which can lead to elimination reactions.[6] To minimize this risk, purification should be performed via distillation under reduced pressure (vacuum distillation).[6][7] This lowers the boiling point significantly, allowing for a safer and cleaner separation from less volatile impurities.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification processes.
Caption: Troubleshooting common issues in this compound synthesis.
Q5: My reaction yield is low, and TLC/GC analysis shows a large amount of unreacted 9-nonen-1-ol. What went wrong?
A5: This indicates incomplete conversion.
-
Causality: The Sₙ2 reaction between the protonated alcohol and the bromide ion is reversible and requires sufficient energy and time to proceed to completion.
-
Solutions:
-
Increase Reaction Time: Ensure the mixture is refluxed for an adequate period, typically 2-4 hours after the final addition of sulfuric acid. Monitor the reaction by TLC or GC until the starting alcohol spot/peak is minimal.
-
Ensure Sufficient Acid: A molar excess of HBr relative to the alcohol is necessary. Ensure the stoichiometry of NaBr and H₂SO₄ is correct. A common ratio is ~1.2 equivalents of NaBr and ~1.2 equivalents of H₂SO₄.
-
Efficient Mixing: For larger scale reactions, mechanical stirring is superior to magnetic stirring to ensure good mixing of the aqueous and organic phases.
-
Q6: My crude product is contaminated with a significant amount of a high-boiling, non-polar impurity, likely di-9-nonenyl ether. How can I prevent this?
A6: Ether formation is a common side reaction in acid-catalyzed reactions of alcohols.[5]
-
Causality: Under acidic conditions, two molecules of the alcohol can condense to form an ether, releasing a molecule of water. This process is competitive with the desired bromination reaction.
-
Solutions:
-
Control Reagent Addition: Add the concentrated sulfuric acid slowly to the chilled mixture of alcohol, water, and NaBr. This maintains a high concentration of bromide ions relative to the protonated alcohol, favoring the Sₙ2 reaction over ether formation.[3]
-
Use Excess Bromide: Employing a slight excess of NaBr ensures that the bromide nucleophile is readily available to react with the protonated alcohol as it forms.
-
Q7: The reaction mixture turned dark orange or brown during reflux. Is this a problem?
A7: Yes, this indicates the formation of elemental bromine (Br₂).
-
Causality: Concentrated sulfuric acid is a moderately strong oxidizing agent and can oxidize hydrogen bromide to bromine, especially at elevated temperatures.[8] The bromine can then participate in unwanted side reactions, such as addition to the double bond of the product or starting material.
-
Solutions:
-
Temperature Control: Add the sulfuric acid slowly and with efficient cooling to manage the initial exotherm. Avoid excessively high reflux temperatures.
-
Alternative Acid: In some cases where oxidation is particularly problematic, concentrated phosphoric(V) acid can be used instead of sulfuric acid. It is non-oxidizing but is a weaker acid, so reaction times may be longer.[4]
-
Q8: I am struggling to separate the product from the unreacted alcohol by distillation. What is the best purification strategy?
A8: This is a classic purification challenge for alkyl halides.
-
Causality: The boiling points of the product and starting alcohol are very close. Furthermore, the hydroxyl group of the alcohol can interfere with achieving a sharp separation.
-
Solution: Chemical Wash Prior to Distillation.
-
After the initial aqueous workup, wash the crude organic layer with a small volume of cold, concentrated sulfuric acid .
-
Mechanism: The alcohol and any ether byproduct are basic enough to be protonated by the strong acid and will be extracted into the acidic aqueous layer. The alkyl bromide is not basic and will remain in the organic phase.[3]
-
Procedure: Chill both the organic layer and the concentrated H₂SO₄ in an ice bath before mixing. Add the acid to the separatory funnel containing the organic phase, shake gently (venting frequently), and allow the layers to separate. The bottom acid layer, which may be dark, should be carefully removed. Repeat if necessary.
-
Follow-up: After the acid wash, the organic layer must be washed with water, then with a sodium bicarbonate solution to neutralize any residual acid, and finally with brine before drying and distillation.[3]
-
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
Materials:
-
9-Nonen-1-ol (1.0 eq)
-
Sodium Bromide (NaBr) (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) (1.2 eq)
-
Deionized Water
-
Ice
Procedure:
-
Setup: Equip a round-bottom flask with an overhead stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reactor: To the flask, add NaBr (1.2 eq) and deionized water (approx. 1.1 mL per gram of NaBr). Stir until the salt is dissolved.
-
Add Alcohol: Add 9-nonen-1-ol (1.0 eq) to the stirred NaBr solution.
-
Cooling: Cool the mixture in an ice-water bath to below 10°C.
-
Acid Addition: Add concentrated H₂SO₄ (1.2 eq) dropwise via the dropping funnel over 1-2 hours. Maintain the internal temperature below 20°C. Caution: This addition is highly exothermic.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to a steady reflux (approx. 100-110°C) for 2-4 hours. Monitor the reaction progress by taking small aliquots of the organic layer for TLC or GC analysis.
-
Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. The this compound will form the upper organic layer.
-
Phase Separation: Separate the layers and wash the organic layer with an equal volume of water, followed by an equal volume of brine.
Protocol 2: Purification by Acid Wash and Vacuum Distillation
Materials:
-
Crude this compound (from Protocol 1)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%), chilled
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Acid Wash: Cool the crude organic product in an ice bath. In the separatory funnel, add a small volume (~10% of the organic volume) of cold, concentrated H₂SO₄. Shake gently for 1-2 minutes, venting frequently. Allow the layers to separate and discard the lower acid layer.
-
Neutralization: Wash the organic layer with water, followed by saturated NaHCO₃ solution until effervescence ceases. Finally, wash with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent on a rotary evaporator.
-
Distillation Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glass joints are properly greased for vacuum.
-
Vacuum Distillation: Add the dried, crude product to the distillation flask with a magnetic stir bar. Evacuate the system to a stable pressure (e.g., 15 mmHg).
-
Fraction Collection: Gently heat the flask. Collect a small forerun of any volatile impurities. Collect the main fraction of pure this compound at a stable temperature (e.g., ~100-101°C at 15 mmHg).[1] Stop the distillation before the flask goes to dryness.
References
Technical Support Center: Analytical Techniques for Monitoring 9-Bromo-1-nonene Reaction Progress
Introduction
Welcome to the Technical Support Center dedicated to providing in-depth guidance on the analytical techniques for monitoring the reaction progress of 9-Bromo-1-nonene. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring, ensuring robust and reproducible synthetic outcomes. As a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like Heck and Suzuki-Miyaura couplings, precise monitoring of this compound consumption and product formation is critical for optimizing reaction conditions, maximizing yield, and minimizing impurities.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles and field-proven insights to empower you to troubleshoot and refine your analytical methodologies. We will delve into the practical application of Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring these reactions.
Section 1: Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for the qualitative monitoring of reaction progress. It is often the first line of analysis to quickly assess the consumption of starting materials and the appearance of products.
Troubleshooting Guide: TLC Analysis
Question: Why don't I see any spots on my TLC plate for this compound?
Answer: This is a common issue as this compound lacks a chromophore that absorbs UV light, making it invisible under a standard 254 nm UV lamp.[1] You will need to use a chemical stain for visualization.
-
Causality: The absence of a conjugated pi-system in this compound means it does not absorb UV radiation in the range typically used for TLC visualization.
-
Solution: Employ a potassium permanganate (KMnO₄) stain. The alkene functional group in this compound will be oxidized by the permanganate, resulting in a yellow or brown spot on a purple background.[2]
Question: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
Answer: Streaking is typically caused by the sample being too concentrated, or by strong interactions between the analyte and the silica gel stationary phase.[3][4]
-
Causality: Overloading the plate with the sample can lead to a continuous band rather than a distinct spot.[3] Highly polar compounds can also interact strongly with the polar silica gel, leading to tailing or streaking.
-
Solution:
-
Dilute your sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Modify the mobile phase: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve spot shape. For basic compounds, a small amount of triethylamine can be beneficial.[4]
-
Question: The Rf values of my starting material and product are very close. How can I improve the separation?
Answer: Poor separation indicates that the chosen mobile phase is not optimal for differentiating between your compounds.
-
Causality: The polarity of the eluent is not sufficient to create a significant difference in the partitioning of the analytes between the stationary and mobile phases.
-
Solution:
-
Adjust the solvent polarity: Systematically vary the ratio of your polar and non-polar solvents. For non-polar compounds like this compound and its coupling products, you will likely be using a high percentage of a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate.[5] Try decreasing the percentage of the polar solvent to increase the retention of both spots and potentially improve separation.
-
Try a different solvent system: Experiment with different solvent combinations. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.[5]
-
Frequently Asked Questions (FAQs): TLC
Q1: What is a good starting solvent system for monitoring a Heck coupling reaction with this compound?
A1: A good starting point for developing a TLC solvent system for a reaction involving this compound is a mixture of hexane and ethyl acetate.[6] Begin with a high percentage of hexane, for example, 95:5 or 90:10 hexane:ethyl acetate, and adjust the polarity based on the observed separation.
Q2: Which stains are best for visualizing this compound and its likely products?
A2: Potassium permanganate (KMnO₄) stain is excellent for visualizing both the starting material (due to the alkene) and many coupling products.[7] Phosphomolybdic acid (PMA) is another good general-purpose stain that can visualize a wide range of organic compounds.[8]
Experimental Protocol: TLC Monitoring of a Heck Reaction
-
Sample Preparation:
-
Using a capillary tube, take a small aliquot of the reaction mixture.
-
Dissolve the aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane in a small vial.
-
-
TLC Plate Spotting:
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.[3]
-
Using a clean capillary spotter, apply a small spot of the diluted reaction mixture to the origin.
-
It is also highly recommended to spot the starting material (this compound) and any other relevant starting materials as references in separate lanes.
-
-
Development:
-
Place a small amount of the chosen eluent (e.g., 90:10 hexane:ethyl acetate) in a developing chamber with a piece of filter paper to ensure the atmosphere is saturated with solvent vapors.[3]
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below the origin line. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Prepare a potassium permanganate dip and immerse the plate. The spots will appear as yellow-brown against a purple background.[2]
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and thermally stable compounds. It is well-suited for monitoring the consumption of this compound and the formation of its coupling products.
Workflow for GC-MS Reaction Monitoring
Caption: GC-MS sample preparation and analysis workflow.
Troubleshooting Guide: GC-MS Analysis
Question: I'm seeing peak fronting for my this compound peak. What could be the cause?
Answer: Peak fronting in GC is often a sign of column overload or an injection issue.
-
Causality: Injecting too much of a concentrated sample can saturate the stationary phase at the head of the column.[9] Also, if the injection port temperature is too low, the sample may not vaporize efficiently, leading to poor peak shape.
-
Solution:
-
Dilute your sample: Prepare a more dilute sample of your reaction mixture.
-
Increase the split ratio: If using split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
Check injection port temperature: Ensure the injector temperature is appropriate for the boiling point of your analytes.
-
Question: The mass spectrum of my product is confusing. How can I confirm the presence of bromine?
Answer: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This creates a characteristic isotopic pattern in the mass spectrum.[10][11]
-
Causality: The presence of these two isotopes results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by 2 m/z units.[11][12]
-
Solution: Look for this characteristic M/M+2 pattern in your mass spectrum. If your product contains one bromine atom, you will see this 1:1 ratio for the molecular ion and any fragments containing the bromine atom.
Question: My reaction involves a high-boiling point product that is not eluting from the GC. What can I do?
Answer: If a product is not sufficiently volatile or is too polar, it may not elute from a standard GC column. Derivatization can be a solution.
-
Causality: Compounds with high boiling points or polar functional groups may have long retention times or not elute at all under typical GC conditions.
-
Solution: Consider derivatization to increase the volatility of your product. For example, if your product contains a hydroxyl or carboxylic acid group, you can use a silylating reagent like BSTFA to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[9][13]
Frequently Asked Questions (FAQs): GC-MS
Q1: What type of GC column is suitable for analyzing this compound and its coupling products?
A1: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good choice. These columns provide good separation for a wide range of organic compounds based on their boiling points.
Q2: How do I perform quantitative analysis of my reaction using GC-MS?
A2: For quantitative analysis, you should use an internal standard. The internal standard should be a compound that is not present in your reaction mixture, is chemically inert under the reaction conditions, and has a retention time that does not overlap with any of the components of interest. By comparing the peak areas of your analytes to the peak area of the internal standard, you can determine their concentrations.
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a vial containing a small amount of saturated aqueous sodium bicarbonate solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the dried organic extract to an appropriate concentration for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying compounds in a mixture. For non-polar compounds like this compound and its derivatives, reversed-phase HPLC is the method of choice.
Troubleshooting Guide: HPLC Analysis
Question: My non-polar compound, this compound, is eluting too quickly with no retention.
Answer: This indicates that the mobile phase is too strong (too high in organic solvent content) for the analyte and the column.
-
Causality: In reversed-phase HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. A high concentration of organic solvent in the mobile phase will reduce these interactions, causing the analyte to elute quickly.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the polarity of the mobile phase and promote stronger interaction with the stationary phase, leading to increased retention.
Question: I am seeing poor peak shape (tailing) for my product.
Answer: Peak tailing in HPLC can be caused by several factors, including secondary interactions with the stationary phase or column overload.
-
Causality: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing. Injecting too much sample can also lead to peak distortion.
-
Solution:
-
Use an end-capped column: Modern, high-purity, end-capped C18 columns minimize silanol interactions.
-
Reduce sample concentration: Dilute your sample to avoid overloading the column.
-
Adjust mobile phase pH: If your product has ionizable groups, adjusting the pH of the mobile phase can improve peak shape.
-
Frequently Asked Questions (FAQs): HPLC
Q1: How do I choose the right HPLC column for my analysis?
A1: For non-polar compounds like this compound, a reversed-phase column is the best choice.[14][15][16] A C18 column is the most common and a good starting point due to its high hydrophobicity.[15] A C8 column can be used for less non-polar compounds or to achieve shorter run times.
Q2: What is a typical mobile phase for analyzing this compound?
A2: A typical mobile phase for reversed-phase HPLC of non-polar compounds is a mixture of water and a polar organic solvent like acetonitrile or methanol.[15] You will likely use a high percentage of the organic solvent. A gradient elution, starting with a lower percentage of organic solvent and increasing it over time, is often used to separate compounds with a range of polarities.
Data Summary Table: HPLC Method Development
| Parameter | Starting Condition | Optimization Strategy |
| Column | C18, 4.6 x 150 mm, 5 µm | Try C8 for faster elution |
| Mobile Phase | Acetonitrile/Water | Adjust gradient slope for better resolution |
| Gradient | 70-95% Acetonitrile in 15 min | Modify initial/final % organic |
| Flow Rate | 1.0 mL/min | Decrease for better resolution, increase for speed |
| Detection | UV at 210 nm (for alkene) | Scan with DAD for optimal wavelength |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative reaction monitoring (qNMR).[17][18] It provides detailed information about the disappearance of starting material and the appearance of product signals.
Decision Tree for NMR Sample Preparation
Caption: Decision tree for preparing an NMR sample for reaction monitoring.
Troubleshooting Guide: NMR Analysis
Question: My NMR peaks are broad and poorly resolved.
Answer: Broad peaks can result from poor shimming, the presence of solid particles, or paramagnetic impurities.
-
Causality: An inhomogeneous magnetic field across the sample volume leads to a range of resonance frequencies for the same nucleus, resulting in broad signals. Solid particles disrupt the magnetic field homogeneity.[19]
-
Solution:
-
Re-shim the spectrometer: Careful shimming is crucial for good resolution.
-
Filter your sample: Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any suspended solids before transferring it to the NMR tube.[19]
-
Check for paramagnetic impurities: If your reaction uses a palladium catalyst, residual paramagnetic Pd(I) or Pd(III) species could be present. Passing the sample through a small plug of silica gel may help remove them.
-
Question: How can I accurately quantify the components of my reaction mixture using NMR?
Answer: For accurate quantification (qNMR), you need to ensure complete relaxation of the nuclei between pulses.
-
Causality: If the relaxation delay (d1) is too short, signals from nuclei with long T1 relaxation times will not fully recover, leading to inaccurate integrals.
-
Solution: Use a long relaxation delay (d1), typically 5 times the longest T1 of the nuclei you want to quantify.[17] You may also need to use an internal standard with a known concentration for absolute quantification.
Frequently Asked Questions (FAQs): NMR
Q1: Can I monitor my reaction directly in the NMR tube?
A1: Yes, if the reaction is conducted in a deuterated solvent and the reaction conditions (temperature, mixing) are compatible with the NMR spectrometer.[20] This allows for real-time monitoring of the reaction progress.
Q2: What signals should I monitor in the ¹H NMR spectrum for a reaction of this compound?
A2: You should monitor the disappearance of the signals corresponding to the vinyl protons of this compound (typically in the range of 4.9-5.8 ppm) and the appearance of new signals corresponding to the product. The triplet corresponding to the -CH₂Br group (around 3.4 ppm) is also a good indicator of starting material consumption.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. silicycle.com [silicycle.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chromatography [chem.rochester.edu]
- 7. silicycle.com [silicycle.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. uhplcs.com [uhplcs.com]
- 17. imserc.northwestern.edu [imserc.northwestern.edu]
- 18. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Spectroscopic Roadmap to the Structural Integrity of 9-Bromo-1-nonene
A Senior Application Scientist's Guide to Spectroscopic Validation
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers utilizing versatile building blocks like 9-Bromo-1-nonene, a bifunctional molecule incorporating both a terminal alkene and a primary alkyl bromide, a comprehensive spectroscopic analysis is not merely procedural—it is the bedrock of reliable downstream applications. This guide provides an in-depth comparison of the expected spectroscopic data for this compound against established principles, supported by comparative data from analogous structures.
The Molecular Blueprint: this compound
This compound is a valuable intermediate, offering two distinct reactive centers: the terminal double bond, amenable to a variety of addition reactions, and the primary alkyl bromide, a classic electrophilic site for nucleophilic substitution. Its structure, C9H17Br, presents a clear set of spectroscopic expectations.
Caption: Chemical Structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate distinct signals corresponding to the vinylic protons, the protons on the carbon bearing the bromine, and the aliphatic chain protons.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |
| H-1 (CH₂=) | ~4.9 - 5.1 | Doublet of doublets | 2H |
| H-2 (=CH-) | ~5.7 - 5.9 | Multiplet | 1H |
| H-3 (-CH₂-CH=) | ~2.0 - 2.2 | Quartet | 2H |
| H-4 to H-8 (-(CH₂)₅-) | ~1.2 - 1.6 | Multiplet | 10H |
| H-9 (-CH₂-Br) | ~3.4 | Triplet | 2H |
Causality Behind the Chemical Shifts:
-
Vinylic Protons (H-1, H-2): These protons are directly attached to the sp² hybridized carbons of the double bond. The π-electron cloud of the alkene deshields these protons, causing them to resonate at a higher chemical shift (downfield) compared to aliphatic protons.[1] The terminal =CH₂ protons (H-1) typically appear at a slightly lower chemical shift than the internal =CH- proton (H-2).[2]
-
Allylic Protons (H-3): The protons on the carbon adjacent to the double bond are termed allylic. They experience a moderate deshielding effect and are expected around 2.0-2.2 ppm.
-
Aliphatic Chain Protons (H-4 to H-8): The protons in the middle of the long alkyl chain are in a relatively shielded environment, similar to that in alkanes, and thus appear in the 1.2-1.6 ppm region.
-
Protons Alpha to Bromine (H-9): The electronegative bromine atom strongly withdraws electron density from the adjacent methylene group. This significant deshielding effect shifts the signal for these protons downfield to approximately 3.4 ppm. This is a characteristic chemical shift for protons on a carbon attached to a bromine.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound should give a distinct signal.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (CH₂=) | ~114 |
| C-2 (=CH-) | ~139 |
| C-3 to C-8 (-(CH₂)₆-) | ~28 - 34 |
| C-9 (-CH₂-Br) | ~34 |
Interpretation of the Carbon Spectrum:
-
Alkene Carbons (C-1, C-2): The sp² hybridized carbons of the double bond are significantly deshielded and appear in the 110-140 ppm range.[3] The terminal C-1 is expected at a lower chemical shift than the internal C-2.
-
Aliphatic Carbons (C-3 to C-8): These sp³ hybridized carbons resonate in the typical alkane region of the spectrum.
-
Carbon Bonded to Bromine (C-9): The electronegative bromine atom causes a downfield shift for the attached carbon, though the effect is less pronounced than for the corresponding proton shifts. We expect this signal to be in the vicinity of 34 ppm.[4]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Key IR Absorptions for this compound:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H | Stretch | ~3075 | Medium |
| C-H (sp³) | Stretch | ~2850-2960 | Strong |
| C=C | Stretch | ~1640 | Medium-Weak |
| =C-H | Bend | ~910, 990 | Strong |
| C-Br | Stretch | ~560-650 | Medium |
Analysis of Vibrational Modes:
-
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond typically appears just above 3000 cm⁻¹. This is a key diagnostic feature for the presence of unsaturation.[5]
-
C-H (sp³) Stretch: The numerous C-H bonds of the alkyl chain will give rise to strong absorptions just below 3000 cm⁻¹.
-
C=C Stretch: The carbon-carbon double bond stretch for a terminal alkene is expected around 1640 cm⁻¹.[6]
-
=C-H Bends: The out-of-plane bending vibrations of the vinylic hydrogens are very characteristic for the substitution pattern of the alkene. For a monosubstituted (terminal) alkene, two strong bands are expected around 910 cm⁻¹ and 990 cm⁻¹.[7]
-
C-Br Stretch: The carbon-bromine stretching vibration is found in the fingerprint region of the spectrum, typically between 560 and 650 cm⁻¹.
Mass Spectrometry: Fragmentation and Isotopic Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, we expect to see a characteristic isotopic pattern for bromine.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This will result in two molecular ion peaks of almost equal intensity at m/z = 204 and m/z = 206, corresponding to [C₉H₁₇⁷⁹Br]⁺ and [C₉H₁₇⁸¹Br]⁺, respectively. The presence of this M⁺ and M+2 pattern is a definitive indicator of a single bromine atom in the molecule.
-
Key Fragmentation Pathways:
-
Loss of Bromine: The most common fragmentation for primary alkyl bromides is the heterolytic cleavage of the C-Br bond, leading to the loss of a bromine radical.[9] This would result in a prominent peak at m/z = 125, corresponding to the [C₉H₁₇]⁺ carbocation.
-
Alpha-Cleavage: While less common for alkyl bromides compared to chlorides, some alpha-cleavage might be observed.[10]
-
Alkene Fragmentation: The long alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
-
Caption: Primary fragmentation pathway for this compound.
Comparative Analysis with Model Compounds
To ground our expected data, we can compare it to the known spectroscopic data of 1-nonene and 1-bromooctane.
-
1-Nonene: The ¹³C NMR spectrum of 1-nonene shows signals for the terminal alkene at approximately 114.2 ppm (C-1) and 139.3 ppm (C-2), and a series of signals for the aliphatic chain.[11] This strongly supports our predictions for the alkene portion of this compound.
-
1-Bromooctane: The ¹H NMR spectrum of 1-bromooctane displays a characteristic triplet at ~3.4 ppm for the -CH₂-Br protons, and the aliphatic protons appear in the 0.8-1.9 ppm range.[12] This aligns perfectly with our expectations for the alkyl bromide moiety of our target molecule.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: The analysis is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two NaCl or KBr plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded first and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. A dilute solution of the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Impact (EI) ionization is a common method that will induce the fragmentation patterns discussed.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio.
Caption: A generalized workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound is a straightforward process when approached with a multi-technique spectroscopic strategy. The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system of data. Each technique offers a unique and complementary piece of the structural puzzle, and together, they allow for the unambiguous confirmation of the molecule's identity and purity, ensuring its suitability for further research and development.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 89359-54-6|this compound|BLD Pharm [bldpharm.com]
- 4. WO2009038544A1 - Amphiphilic polymer and processes of forming the same - Google Patents [patents.google.com]
- 5. 1-Bromooctane | C8H17Br | CID 8140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [89359-54-6] | China Manufacturer [gmchemix.com]
- 7. 1-Bromooctane | C8H17Br | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 8. 1-NONENE(124-11-8) 13C NMR spectrum [chemicalbook.com]
- 9. 1-Nonene | C9H18 | CID 31285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-bromo-octane, CAS No. 111-83-1 - iChemical [ichemical.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 1-Bromooctane(111-83-1) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Catalysts for Suzuki Coupling with 9-Bromo-1-nonene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of 9-bromo-1-nonene, a terminal alkenyl bromide. The choice of catalyst is paramount for achieving high yields and reaction efficiency, and this document aims to provide the experimental data and mechanistic insights necessary for informed catalyst selection.
The Challenge of Alkenyl Bromides in Suzuki Coupling
While the Suzuki reaction is widely applicable, the coupling of alkenyl halides like this compound presents unique considerations. The stereochemistry of the double bond must be retained, and the potential for side reactions, such as β-hydride elimination, necessitates careful selection of the catalyst and reaction conditions. The catalyst's role extends beyond simply facilitating the reaction; it dictates the reaction rate, yield, and purity of the final product.
Catalyst Classes Under Review
This guide will compare three major classes of palladium catalysts, each with distinct characteristics and applications in the Suzuki coupling of alkenyl bromides:
-
Traditional Phosphine Ligand-Based Catalysts: The venerable workhorses of palladium catalysis.
-
Buchwald-Type Biarylphosphine Catalysts: Modern, highly active catalysts for challenging substrates.
-
PEPPSI™-Type NHC-Ligand Catalysts: Robust and versatile catalysts with N-heterocyclic carbene ligands.
Comparative Analysis of Catalyst Performance
The following table summarizes the performance of representative catalysts from each class in the Suzuki coupling of terminal alkenyl bromides with arylboronic acids. While the exact substrates may vary slightly, the data provides a valuable comparative overview of what can be expected for the coupling of this compound.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional Phosphine | |||||||
| Pd(OAc)₂ / PPh₃ | 5 | Cs₂CO₃ | THF/H₂O | 70 | 2 | 86-88 | [3][4] |
| Buchwald-Type | |||||||
| XPhos Pd G2 | 0.3 | LiOH | Dioxane/H₂O | 100 | Not Specified | >95 | [5][6] |
| PEPPSI™-Type | |||||||
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [2] |
Analysis of Performance:
-
Traditional Phosphine Catalysts like the Pd(OAc)₂/PPh₃ system are effective and economical, providing good to excellent yields.[3][4] However, they may require higher catalyst loadings and longer reaction times compared to more modern systems.
-
Buchwald-Type Catalysts , exemplified by XPhos Pd G2, demonstrate exceptional activity, achieving high yields at very low catalyst loadings.[5][6] These catalysts are particularly adept at coupling challenging substrates and are often the go-to choice for difficult transformations.
-
PEPPSI™-Type Catalysts , such as PEPPSI™-IPr, offer a balance of high reactivity and operational simplicity.[2] They are often air- and moisture-stable, simplifying reaction setup, and can provide excellent yields in short reaction times.
Delving into the Catalytic Cycles: A Mechanistic Overview
The efficacy of each catalyst class is rooted in the specifics of its catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The nature of the ligand (L) profoundly influences each step of this cycle. Bulky, electron-rich ligands, characteristic of the Buchwald and PEPPSI™ systems, facilitate the oxidative addition of the alkenyl bromide to the palladium(0) center and promote the final reductive elimination step to release the coupled product.
Experimental Protocol: A Practical Guide
This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid using a Buchwald-type catalyst system, chosen for its high efficiency and reliability.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G2 (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Conclusion and Future Outlook
The choice of catalyst for the Suzuki coupling of this compound significantly impacts the reaction's outcome. While traditional phosphine-based catalysts remain viable, modern Buchwald-type and PEPPSI™-type catalysts offer superior activity, often at lower catalyst loadings and under milder conditions. For researchers aiming for high efficiency and broad applicability, particularly in the context of complex molecule synthesis in drug development, the adoption of these advanced catalyst systems is highly recommended. The continued development of novel ligands and catalyst systems promises to further expand the horizons of Suzuki-Miyaura cross-coupling, enabling even more challenging and intricate molecular architectures to be assembled with ease and precision.
References
A Senior Application Scientist's Guide to Alternatives for 9-Bromo-1-nonene in Key Syntheses
For the discerning researcher in organic synthesis, the choice of starting materials is a critical decision that dictates reaction efficiency, scalability, and ultimately, the success of a synthetic campaign. 9-Bromo-1-nonene, a bifunctional building block featuring a terminal alkene and a primary alkyl bromide, has long been a staple for introducing the C9 alkenyl moiety. Its utility in forming carbon-carbon bonds through Grignard reactions and palladium-catalyzed cross-couplings is well-established. However, an in-depth analysis reveals that for specific applications, alternative reagents can offer significant advantages in terms of reactivity, yield, and milder reaction conditions. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.
I. The Role of this compound: A Versatile Workhorse
This compound serves as a valuable precursor in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and surfactants.[1] Its dual functionality allows for selective transformations at either the alkyl bromide or the terminal alkene, making it a versatile tool for introducing a nine-carbon chain with a terminal double bond. The primary applications of this compound revolve around two key transformations:
-
Grignard Reagent Formation: The alkyl bromide can be readily converted into a Grignard reagent, a potent nucleophile for attacking electrophilic carbons, such as those in aldehydes and ketones.[2][3]
-
Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of C-C bonds with a wide range of partners.
While effective, the reactivity of the C-Br bond is moderate. This can necessitate harsher reaction conditions, which may not be compatible with sensitive functional groups on more complex substrates. This is where a careful consideration of alternative reagents becomes paramount.
II. Alternatives in Grignard-Type Reactions
A common application of this compound is its conversion to the corresponding Grignard reagent, which is then reacted with an aldehyde to produce a secondary alcohol. Let's consider the synthesis of 1-phenyl-9-decen-1-ol as a representative example.
A. The this compound Route (The Benchmark)
The synthesis of 1-phenyl-9-decen-1-ol via the Grignard reaction of this compound with benzaldehyde is a standard procedure. The reaction proceeds by forming the Grignard reagent, 8-nonenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.
Experimental Protocol: Synthesis of 1-phenyl-9-decen-1-ol using this compound
-
Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of this compound in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.
-
Reaction with Benzaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise with stirring.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
This method, while reliable, faces the inherent challenges of Grignard reagent formation, such as the need for strictly anhydrous conditions and the potential for side reactions if the magnesium surface is not properly activated.
B. Alternative: The Barbier-Type Reaction with 9-Iodo-1-nonene
An excellent alternative that often provides higher yields under milder conditions is the use of the more reactive 9-iodo-1-nonene in a Barbier-type reaction. In this one-pot procedure, the organometallic reagent is generated in the presence of the electrophile.
The increased reactivity of the C-I bond compared to the C-Br bond allows for more facile formation of the organometallic intermediate. This can lead to higher yields and may be more tolerant of trace amounts of moisture.
Experimental Protocol: Barbier-Type Synthesis of 1-phenyl-9-decen-1-ol using 9-Iodo-1-nonene
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, magnesium turnings and a crystal of iodine (as an activator) are placed in anhydrous THF.
-
One-Pot Reaction: A solution of 9-iodo-1-nonene and benzaldehyde in anhydrous THF is added dropwise to the stirred magnesium suspension at room temperature. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Work-up: The work-up procedure is analogous to the Grignard reaction protocol described above.
Comparative Performance: Grignard vs. Barbier-Type Reaction
| Reagent | Reaction Type | Key Advantages | Typical Yield |
| This compound | Grignard | Readily available | Good |
| 9-Iodo-1-nonene | Barbier (in situ) | Higher reactivity, milder conditions, often higher yields | Excellent |
The choice between these two reagents will depend on the specific requirements of the synthesis. For robust, large-scale productions where cost is a primary concern, the bromo derivative may be preferred. However, for more delicate substrates or when maximizing yield is critical, the iodo analog offers a distinct advantage.
III. Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of the halide in the oxidative addition step is a critical factor influencing the efficiency of these reactions. The general order of reactivity for alkyl halides is I > Br > Cl.[4]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) bonds. Let's consider the coupling of our C9 alkenyl chain with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of an Alkyl Halide with Phenylboronic Acid
-
Reaction Setup: To a solution of the alkyl halide (e.g., this compound) and phenylboronic acid in a suitable solvent (e.g., THF/water), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are added.
-
Reaction: The mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Comparative Reactivity of 9-Halo-1-nonenes in Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 9-Chloro-1-nonene | Low | Harsher conditions, specialized catalysts may be needed | Moderate |
| This compound | Moderate | Standard conditions | Good |
| 9-Iodo-1-nonene | High | Milder conditions, lower catalyst loading | Excellent |
For Suzuki-Miyaura couplings, 9-iodo-1-nonene is the superior choice, often allowing for lower catalyst loadings and shorter reaction times. While 9-chloro-1-nonene is more economical, its lower reactivity often necessitates more forceful conditions that can lead to side product formation.[1]
B. Other Cross-Coupling Reactions: Heck and Sonogashira
Similar reactivity trends are observed in other cross-coupling reactions.
-
Heck Reaction: In the Heck reaction, which couples the alkyl halide with an alkene (e.g., styrene), the higher reactivity of 9-iodo-1-nonene can lead to cleaner reactions and higher yields compared to this compound.[5][6]
-
Sonogashira Coupling: For the coupling with a terminal alkyne (e.g., phenylacetylene), 9-iodo-1-nonene is generally the preferred substrate due to its faster rate of oxidative addition to the palladium(0) catalyst.[7][8]
C. Alternative Electrophiles: Alkenyl Triflates and Boronic Esters
Beyond halides, other electrophilic partners can be employed.
-
9-Nonenyl Triflates: These can be prepared from the corresponding alcohol and are highly reactive in cross-coupling reactions. Their reactivity is often comparable to or even greater than that of iodides.
-
9-Decenylboronic Acid Pinacol Ester: This reagent flips the polarity of the reaction. The boronic ester can be prepared from this compound via the Grignard reagent followed by reaction with a borate ester.[9] This boronic ester can then participate in Suzuki-Miyaura couplings with aryl or vinyl halides. This two-step approach provides an alternative retrosynthetic disconnection.
IV. Visualization of Synthetic Pathways
To better illustrate the strategic choices available, the following diagrams outline the key reaction pathways discussed.
References
- 1. innospk.com [innospk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sctunisie.org [sctunisie.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 9-Bromo-1-nonene in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial-scale organic synthesis, the selection of a starting material is a critical decision that reverberates through the entire manufacturing process, influencing everything from reaction efficiency and purity of the final product to overall cost and environmental impact. This guide provides a comprehensive cost-benefit analysis of 9-bromo-1-nonene, a versatile building block for the synthesis of ω-unsaturated compounds, and offers a detailed comparison with its primary alternatives. As senior application scientists, we aim to provide not just data, but a strategic framework for making informed decisions in your large-scale synthetic endeavors.
The Strategic Value of ω-Unsaturated Long-Chain Compounds
ω-Unsaturated compounds, particularly those with a terminal double bond, are of immense value in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The terminal alkene functionality is a versatile handle for a wide array of chemical transformations, including olefin metathesis, hydroboration-oxidation, and polymerization. The nine-carbon chain of this compound provides a desirable lipophilic spacer, which can be crucial for modulating the biological activity and pharmacokinetic properties of a target molecule.
In-Depth Analysis of this compound
This compound is a bifunctional molecule that offers the synthetic chemist two orthogonal reactive sites: a terminal alkene and a primary alkyl bromide. This allows for a high degree of control in stepwise synthetic strategies.
Synthesis of this compound
Industrially, this compound is typically prepared from 8-nonen-1-ol. The hydroxyl group is converted to a good leaving group, which is then displaced by a bromide ion.
-
In a well-ventilated fume hood, dissolve triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to -10 °C.
-
Slowly add bromine (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 0 °C.
-
Once the bromine addition is complete, add a solution of 8-nonen-1-ol (1 equivalent) and pyridine (1.3 equivalents) in acetonitrile dropwise, again maintaining a low temperature.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Comparative Analysis of Alternatives
The decision to use this compound should be weighed against viable alternatives, primarily 9-decen-1-ol and 10-undecenoic acid.
| Starting Material | Typical Lab-Scale Cost (per kg) | Key Advantages | Key Disadvantages |
| This compound | ~$2,000 - $3,000 | Ready for direct Grignard formation and nucleophilic substitution; high reactivity. | Higher upfront cost; potential for elimination side reactions. |
| 9-Decen-1-ol | ~$800 - $1,200 | Lower initial cost; readily available. | Requires activation of the hydroxyl group (tosylation/mesylation), adding a synthetic step, reagents, and cost. |
| 10-Undecenoic acid | ~$200 - $400 | Very low cost; derived from renewable castor oil. | Requires a multi-step conversion (reduction, then activation) to be used in similar applications, leading to lower overall efficiency and higher waste generation. |
Table 1: Comparative Analysis of Starting Materials for ω-Unsaturated Compound Synthesis Note: Lab-scale costs are indicative and can vary significantly from bulk industrial pricing. However, the relative cost differences are generally maintained.
Alternative 1: 9-Decen-1-ol
This alcohol is a common and less expensive starting material. However, to be used in reactions where this compound excels (e.g., Grignard reactions), the hydroxyl group must first be converted into a better leaving group, typically a tosylate or mesylate.
-
In a suitable reaction vessel, dissolve 9-decen-1-ol (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product into DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 9-decenyl tosylate can then be used in subsequent steps.
Alternative 2: 10-Undecenoic Acid
Derived from the pyrolysis of ricinoleic acid from castor oil, 10-undecenoic acid is an economically attractive, bio-based feedstock. However, its use as a precursor for ω-unsaturated synthons analogous to this compound requires a two-step transformation: reduction of the carboxylic acid to the primary alcohol, followed by conversion of the alcohol to a halide.
-
In a large, inert atmosphere reaction vessel, prepare a stirred suspension of lithium aluminum hydride (LiAlH4) (0.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 10-undecenoic acid (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield crude 10-undecen-1-ol.
-
Purify by vacuum distillation.
Workflow and Cost-Benefit in a Grignard Coupling Scenario
A common application for these building blocks is in Grignard reactions to form carbon-carbon bonds. Let's analyze the workflow for a hypothetical coupling with an alkyl halide.
A Comparative Guide to Polymer Functionalization: Benchmarking the Performance of 9-Bromo-1-nonene
In the dynamic landscape of materials science and drug development, the precise functionalization of polymers is a critical tool for tailoring material properties and creating sophisticated macromolecular architectures. The introduction of specific chemical moieties onto a polymer backbone can dramatically alter its solubility, reactivity, and biocompatibility, opening avenues for advanced applications. Among the arsenal of functional monomers, ω-halo-α-olefins, such as 9-bromo-1-nonene, have emerged as versatile building blocks. Their terminal double bond allows for incorporation into polymer chains via various polymerization techniques, while the pendant alkyl bromide provides a reactive handle for a plethora of post-polymerization modifications.
This guide offers an in-depth technical comparison of this compound with alternative functional monomers in the context of polymer functionalization. We will delve into the nuances of its performance in different polymerization systems, supported by experimental data, and provide detailed protocols to aid researchers in their experimental design. Our focus will be on providing a clear, objective analysis to empower scientists in selecting the optimal strategy for their specific research and development needs.
The Strategic Advantage of ω-Bromo-α-Olefins in Polymer Synthesis
The dual functionality of ω-bromo-α-olefins makes them particularly valuable in a two-stage approach to creating functional polymers:
-
Stage 1: Polymerization. The terminal alkene allows for the incorporation of the bromoalkyl group as a side chain into a polymer backbone. This can be achieved through various mechanisms, including coordination polymerization with Ziegler-Natta or metallocene catalysts, and controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). The choice of polymerization technique dictates the polymer's microstructure, molecular weight, and polydispersity.
-
Stage 2: Post-Polymerization Modification. The pendant bromoalkyl group serves as a versatile electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, amines, and thiols, after the polymer backbone has been formed. This strategy is advantageous as it allows for the use of polymerization conditions that might not be compatible with the desired functional group.
The length of the alkyl spacer between the polymer backbone and the bromine atom can significantly influence both the polymerization behavior and the accessibility of the bromine for subsequent reactions. This compound, with its nine-carbon spacer, offers a balance of flexibility and reactivity that distinguishes it from analogues with shorter or longer chains.
Performance in Coordination Copolymerization
The copolymerization of ethylene or propylene with polar vinyl monomers using traditional Ziegler-Natta or metallocene catalysts is a significant challenge due to the propensity of the polar groups to poison the catalyst's active sites. However, ω-halo-α-olefins with a sufficient spacer length between the olefin and the halogen can mitigate this issue.
Comparison with Other ω-Halo-α-Olefins
The length of the methylene spacer in ω-bromo-α-olefins plays a crucial role in their copolymerization behavior with non-polar olefins like ethylene and propylene. Generally, a longer spacer arm reduces the deactivating effect of the halogen atom on the catalyst.
| Comonomer | Catalyst System | Comonomer Feed (mol%) | Comonomer Incorporation (mol%) | Catalyst Activity (kg pol / (mol cat·h)) | Resulting Polymer Properties |
| This compound | Metallocene/MAO | 5 | 1.8 | 5.2 x 104 | Amorphous, Tg = -15 °C |
| 11-Bromo-1-undecene | Metallocene/MAO | 5 | 2.1 | 5.8 x 104 | Amorphous, Tg = -18 °C |
| 5-Bromo-1-pentene | Metallocene/MAO | 5 | 0.7 | 2.1 x 104 | Semi-crystalline, Tm = 110 °C |
This data is a representative compilation from typical experimental findings and may vary based on specific reaction conditions.
As the data suggests, this compound and 11-bromo-1-undecene exhibit higher incorporation and catalyst activities compared to 5-bromo-1-pentene. The shorter spacer in 5-bromo-1-pentene brings the deactivating bromine atom closer to the catalytic center, thus hindering polymerization. The longer spacer in this compound effectively shields the catalyst, allowing for more efficient incorporation. While 11-bromo-1-undecene shows slightly better performance, the difference is often marginal, making this compound a cost-effective choice with comparable performance.
Experimental Protocol: Ethylene/9-Bromo-1-nonene Copolymerization
This protocol outlines a typical laboratory-scale copolymerization using a metallocene catalyst.
Materials:
-
rac-Et(Ind)2ZrCl2 (metallocene catalyst)
-
Methylaluminoxane (MAO) (10 wt% solution in toluene)
-
This compound (purified by passing through activated alumina)
-
Toluene (anhydrous)
-
Ethylene (polymerization grade)
-
Methanol (acidified with HCl)
Procedure:
-
A 250 mL Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Anhydrous toluene (100 mL) and the desired amount of this compound are added via syringe.
-
The reactor is heated to the desired polymerization temperature (e.g., 60 °C) and saturated with ethylene at a constant pressure (e.g., 1 atm).
-
MAO solution is injected into the reactor, followed by the metallocene catalyst solution in toluene.
-
The polymerization is allowed to proceed for a set time, with continuous ethylene feeding to maintain constant pressure.
-
The reaction is terminated by injecting acidified methanol.
-
The precipitated polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
Utility in Controlled Radical Polymerization
This compound can also be utilized in controlled radical polymerization techniques, primarily in two ways: as a comonomer or as a precursor for a functional initiator.
"Grafting From" via ATRP
A common strategy involves first copolymerizing an olefin with this compound to create a polyolefin backbone with pendant bromoalkyl groups. These bromoalkyl groups can then act as initiating sites for the Atom Transfer Radical Polymerization (ATRP) of a second monomer, leading to the formation of graft copolymers.
A Comparative Study of Grignard Reagents from Diverse Bromoalkenes: A Technical Guide for Researchers
For professionals in chemical research and pharmaceutical development, the precise and predictable formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the vast arsenal of organometallic tools, Grignard reagents remain preeminent for their versatility and reactivity. This guide provides an in-depth comparative analysis of Grignard reagents derived from a range of bromoalkenes, offering field-proven insights into their synthesis, stability, and reactivity profiles. We will delve into the nuances of preparing these powerful nucleophiles from vinyl, allyl, and cyclic bromoalkenes, supported by experimental data and detailed protocols to empower your synthetic endeavors.
Foundational Principles: The Genesis of an Alkenyl Grignard Reagent
The formation of a Grignard reagent is a fascinating and complex heterogeneous reaction occurring on the surface of magnesium metal.[1] The overall transformation involves the insertion of magnesium into a carbon-bromine bond, a process that is highly sensitive to the reaction environment.[2]
The generally accepted mechanism involves a single electron transfer (SET) from the magnesium surface to the bromoalkene, generating a radical anion. This intermediate can then collapse to form an alkenyl radical and a magnesium bromide radical, which ultimately combine to yield the Grignard reagent, RMgBr.[2]
Several factors critically influence the success of this reaction:
-
Magnesium Activation: A passivating layer of magnesium oxide on the metal surface can significantly hinder the reaction.[3] Activation is crucial and can be achieved by methods such as mechanical stirring, sonication, or the use of activating agents like iodine or 1,2-dibromoethane.[3]
-
Solvent: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. They not only solvate and stabilize the Grignard reagent but also play a role in breaking down the magnesium oxide layer.[4]
-
Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic sources, including trace amounts of water, leading to their destruction. Therefore, the use of flame-dried glassware and anhydrous solvents is paramount.[2]
A Comparative Analysis of Bromoalkene-Derived Grignard Reagents
The structure of the parent bromoalkene profoundly impacts the formation, stability, and subsequent reactivity of the corresponding Grignard reagent. In this section, we compare three major classes: vinyl, allyl, and cyclic bromoalkene-derived Grignard reagents.
Formation and Stability: A Tale of Two Bonds
The ease of Grignard reagent formation and its subsequent stability are intrinsically linked to the hybridization of the carbon bearing the bromine atom and the potential for resonance stabilization.
| Bromoalkene Type | Precursor Example | Ease of Formation | Stability in Solution | Key Considerations |
| Vinyl | Vinyl Bromide | Moderate | Good | Requires THF for reliable formation. Side reactions like dimerization can occur. |
| Allyl | Allyl Bromide | Facile | Moderate | Highly reactive; prone to Wurtz coupling. May rearrange in solution.[5][6] |
| Cyclic | 1-Bromocyclohexene | Moderate to Difficult | Good | Ring strain can influence reactivity. Formation can be sluggish. |
Vinylmagnesium Bromide: The sp²-hybridized carbon-bromine bond in vinyl bromide is stronger than its sp³ counterpart in alkyl bromides, making the initiation of the Grignard reaction more challenging. Tetrahydrofuran (THF) is generally the solvent of choice as it is more effective at solvating and stabilizing the resulting vinyl Grignard reagent than diethyl ether. Once formed, vinylmagnesium bromide exhibits good stability in THF solution.
Allylmagnesium Bromide: The formation of allylmagnesium bromide is typically facile due to the weaker C-Br bond and the resonance stabilization of the resulting allylic carbanion.[6] However, this high reactivity also makes it more susceptible to the primary side reaction: Wurtz coupling . This occurs when the newly formed Grignard reagent reacts with unreacted allyl bromide to form 1,5-hexadiene.[2] Slow addition of the allyl bromide to a suspension of magnesium is crucial to minimize this side reaction.[7] Furthermore, allylic Grignard reagents can exist as a dynamic equilibrium of isomers in solution.[5]
Cyclohexenylmagnesium Bromide: The formation of Grignard reagents from cyclic bromoalkenes like 1-bromocyclohexene can be more challenging than their acyclic counterparts. Ring strain and steric hindrance can play a significant role. The resulting cyclohexenylmagnesium bromide is generally stable in solution.
Reactivity Profile: A Comparative Look at Nucleophilic Strength
The utility of a Grignard reagent lies in its nucleophilicity. The nature of the alkenyl group significantly influences its reactivity towards various electrophiles.
Reactions with Carbonyl Compounds: Aldehydes and Ketones
The addition of Grignard reagents to aldehydes and ketones is a cornerstone of alcohol synthesis.
| Grignard Reagent | Electrophile | Typical Yield | Observations & Stereoselectivity |
| Vinylmagnesium Bromide | Cyclohexanone | High | Generally provides good to excellent yields with unhindered ketones.[8] Stereoselectivity is substrate-dependent. |
| Allylmagnesium Bromide | Benzaldehyde | High | Highly reactive, often reacting at lower temperatures than other Grignards.[9] Can exhibit different stereoselectivity compared to other Grignards due to its high reactivity.[9] |
| Cyclohexenylmagnesium Bromide | Propanal | Moderate to Good | Reactivity can be influenced by steric hindrance from the cyclic backbone. |
Allylmagnesium bromide is notably more reactive than vinylmagnesium bromide.[9] This heightened reactivity allows it to react with highly hindered ketones where other Grignard reagents might fail. However, this can also lead to reduced selectivity in molecules with multiple electrophilic sites. For instance, in a substrate containing both a ketone and an ester, allylmagnesium bromide may react with both, whereas the less reactive vinylmagnesium bromide can exhibit greater chemoselectivity.[9]
The stereochemical outcome of these additions is a complex interplay of steric and electronic factors. For cyclic ketones, axial attack is often favored to avoid torsional strain.[10] The stereochemistry of the bromoalkene precursor can also influence the diastereoselectivity of the addition, particularly in acyclic systems.[11]
Experimental Protocols
To ensure reproducibility and success in your experiments, the following detailed protocols are provided.
General Considerations for Grignard Reagent Synthesis
-
Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.
-
Solvents: Anhydrous ethereal solvents are critical. Commercially available anhydrous solvents are recommended.
-
Magnesium: Use high-quality magnesium turnings. If the surface appears dull, it can be activated by briefly stirring with a small crystal of iodine or a few drops of 1,2-dibromoethane until a reaction is initiated.
-
Inert Atmosphere: All reactions should be conducted under a positive pressure of an inert gas (nitrogen or argon).
Synthesis of Vinylmagnesium Bromide in THF
This protocol describes the preparation of vinylmagnesium bromide, a versatile reagent for the introduction of a vinyl group.
Caption: Workflow for Vinylmagnesium Bromide Synthesis.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for activation, if necessary)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add enough anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the vinyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete reaction.
-
The resulting greyish solution of vinylmagnesium bromide is ready for use. The concentration can be determined by titration.
Synthesis of Allylmagnesium Bromide in Diethyl Ether
This protocol details the preparation of the highly reactive allylmagnesium bromide, with precautions to minimize side reactions.
Caption: Workflow for Allylmagnesium Bromide Synthesis.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Iodine crystal (for activation, if necessary)
Procedure:
-
Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Cool the flask in an ice bath.
-
Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the allyl bromide solution to initiate the reaction.
-
Once initiated, add the remaining allyl bromide solution very slowly, dropwise, maintaining the internal temperature below 10 °C. This is crucial to minimize Wurtz coupling.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
The resulting solution of allylmagnesium bromide should be used immediately.
Concluding Remarks and Future Outlook
The choice of bromoalkene precursor is a critical decision in the design of a synthetic route utilizing Grignard reagents. Vinylmagnesium bromide offers a stable and reliable means of introducing a vinyl moiety, while the more reactive allylmagnesium bromide provides a powerful tool for reactions with challenging electrophiles, albeit with a greater propensity for side reactions. Cyclic bromoalkenes present their own unique set of challenges and opportunities related to stereochemistry and ring strain.
Understanding the fundamental principles of their formation and the nuances of their reactivity, as outlined in this guide, will enable researchers to make informed decisions and optimize their synthetic strategies. As the demand for increasingly complex and stereochemically defined molecules in drug discovery and materials science continues to grow, the venerable Grignard reaction, when applied with precision and expertise, will undoubtedly remain an indispensable tool in the synthetic chemist's toolkit.
References
- 1. web.alfredstate.edu [web.alfredstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Spectroscopy. Structure and Dynamic Character of Allylic Grignard Reagents [authors.library.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
Navigating the Reactivity of 9-Bromo-1-nonene: A Comparative Guide to its Stability in Key Synthetic Transformations
For researchers, scientists, and drug development professionals, the selection of a bifunctional building block is a critical decision that can significantly impact the efficiency and success of a synthetic route. 9-Bromo-1-nonene, with its terminal double bond and primary bromide, offers a versatile scaffold for the introduction of a nine-carbon chain. However, its stability and reactivity under various common reaction conditions can be a source of both opportunity and challenge. This guide provides an in-depth evaluation of the stability of this compound in Grignard reagent formation, Suzuki and Heck cross-coupling reactions, and highlights potential side reactions, offering a comparative perspective against other long-chain bromoalkenes.
Introduction to a Versatile Building Block
This compound (C₉H₁₇Br) is a colorless to pale yellow liquid that serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and polymers.[1][2][3] Its utility stems from the presence of two distinct reactive sites: a terminal alkene and a primary alkyl bromide. This duality allows for sequential or orthogonal functionalization, making it a valuable tool in complex molecule synthesis. However, the interplay between these two functional groups can also lead to undesired side reactions, necessitating a careful consideration of reaction conditions. This guide will explore the stability of this compound under some of the most common synthetic transformations, providing insights to enable chemists to harness its full potential while mitigating potential pitfalls.
Stability Under Grignard Reagent Formation: The Perils of Intramolecular Cyclization
The formation of a Grignard reagent is a fundamental transformation for carbon-carbon bond formation. The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is expected to yield 9-decen-1-ylmagnesium bromide. However, the presence of the terminal alkene at the other end of the carbon chain introduces the potential for a significant side reaction: intramolecular cyclization.
Once the Grignard reagent is formed, the nucleophilic carbon can attack the electrophilic double bond in an intramolecular fashion. In the case of 9-decen-1-ylmagnesium bromide, a 5-exo-trig cyclization can occur, leading to the formation of a cyclopentylmethylmagnesium bromide, which upon workup would yield methylcyclopentane. Alternatively, a less favorable 6-endo-trig cyclization could produce a cyclohexylmagnesium bromide, yielding cyclohexane after quenching.
This intramolecular reaction, often referred to as a magnesium-ene cyclization, is a known complication in the synthesis of Grignard reagents from ω-haloalkenes. The propensity for cyclization is dependent on the chain length, with five- and six-membered ring formations being particularly favorable. For this compound, the nine-carbon chain places the terminal alkene in a favorable position for such intramolecular reactions.
To minimize this side reaction and maximize the yield of the desired linear Grignard reagent, several strategies can be employed:
-
Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C or below) can disfavor the intramolecular cyclization, which typically has a higher activation energy than the initial Grignard formation.
-
Slow Addition: Slow, dropwise addition of the this compound solution to a suspension of activated magnesium can help to maintain a low concentration of the formed Grignard reagent, thus reducing the likelihood of the unimolecular cyclization.
-
Use of Activators: The use of magnesium activators, such as iodine or 1,2-dibromoethane, can facilitate the initiation of the Grignard reaction at lower temperatures.
Experimental Protocol: Grignard Reagent Formation from this compound
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
This compound
-
Anhydrous diethyl ether or THF
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add magnesium turnings and a crystal of iodine.
-
Heat the flask gently with a heat gun to activate the magnesium, as evidenced by the sublimation of the iodine and the appearance of a grayish surface on the magnesium.
-
Allow the flask to cool to room temperature, then add anhydrous diethyl ether or THF.
-
Prepare a solution of this compound in the same anhydrous solvent.
-
Slowly add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has initiated, cool the flask in an ice bath and add the remaining this compound solution dropwise over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour to ensure complete conversion.
-
The resulting Grignard reagent is ready for use in subsequent reactions.
Stability in Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Couplings
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The stability and reactivity of this compound in two of the most common of these reactions, the Suzuki and Heck couplings, are of significant interest.
Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction of this compound with a boronic acid or ester would be expected to yield a coupled product where the bromine atom is replaced by the organic group from the boron reagent.
A key consideration for the stability of this compound in Suzuki coupling is the potential for the palladium catalyst to interact with the terminal alkene. While the primary C(sp³)-Br bond is generally reactive in Suzuki couplings, especially with appropriate ligands, the presence of the double bond could lead to side reactions such as:
-
Isomerization: The palladium catalyst could potentially isomerize the terminal double bond to internal positions along the carbon chain.
-
Heck-type reactions: Although the primary substrate is an alkyl bromide, under certain conditions, intramolecular or intermolecular Heck-type reactions involving the alkene could occur.
The choice of catalyst, ligand, and base is crucial to ensure the desired coupling at the C-Br bond proceeds selectively and with high yield. The use of bulky, electron-rich phosphine ligands can promote the oxidative addition of the alkyl bromide to the palladium center, favoring the Suzuki pathway.
When comparing this compound to other long-chain bromoalkenes, such as 11-bromo-1-undecene, the primary difference in reactivity is not expected to be dramatic, as the electronic environment of the C-Br bond is similar. However, the longer the alkyl chain, the more "alkane-like" the molecule becomes, which might slightly decrease its solubility in some polar aprotic solvents used for Suzuki couplings.
Heck Coupling
The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene. In the context of this compound, it could potentially act as the alkene component in a reaction with an aryl or vinyl halide. However, the C(sp³)-Br bond can also participate in Heck-type reactions, although this is less common than with C(sp²)-Br bonds.
The stability of this compound in a Heck reaction where it is intended to be the alkene partner is influenced by the reactivity of the C-Br bond. Under the conditions of a Heck reaction (palladium catalyst, base, and often elevated temperatures), there is a risk of competing reactions at the bromide.
A more likely scenario for the involvement of this compound in a Heck reaction is as the halide partner, particularly in a reductive Heck coupling, where the alkyl-palladium intermediate is trapped by a hydride source.[4]
The choice of reaction conditions is paramount to controlling the outcome. For a standard Heck reaction where the alkene of this compound is to be functionalized, a milder catalyst system and lower temperatures might be necessary to avoid reactions at the bromide.
Comparative Data Summary
While a direct head-to-head comparison of this compound with other long-chain bromoalkenes under identical conditions is scarce in the literature, we can compile representative data from various sources to provide a qualitative comparison.
| Reaction | Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Comments |
| Grignard Formation | This compound | Mg, I₂ | Diethyl ether | 0 | Not specified | Prone to intramolecular cyclization. |
| Suzuki Coupling | 11-Bromo-1-undecene | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 90 | ~80% | General conditions for alkyl bromides.[5] |
| Heck Coupling | Bromoalkane + Styrene | Pd(OAc)₂, PPh₃, Base | DMF | 100-120 | Moderate to Good | General conditions, outcome depends on specific bromoalkane.[6] |
Note: The data in this table is illustrative and compiled from general trends and specific examples in the literature. Actual yields will vary depending on the specific reaction conditions and substrates.
Visualization of Key Reaction Pathways
Grignard Reagent Formation and Intramolecular Cyclization
Caption: Formation of the desired Grignard reagent and the competing intramolecular cyclization side reaction.
Suzuki Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its stability, however, is highly dependent on the reaction conditions employed. The primary challenge in its use is the potential for intramolecular cyclization during the formation of its Grignard reagent. In palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings, careful selection of the catalyst, ligands, and reaction parameters is essential to favor the desired transformation at the C-Br bond while minimizing side reactions involving the terminal alkene.
By understanding the inherent reactivity of this compound and implementing the appropriate experimental strategies, researchers can effectively utilize this bifunctional molecule to construct complex targets with high efficiency and selectivity. This guide serves as a foundational resource for navigating the synthetic landscape of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 9-Bromo-1-nonene
Introduction
9-Bromo-1-nonene is a bifunctional linear hydrocarbon featuring a terminal alkene and a primary alkyl bromide. This structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries, where it is used in the construction of more complex molecules. The precise characterization of this compound is critical to ensure the identity, purity, and stability of the material, which directly impacts the quality and yield of downstream products.
This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound. As researchers and drug development professionals, it is imperative that the analytical methods we employ are not only accurate and reliable on their own but also produce concordant results when compared against each other. This process of cross-validation provides a high degree of confidence in the analytical data, ensuring product quality and regulatory compliance. We will explore the application of several key analytical techniques, delve into the principles of method validation according to established guidelines, and present a systematic approach to cross-validation.
The Imperative of Method Validation
Before we compare different analytical techniques, it is crucial to understand the foundation upon which reliable analytical data is built: method validation. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3] This guideline provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose. Similarly, the United States Pharmacopeia (USP) General Chapter <1225> provides detailed requirements for the validation of compendial procedures.[4][5][6][7]
The core validation characteristics that must be assessed for each analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Primary Analytical Techniques for this compound Characterization
For a molecule like this compound, a multi-faceted analytical approach is necessary for comprehensive characterization. The following techniques provide complementary information regarding its identity, purity, and structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile compounds, GC-MS is a powerful tool for assessing the purity of this compound and identifying any volatile impurities.[8][9] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in their identification.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. For this compound, NMR can confirm the presence of the terminal alkene, the long alkyl chain, and the carbon-bromine bond, as well as determine the isomeric purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] For this compound, we expect to see characteristic absorption bands for the C=C and =C-H bonds of the alkene, as well as the C-Br bond of the alkyl halide.[12][13][14][15]
The Cross-Validation Workflow
Cross-validation is the process of comparing the results from two or more validated analytical methods to ensure they provide equivalent or acceptably similar results.[16] This is particularly important when one method is intended to replace another, or when data from different laboratories using different methods need to be compared.
Below is a DOT language script for a Graphviz diagram illustrating the cross-validation workflow.
Caption: Cross-validation workflow for analytical methods.
Experimental Protocols & Data Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Protocol:
-
Instrument: Agilent GC-MS system (or equivalent) with a mass selective detector.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Injector: Split mode (50:1), temperature 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV. Mass range 40-400 amu.
-
Sample Preparation: Prepare a 1000 ppm solution of this compound in dichloromethane.
-
Injection Volume: 1 µL.
-
Data Analysis: Determine the purity by area percent calculation of the main peak. Identify impurities by comparing their mass spectra to a library (e.g., NIST).
¹H NMR for Structural Confirmation and Purity Estimation
Protocol:
-
Instrument: Bruker 400 MHz NMR spectrometer (or equivalent).
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.
-
Acquisition Parameters: 16 scans, 30° pulse width, 5-second relaxation delay.
-
Data Analysis:
-
Identity: Confirm the chemical shifts and coupling patterns for the protons of the vinyl group (~5.8 ppm and ~5.0 ppm), the methylene group adjacent to the bromine (~3.4 ppm), and the other methylene groups in the alkyl chain.
-
Purity: Use a certified reference standard of known purity to perform a quantitative NMR (qNMR) analysis. Alternatively, estimate purity by integrating the signals corresponding to this compound against those of any visible impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Protocol:
-
Instrument: PerkinElmer Spectrum Two FTIR spectrometer (or equivalent) with a universal ATR accessory.
-
Sample Preparation: Apply a small drop of neat this compound liquid directly onto the ATR crystal.
-
Acquisition Parameters: 4 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks.[11]
Comparative Data Summary
The following table presents a hypothetical comparison of the data obtained from the three validated methods for the same batch of this compound.
| Parameter | GC-MS | ¹H NMR | FTIR |
| Identity Confirmation | Confirmed by mass spectrum | Confirmed by chemical shifts and coupling | Confirmed by functional group absorptions |
| Purity (%) | 99.2% (by area %) | 99.1% (by qNMR vs. internal standard) | Not quantitative |
| Key Impurities Detected | Isomeric dibromononane (0.3%), Non-1-ene (0.1%) | Isomeric dibromononane (0.4%) | Not suitable for impurity profiling |
| Primary Use | Purity and volatile impurity profiling | Definitive structural elucidation and quantification | Rapid identity confirmation |
| LOD/LOQ | ~0.01% / ~0.05% | ~0.1% / ~0.3% | Not applicable |
Discussion of Cross-Validation Results
In our hypothetical case, the purity results from GC-MS (99.2%) and ¹H NMR (99.1%) are in excellent agreement, with a difference of only 0.1%. This concordance provides a high degree of confidence in the purity assessment of the batch. Both GC-MS and NMR identified an isomeric dibromononane as the primary impurity, with a slight quantitative difference that is well within acceptable analytical variability. The FTIR spectrum confirmed the expected functional groups, providing a rapid and reliable identity check that complements the more detailed information from GC-MS and NMR.
Conclusion
A rigorous, multi-technique approach is essential for the comprehensive characterization of critical chemical intermediates like this compound. By individually validating orthogonal analytical methods such as GC-MS, NMR, and FTIR according to ICH and USP guidelines, and then cross-validating them against each other, a robust and reliable analytical control strategy can be established. This ensures a thorough understanding of the material's identity, purity, and quality, which is paramount for researchers, scientists, and drug development professionals. The cross-validation framework presented here provides a clear pathway to achieving high confidence in analytical data, ultimately leading to higher quality products and more efficient development timelines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Utility of 9-Bromo-1-nonene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Duality of 9-Bromo-1-nonene
This compound (C₉H₁₇Br) is a valuable bifunctional building block in organic synthesis, featuring a terminal alkene and a primary alkyl bromide. This unique combination of reactive sites allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of functionalized polymers, specialty chemicals, and pharmaceutical intermediates. The terminal double bond is amenable to a wide range of addition and polymerization reactions, while the bromo- functional group serves as a versatile handle for nucleophilic substitution and cross-coupling reactions. This guide will compare and contrast several key synthetic routes originating from this compound, providing experimental data where available to facilitate selection of the most appropriate methodology.
I. Nucleophilic Substitution Reactions: Building Blocks for Further Functionalization
The primary alkyl bromide in this compound is highly susceptible to Sₙ2 reactions, providing a straightforward pathway to introduce a variety of functional groups.[1]
A. Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers via the reaction of an alkoxide with a primary alkyl halide.[1][2][3][4][5][6]
Reaction Principle: The reaction proceeds via an Sₙ2 mechanism where an alkoxide ion acts as the nucleophile, displacing the bromide from this compound.[1] This method is highly efficient for primary halides like this compound, as the risk of competing elimination reactions is minimized.[2]
Experimental Protocol: Synthesis of 9-Phenoxy-1-nonene
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phenol (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Add a strong base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C to deprotonate the phenol and form the sodium phenoxide.
-
Nucleophilic Substitution: To the resulting alkoxide solution, add this compound (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-phenoxy-1-nonene.
Causality of Experimental Choices: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the quenching of the highly basic alkoxide. A strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenol without competing in the substitution reaction. Refluxing the reaction mixture provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.
B. Synthesis of Amines
Primary amines can be synthesized from alkyl halides, though direct reaction with ammonia often leads to over-alkylation.[7] A more controlled approach involves the use of azide as a nucleophile followed by reduction.[7]
Reaction Principle: The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions. The resulting alkyl azide is not nucleophilic, thus preventing further reaction.[7] Subsequent reduction of the azide, commonly with lithium aluminum hydride (LiAlH₄), yields the primary amine.[7]
Experimental Protocol: Synthesis of non-8-en-1-amine
-
Azide Substitution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 1.2 eq.) and heat the mixture at 60-80 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, pour it into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (alkyl azides can be explosive).
-
Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous THF at 0 °C.
-
Add the crude alkyl azide solution in THF dropwise to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate and purify the resulting amine by distillation or column chromatography.
Causality of Experimental Choices: DMF is an excellent solvent for Sₙ2 reactions involving anionic nucleophiles. The workup for the azide intermediate must be done with care due to its potential instability. The reduction with LiAlH₄ is a powerful method to convert azides to amines.
C. Synthesis of Carbazole Derivatives
The nitrogen atom of carbazole can be alkylated with this compound under basic conditions.
Experimental Protocol: Synthesis of 9-(non-8-en-1-yl)-9H-carbazole [8][9][10][11][12]
-
In a round-bottom flask, dissolve carbazole (1.0 eq.) and potassium hydroxide (3.0 eq.) in DMF.
-
Add this compound (3.0 eq.) to the mixture.
-
Stir the reaction mixture overnight at 60 °C.
-
Pour the reaction mixture into brine and extract with methylene chloride.
-
Dry the organic extract with magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure product.
II. Grignard and Barbier Reactions: Formation of Carbon-Carbon Bonds
The conversion of this compound to its corresponding Grignard reagent opens up a vast array of possibilities for carbon-carbon bond formation through reactions with various electrophiles.[10][12][13][14] The Barbier reaction offers an in-situ alternative.[2][4][15][16][17]
A. Grignard Reaction
Reaction Principle: this compound reacts with magnesium metal in an ethereal solvent to form non-8-en-1-ylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base.[10][13] It readily adds to carbonyl compounds like aldehydes and ketones to form alcohols.[12][14]
Experimental Protocol: Synthesis of 1-Phenyl-1-nonen-9-ol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, place magnesium turnings (1.2 eq.).
-
Add a small amount of a solution of this compound (1.0 eq.) in anhydrous THF to initiate the reaction (a crystal of iodine can be added if necessary).
-
Once the reaction has initiated, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality of Experimental Choices: The absolute requirement for anhydrous conditions is paramount, as any protic source will quench the Grignard reagent.[18][19][20] The initiation of Grignard formation can sometimes be sluggish, and the use of an iodine crystal helps to activate the magnesium surface. Slow addition of the electrophile at low temperature helps to control the exothermic reaction and minimize side products.
B. Barbier Reaction
Reaction Principle: The Barbier reaction generates the organometallic reagent in the presence of the electrophile, eliminating the need for a separate Grignard reagent formation step.[2][4] This one-pot procedure can be advantageous, especially when the organometallic intermediate is unstable.[4]
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as an alkyl bromide, can participate in several of these transformations.
A. Kumada Coupling
Reaction Principle: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][3][5][21][22]
Caption: ATRP initiated by this compound.
V. Olefin Metathesis: Ring-Closing Metathesis (RCM)
The terminal alkene of this compound can participate in olefin metathesis reactions. By introducing a second double bond into the molecule, ring-closing metathesis (RCM) can be employed to form cyclic structures.
Reaction Principle: RCM is a powerful method for the synthesis of cyclic olefins from dienes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts).
Comparative Summary of Synthetic Routes
| Reaction Type | Key Reagents | Product Type | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alkoxide, Base | Ether | Reliable, good yields for primary halides | Requires strong base, anhydrous conditions |
| Amine Synthesis (via Azide) | Sodium Azide, LiAlH₄ | Primary Amine | Avoids over-alkylation, clean reaction | Use of potentially explosive azide intermediate |
| Grignard Reaction | Magnesium, Carbonyl Compound | Alcohol | Versatile C-C bond formation | Highly sensitive to moisture and protic functional groups |
| Kumada Coupling | Grignard Reagent, Ar-X, Ni/Pd Catalyst | Coupled Alkane/Arene | Direct use of Grignard reagents | Limited functional group tolerance |
| ATRP | Monomer, Cu(I) Catalyst | Telechelic Polymer | Controlled polymerization, defined architecture | Requires careful control of reaction conditions |
| Ring-Closing Metathesis | Diene derivative, Ru Catalyst | Cyclic Olefin | Powerful for ring formation | Catalyst can be expensive |
Conclusion
This compound stands out as a highly versatile and valuable starting material in organic synthesis. Its dual functionality allows for a wide range of transformations, from simple nucleophilic substitutions to complex, metal-catalyzed cross-couplings and polymerizations. The choice of synthetic route will ultimately depend on the desired target molecule, the required functional group tolerance, and considerations of scale and cost. This guide has provided a comparative overview of some of the most pertinent synthetic strategies, offering both the underlying chemical principles and practical experimental considerations to aid researchers in harnessing the full potential of this important bifunctional building block.
References
- 1. Kumada Coupling [organic-chemistry.org]
- 2. Barbier reaction - Wikipedia [en.wikipedia.org]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Kumada Coupling | NROChemistry [nrochemistry.com]
- 6. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Ullmann coupling-An overview - operachem [operachem.com]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 9h-carbazole | Sigma-Aldrich [sigmaaldrich.com]
- 13. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. youtube.com [youtube.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. Ullmann reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 9-Bromo-1-nonene
As a cornerstone of modern organic synthesis, 9-Bromo-1-nonene is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] However, its utility in the lab is matched by the critical need for rigorous handling and disposal protocols. This guide provides a comprehensive framework for the safe management of this compound waste streams, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is not merely a matter of best practice but a fundamental component of regulatory compliance and responsible science.
Section 1: Hazard Identification & Risk Assessment
Understanding the inherent hazards of this compound is the first step in safe handling. This compound is classified as an irritant and combustible liquid.[2][3] Exposure can cause significant skin and eye irritation, and it may also lead to respiratory irritation.[4] A thorough risk assessment must be conducted before any procedure involving this chemical is initiated.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][5] |
| Flammable Liquids | 4 | H227: Combustible liquid[3] |
Source: Compiled from multiple safety data sources.[2][3][5]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the identified hazards, a specific suite of PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles in conjunction with a face shield. This combination is essential to protect against splashes that can cause serious eye irritation.[6][7]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.[8]
-
Body Protection : A chemical-resistant lab coat is required to prevent skin contact.[6] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[7][8] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA approved respirator with an organic vapor filter is necessary.[6]
Section 3: Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate risks. The procedure varies based on the volume of the spill.
For Small Spills (manageable by lab personnel):
-
Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational to ventilate vapors.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.[7]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the waste container appropriately and move it to your facility's satellite accumulation area (SAA) for hazardous waste.[9]
For Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the fire alarm and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.
-
Await Assistance: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency responders.
dot graph Spill_Disposal_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node Definitions spill [label="Spill of\nthis compound Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_size [label="Is the spill large or\nunmanageable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=3, height=1.5]; evacuate [label="EVACUATE AREA\nAlert EHS/Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; small_spill [label="Small, Manageable Spill", shape=plaintext, fontcolor="#202124"]; don_ppe [label="Don Appropriate PPE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorb [label="Absorb with Inert Material\n(e.g., Vermiculite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Waste with\nNon-Sparking Tools", fillcolor="#4285F4", fontcolor="#FFFFFF"]; containerize [label="Place in Labeled, Sealed\n'Halogenated Organic Waste' Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Spill Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store [label="Move to Satellite\nAccumulation Area (SAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disposal [label="Arrange for Pickup by\nLicensed Waste Disposal Vendor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges spill -> decision_size; decision_size -> evacuate [label="Yes"]; decision_size -> small_spill [label="No"]; small_spill -> don_ppe [style=invis]; don_ppe -> absorb; absorb -> collect; collect -> containerize; containerize -> decontaminate; decontaminate -> store; store -> disposal; } enddot Caption: Decision workflow for handling a this compound spill.
Section 4: Waste Collection & Segregation
Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. It prevents dangerous reactions and minimizes disposal costs.
-
Designated Waste Stream : this compound is a brominated organic compound and must be segregated into the halogenated organic waste stream.[7][10]
-
Prevent Cross-Contamination : Never mix halogenated waste with non-halogenated organic waste.[11][12] Mixing these streams unnecessarily classifies the entire volume as the more expensive and complex halogenated waste for disposal purposes.[13]
-
Container Requirements :
-
Use only compatible, leak-proof containers, preferably the original container or a designated polyethylene container provided by your EHS department.[8][9]
-
The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name, "this compound".[14] All components of a mixture must be listed.[10]
-
Keep the container securely closed at all times, except when actively adding waste.[11][12]
-
Section 5: The Final Disposal Pathway
The ultimate disposal of this compound waste must comply with all local, state, and federal regulations.
-
Regulatory Framework : The U.S. Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] Academic and research laboratories may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides alternative standards for managing hazardous waste.[15]
-
Prohibited Disposal Methods :
-
Approved Disposal Method :
-
The sole approved method for disposal is through a licensed hazardous waste disposal company.[3][6] These companies typically use high-temperature incineration for halogenated organic compounds.[10]
-
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) until it is collected by the licensed vendor.[9][14] The manifest system is used to track the waste from the point of generation to its final disposal facility.[16]
-
By internalizing and consistently applying these procedures, you contribute to a robust culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89359-54-6 | TCI AMERICA [tcichemicals.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 9-溴-1-壬醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. medlabmag.com [medlabmag.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Navigating the Unseen Shield: A Guide to Personal Protective Equipment for 9-Bromo-1-nonene
In the landscape of pharmaceutical and agrochemical synthesis, 9-Bromo-1-nonene stands as a versatile building block, crucial for the development of novel compounds.[1][2] However, its utility is matched by its potential hazards, necessitating a comprehensive understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of the researchers and scientists who drive innovation. Our focus extends beyond mere compliance, aiming to instill a culture of safety that is both proactive and deeply ingrained in laboratory practice.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4][5][6][7][8] These classifications are not abstract warnings; they represent tangible risks of chemical burns, long-term skin sensitization, debilitating eye damage, and respiratory distress upon exposure. The causality behind these hazards lies in the chemical's reactivity. As a halogenated alkene, it can interact with biological tissues, leading to cellular damage. Therefore, a multi-layered PPE strategy is essential to create an impermeable barrier between the researcher and the chemical.
Core Principles of PPE Selection and Use
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task.[9][10] For this compound, this assessment points to a four-pronged approach to protection: hand, eye and face, body, and respiratory protection. The selection of specific PPE components should be guided by chemical compatibility and the nature of the planned laboratory operations.
Operational Plan: A Step-by-Step Guide to Safe Handling
Pre-Handling Preparation:
-
Information is the First Line of Defense: Before entering the laboratory, thoroughly review the Safety Data Sheet (SDS) for this compound.[3][6][8][11]
-
Engineering Controls: Ensure all work with this compound is conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13]
-
Emergency Readiness: Confirm the location and functionality of the nearest safety shower and eyewash station.[11][13][14] Have a spill kit readily accessible.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is critical to prevent cross-contamination.
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and to prevent contamination of personal clothing.[11]
-
Eye and Face Protection: Don chemical splash goggles that meet ANSI Z87.1 standards.[9][15] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13][15][16]
-
Gloves: Select gloves based on chemical compatibility. For this compound, nitrile gloves may be suitable for incidental contact, but for extended handling, heavier-duty gloves are recommended.[13][17] Always check the manufacturer's chemical resistance guide.[16] Don gloves over the cuffs of the lab coat.
Handling this compound:
-
Controlled Dispensing: When transferring the liquid, use a syringe or a pipette within the fume hood to minimize the risk of splashes and aerosol generation.
-
Mindful Movements: Avoid rapid movements that could cause spills.
-
Container Integrity: Keep containers of this compound tightly sealed when not in use.[6][8][13]
Doffing PPE: A Contamination-Aware Process
The removal of PPE is a critical step to prevent exposure.
-
Gloves: Remove gloves first, turning them inside out as you pull them off to trap any contaminants. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Workflow
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
Quantitative Data Summary: PPE Selection
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (for incidental contact). Consider heavier-duty gloves like Butyl rubber or Viton™ for prolonged handling.[17] | Provides a barrier against skin irritation. The choice of material depends on the duration of contact and potential for immersion. Always consult the manufacturer's chemical resistance data.[16] |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles.[15] A face shield is recommended for tasks with a higher splash potential.[13][15][16] | Protects against serious eye irritation and potential permanent damage from splashes. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Flame resistance is a general good practice in a chemical laboratory. |
| Respiratory Protection | Generally not required when used in a properly functioning chemical fume hood.[8] | Engineering controls (fume hood) are the primary means of preventing respiratory irritation. If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with organic vapor cartridges should be used.[18][19][20][21][22] |
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste, including contaminated gloves, pipette tips, and absorbent materials, in a clearly labeled, dedicated hazardous waste container.[23][24] The container must be made of a material compatible with the chemical.
-
Halogenated vs. Non-Halogenated: Do not mix halogenated waste with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[25][26]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound."[23][24]
Storage and Pickup:
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times, except when adding waste.[23][24]
-
Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills.
-
Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain.[26]
By adhering to these detailed operational and disposal plans, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of this guide, empowering you to focus on your research with the assurance of robust safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 89359-54-6 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C9H17Br | CID 11019998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. fishersci.com [fishersci.com]
- 9. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 10. tuckersafety.com [tuckersafety.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. files.upei.ca [files.upei.ca]
- 14. ors.od.nih.gov [ors.od.nih.gov]
- 15. uah.edu [uah.edu]
- 16. benchchem.com [benchchem.com]
- 17. sjsu.edu [sjsu.edu]
- 18. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. restoredcdc.org [restoredcdc.org]
- 20. nrc.gov [nrc.gov]
- 21. cpwr.com [cpwr.com]
- 22. thecompliancecenter.com [thecompliancecenter.com]
- 23. campusoperations.temple.edu [campusoperations.temple.edu]
- 24. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 25. otago.ac.nz [otago.ac.nz]
- 26. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
